Product packaging for Biotin-d2(Cat. No.:)

Biotin-d2

Cat. No.: B12424353
M. Wt: 246.33 g/mol
InChI Key: YBJHBAHKTGYVGT-XQDKMORNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D2-biotin is a deuterated compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O3S B12424353 Biotin-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O3S

Molecular Weight

246.33 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i4D2

InChI Key

YBJHBAHKTGYVGT-XQDKMORNSA-N

Isomeric SMILES

[2H]C([2H])(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Biotin-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of deuterated biotin (biotin-d2). The inclusion of deuterium in biotin is valuable for its application as an internal standard in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This guide details the experimental protocols for both the synthesis and the analytical characterization of this compound, presents quantitative data in a clear tabular format, and uses visualizations to illustrate key workflows.

Synthesis of this compound

The introduction of deuterium into the biotin molecule can be strategically achieved at different positions, most commonly on the thiophene ring or the valeric acid side chain. Commercial suppliers offer this compound with deuterium atoms at the C6 position of the thiophene ring (Biotin-(ring-6,6-d2)) or at the C2 position of the pentanoic acid side chain (Biotin-(pentanoic-2,2-d2)).[3][4][5] The synthesis of these labeled compounds typically involves the use of a deuterated reducing agent or starting material.

A common strategy for synthesizing this compound involves the catalytic deuteration of an unsaturated precursor or the reduction of a suitable intermediate with a deuterium source. For instance, the synthesis of Biotin-(ring-6,6-d2) can be conceptualized through the reduction of a precursor containing a double bond in the thiophene ring using deuterium gas (D2) and a suitable catalyst.

Conceptual Synthetic Pathway

The following diagram illustrates a conceptual pathway for the synthesis of Biotin-(ring-6,6-d2). This pathway involves the creation of an unsaturated biotin precursor followed by catalytic deuteration.

G cluster_0 Synthesis of Unsaturated Precursor cluster_1 Deuteration Step cluster_2 Final Product Biotin_Intermediate Suitable Biotin Intermediate Unsaturated_Precursor Unsaturated Biotin Precursor Biotin_Intermediate->Unsaturated_Precursor Introduction of Double Bond Catalytic_Deuteration Catalytic Deuteration Unsaturated_Precursor->Catalytic_Deuteration Biotin_d2 This compound Catalytic_Deuteration->Biotin_d2 D2_Gas Deuterium Gas (D2) D2_Gas->Catalytic_Deuteration Catalyst Catalyst (e.g., Pd/C) Catalyst->Catalytic_Deuteration

Conceptual synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • Unsaturated Biotin Precursor

  • Palladium on Carbon (Pd/C) catalyst (10%)

  • Deuterium gas (D2), 99.5+% purity

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: A high-pressure hydrogenation vessel is charged with the unsaturated biotin precursor and the Pd/C catalyst under an inert atmosphere.

  • Dissolution: Anhydrous solvent is added to dissolve the precursor.

  • Deuteration: The vessel is purged with deuterium gas and then pressurized to the desired pressure. The reaction mixture is stirred vigorously at a specified temperature for a set duration to allow for the catalytic addition of deuterium across the double bond.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Work-up: Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude this compound is purified using a suitable chromatographic technique, such as column chromatography on silica gel, to yield the final product.

Note: The specific reaction conditions (pressure, temperature, reaction time, and solvent) would need to be optimized for the specific unsaturated precursor used.

Isotopic Purity Analysis

The determination of isotopic purity is a critical step to ensure the quality of the synthesized this compound for its intended use as an internal standard. High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides a highly accurate mass measurement, allowing for the differentiation between the deuterated and non-deuterated forms of biotin and the quantification of their relative abundances.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).

Procedure:

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol/water).

  • Chromatographic Separation: The sample is injected into the LC system, where it is separated from any potential impurities.

  • Mass Spectrometric Analysis: The eluent from the LC column is introduced into the mass spectrometer. Full scan mass spectra are acquired in a high-resolution mode.

  • Data Analysis: The isotopic distribution of the molecular ion of biotin is analyzed. The relative intensities of the peaks corresponding to the unlabeled biotin (M), the singly deuterated biotin (M+1), and the doubly deuterated biotin (M+2) are used to calculate the isotopic enrichment.

The percentage of isotopic purity can be calculated using the following formula:

% Isotopic Purity = (Intensity of M+2) / (Intensity of M + Intensity of M+1 + Intensity of M+2) * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and to quantify the isotopic enrichment. Both ¹H NMR and ²H NMR can be utilized.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The integration of the residual proton signal at the deuterated position is compared to the integration of a signal from a non-deuterated part of the molecule or an internal standard. The reduction in the integral value of the signal corresponding to the deuterated position indicates the extent of deuteration.

  • ²H NMR Analysis: A ²H NMR spectrum can also be acquired to directly observe the deuterium signal. The presence of a signal at the expected chemical shift confirms the position of the deuterium label. Quantitative ²H NMR can also be used to determine the isotopic enrichment.

The following diagram illustrates the general workflow for isotopic purity analysis.

G cluster_0 HR-MS Analysis cluster_1 NMR Analysis Biotin_d2_Sample Synthesized this compound LC_Separation LC Separation Biotin_d2_Sample->LC_Separation NMR_Sample_Prep Sample Preparation Biotin_d2_Sample->NMR_Sample_Prep MS_Analysis High-Resolution Mass Spectrometry LC_Separation->MS_Analysis Isotopic_Distribution Isotopic Distribution Analysis MS_Analysis->Isotopic_Distribution Isotopic_Purity Isotopic Purity Calculation Isotopic_Distribution->Isotopic_Purity 1H_NMR ¹H NMR Spectroscopy NMR_Sample_Prep->1H_NMR 2H_NMR ²H NMR Spectroscopy NMR_Sample_Prep->2H_NMR Integration_Analysis Signal Integration Analysis 1H_NMR->Integration_Analysis Integration_Analysis->Isotopic_Purity

Workflow for isotopic purity analysis of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the synthesis and analysis of this compound. The values are based on typical results reported for commercially available standards and expected outcomes from a successful synthesis.

Table 1: Synthesis and Purification Data

ParameterValue
Synthesis
Starting MaterialUnsaturated Biotin Precursor
Deuterating AgentDeuterium Gas (D2)
CatalystPalladium on Carbon (Pd/C)
Reaction Yield (crude)>80% (expected)
Purification
MethodColumn Chromatography
EluentDichloromethane/Methanol gradient
Final Yield (purified)>60% (expected)
Chemical Purity (by HPLC)≥98%

Table 2: Isotopic Purity Analysis Data

Analysis MethodParameterResult
HR-MS
Molecular Ion (M+H)⁺ of Biotinm/z 245.0964
Molecular Ion (M+H)⁺ of this compoundm/z 247.1089
Isotopic Enrichment (from M, M+1, M+2)≥98 atom % D
¹H NMR
Chemical Shift of H6 protons (DMSO-d6)~2.8 ppm and ~2.6 ppm
Reduction in Signal Integral at C6>98%
²H NMR
Chemical Shift of D6 deuterons (DMSO-d6)~2.8 ppm and ~2.6 ppm

Conclusion

The synthesis of this compound with high isotopic purity is a crucial requirement for its use as an internal standard in various bioanalytical applications. The combination of catalytic deuteration of a suitable precursor followed by rigorous purification provides a viable route to this valuable compound. The isotopic enrichment and structural integrity can be confidently determined using a combination of high-resolution mass spectrometry and NMR spectroscopy. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and scientists involved in the synthesis and application of isotopically labeled compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Biotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated biotin, a stable isotope-labeled analog of vitamin B7, serves as a powerful tool in a multitude of research and drug development applications. Its unique physical and chemical properties, stemming from the replacement of one or more hydrogen atoms with deuterium, enable its use in mass spectrometry-based assays, metabolic studies, and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated biotin, detailed experimental protocols for its use, and a discussion of the kinetic isotope effect on its biological interactions.

Introduction

Biotin, a water-soluble B vitamin, is an essential cofactor for five carboxylase enzymes involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1] The covalent attachment of biotin to these enzymes, a process known as biotinylation, is crucial for their biological activity. The exceptionally high affinity of biotin for streptavidin and avidin (dissociation constant, Kd ≈ 10⁻¹⁴ M) forms the basis of numerous biotechnological applications, including immunoassays, affinity chromatography, and targeted drug delivery.[2][3]

Deuterium, a stable isotope of hydrogen, contains both a proton and a neutron, making it approximately twice as heavy as protium (the most common isotope of hydrogen). The substitution of hydrogen with deuterium in a molecule like biotin can lead to subtle but significant changes in its physical and chemical properties. These changes, particularly the alteration in mass and vibrational energy of C-D bonds compared to C-H bonds, are exploited in various scientific disciplines. Deuterated biotin is frequently used as an internal standard in mass spectrometry to improve the accuracy of biotin quantification and as a tracer to elucidate the metabolic fate of biotin in vivo.

Physical and Chemical Properties

The introduction of deuterium into the biotin molecule results in a predictable increase in its molecular weight and can subtly influence other physical properties. The exact properties can vary depending on the number and position of the deuterium atoms.

Comparative Data of Biotin and Deuterated Analogs

The following tables summarize the key physical and chemical properties of biotin and its commonly available deuterated forms.

Table 1: Molecular and Physical Properties

PropertyBiotin (Undeuterated)Biotin-d2Biotin-d4
Molecular Formula C₁₀H₁₆N₂O₃SC₁₀H₁₄D₂N₂O₃SC₁₀H₁₂D₄N₂O₃S
Molecular Weight ( g/mol ) 244.31246.32248.34
Monoisotopic Mass (Da) 244.08816246.0999248.1124
Melting Point (°C) 231-233Not explicitly available, expected to be similar to biotin.228
Appearance White to off-white crystalline powderWhite to off-white solidWhite to off-white powder

Table 2: Solubility

SolventBiotin (Undeuterated)Deuterated Biotin (General)
Water 22 mg/100 mL at 25°C; solubility increases in hot water and with the addition of 1 N NaOH.Expected to have similar solubility to undeuterated biotin.
Ethanol (95%) 80 mg/100 mL at 25°CExpected to have similar solubility to undeuterated biotin.
DMSO 49 mg/mL at 25°C≥ 100 mg/mL (for this compound)
Dimethylformamide (DMF) 1.7 mg/mLExpected to have similar solubility to undeuterated biotin.
Other Organic Solvents Insoluble in most common organic solvents.Expected to have similar solubility to undeuterated biotin.

Table 3: Stability and Storage

ConditionBiotin (Undeuterated)Deuterated Biotin (General)
General Stability Stable as a solid, but light sensitive. Degrades in strongly acidic or basic solutions.Expected to have similar stability to undeuterated biotin.
Storage Temperature Room temperature for short term; -20°C for long-term storage of solutions.Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Table 4: Isotopic Purity of Commercial Deuterated Biotin

ProductIsotopic Purity (atom % D)Chemical Purity
This compound (ring-6,6-d2) 98%97%
Biotin-d4 (3′,3′,4′,4′-D₄) ≥98%≥95% (CP)

Experimental Protocols

The following section provides detailed methodologies for the synthesis, purification, and application of biotin and its deuterated analogs in common laboratory techniques.

Synthesis and Purification of Deuterated Biotin

The synthesis of deuterated biotin is a complex multi-step process. While specific, detailed protocols are often proprietary, the general approach involves the introduction of deuterium atoms at specific positions of a biotin precursor molecule. This can be achieved through various chemical reactions, such as catalytic deuterium exchange or by using deuterated starting materials in a total synthesis route.

General Workflow for Synthesis and Purification:

Synthesis_Purification Start Biotin Precursor Deuteration Deuteration Reaction (e.g., Catalytic Exchange) Start->Deuteration Purification1 Initial Purification (e.g., Chromatography) Deuteration->Purification1 Characterization1 Characterization (NMR, MS) Purification1->Characterization1 Final_Purification Final Purification (e.g., Recrystallization) Characterization1->Final_Purification Final_Product Deuterated Biotin Final_Purification->Final_Product

Caption: General workflow for the synthesis and purification of deuterated biotin.

Purification of Biotinylated Probes: A common method for purifying biotinylated molecules, which can be adapted for deuterated biotin, is size-exclusion chromatography using a Sephadex G-50 column.

Materials:

  • 1-mL tuberculin syringe

  • Siliconized glass wool

  • Sephadex G-50

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • 15-mL centrifuge tubes

  • Microcentrifuge tubes

Procedure:

  • Plug the bottom of a 1-mL syringe with siliconized glass wool.

  • Fill the syringe with Sephadex G-50 and pack it by centrifugation at approximately 500 x g for 4 minutes. Repeat until a packed column volume of about 0.9 mL is achieved.

  • Wash the column twice with 55 µL of TE buffer, centrifuging at 500 x g for 4 minutes each time.

  • Place a clean microcentrifuge tube inside the 15-mL tube to collect the eluate.

  • Carefully load the crude deuterated biotin solution onto the top of the Sephadex column.

  • Centrifuge at 500 x g for 4 minutes to elute the purified deuterated biotin. The unincorporated deuterium and smaller reaction byproducts will be retained in the column matrix.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA using a biotinylated detection antibody and streptavidin-HRP for signal amplification. The principles are directly applicable when using a deuterated biotinylated antibody.

Materials:

  • ELISA plate

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Biotinylated detection antibody (can be deuterated)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Coat the ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add samples and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm.

Experimental Workflow for Sandwich ELISA:

ELISA_Workflow Coat Coat plate with capture antibody Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 AddSample Add sample/standard Wash2->AddSample Wash3 Wash AddSample->Wash3 AddDetectionAb Add biotinylated detection antibody Wash3->AddDetectionAb Wash4 Wash AddDetectionAb->Wash4 AddStreptavidinHRP Add Streptavidin-HRP Wash4->AddStreptavidinHRP Wash5 Wash AddStreptavidinHRP->Wash5 AddSubstrate Add TMB substrate Wash5->AddSubstrate StopReaction Add stop solution AddSubstrate->StopReaction Read Read absorbance at 450 nm StopReaction->Read

Caption: Step-by-step workflow for a sandwich ELISA with biotin-streptavidin detection.

Western Blotting

This protocol outlines the chemiluminescent detection of a protein of interest using a biotinylated secondary antibody.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody

  • Biotinylated secondary antibody (can be deuterated)

  • Streptavidin-HRP

  • Chemiluminescent substrate (e.g., ECL)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Incubate the membrane with the biotinylated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Incubate the membrane with streptavidin-HRP (diluted in wash buffer) for 30-60 minutes at room temperature.

  • Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.

  • Acquire the image using a chemiluminescence imaging system or X-ray film.

Immunoprecipitation (IP)

This protocol describes the immunoprecipitation of a target protein using a biotinylated primary antibody and streptavidin-conjugated magnetic beads.

Materials:

  • Cell lysate

  • Biotinylated primary antibody (can be deuterated)

  • Streptavidin-conjugated magnetic beads

  • IP lysis/wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack

Procedure:

  • Pre-clear the cell lysate by incubating with streptavidin magnetic beads for 30-60 minutes at 4°C.

  • Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Add the biotinylated primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add streptavidin magnetic beads to the lysate-antibody mixture and incubate for 1 hour at 4°C with gentle rotation.

  • Place the tube on a magnetic rack to capture the beads. Discard the supernatant.

  • Wash the beads three to five times with IP lysis/wash buffer.

  • After the final wash, remove all supernatant and add elution buffer to the beads.

  • Boil the sample for 5-10 minutes to elute the protein complex from the beads.

  • Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting).

Signaling and Metabolic Pathways

Biotin is a critical cofactor for several carboxylase enzymes that play central roles in metabolism.

Key Metabolic Pathways Involving Biotin

Biotin-dependent carboxylases are involved in:

  • Gluconeogenesis: Pyruvate carboxylase catalyzes the conversion of pyruvate to oxaloacetate, a key step in glucose synthesis.

  • Fatty Acid Synthesis: Acetyl-CoA carboxylase mediates the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid biosynthesis.

  • Amino Acid Catabolism: Propionyl-CoA carboxylase and methylcrotonyl-CoA carboxylase are involved in the breakdown of several essential amino acids.

Diagram of Biotin's Role in Metabolism:

Biotin_Metabolism cluster_gluconeogenesis Gluconeogenesis cluster_fatty_acid_synthesis Fatty Acid Synthesis cluster_amino_acid_catabolism Amino Acid Catabolism Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (Biotin-dependent) AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (Biotin-dependent) FattyAcids Fatty Acids MalonylCoA->FattyAcids AminoAcids Isoleucine, Valine, Methionine, Threonine PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase (Biotin-dependent)

Caption: Key metabolic pathways dependent on biotin as a cofactor.

The Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break.

  • Primary KIE: Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the rate of reaction for the deuterated compound is typically 6-10 times slower than for the non-deuterated compound.

  • Secondary KIE: Occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs.

In the context of deuterated biotin, a KIE could potentially influence its interaction with streptavidin or its processing by enzymes. While the biotin-streptavidin interaction is non-covalent, the conformational changes and hydrogen bonding network involved in binding could be subtly affected by deuteration, potentially altering the on- and off-rates. For enzymatic reactions where a C-H bond on biotin is cleaved, a significant primary KIE would be expected. Researchers using deuterated biotin should be aware of the potential for KIEs and may need to perform comparative studies with non-deuterated biotin to assess any impact on their specific application.

Conclusion

Deuterated biotin is an invaluable tool for researchers in various fields. Its distinct mass makes it an excellent internal standard for mass spectrometry, and its use as a metabolic tracer has provided significant insights into biotin metabolism. Understanding the physical and chemical properties of deuterated biotin, as well as the potential for kinetic isotope effects, is crucial for its effective application in experimental design. The protocols and data presented in this guide provide a solid foundation for the successful utilization of deuterated biotin in research and development.

References

Biotin-d2 as a Stable Isotope Tracer for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the application of Biotin-d2 as a stable isotope tracer for metabolic studies. It is intended for researchers, scientists, and drug development professionals interested in leveraging stable isotope labeling to investigate the dynamics of biotin-dependent metabolic pathways. While deuterated biotin is commercially available, its primary application to date has been as an internal standard for mass spectrometry-based quantification.[1][2] This guide, therefore, presents a forward-looking, detailed framework for its use as a metabolic tracer, combining established principles of metabolic flux analysis with known biotin metabolism and analytical methodologies.

Introduction to Biotin Metabolism and Stable Isotope Tracing

Biotin, also known as Vitamin B7, is a water-soluble vitamin that serves as an essential coenzyme for five carboxylase enzymes in mammals.[3] These enzymes play a critical role in a variety of metabolic processes, including fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids.[4] Given its central role, tracking the flux of biotin and its incorporation into these pathways can provide significant insights into cellular metabolic states in both health and disease.

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify their activities, known as metabolic fluxes.[5] By introducing a substrate labeled with a heavy, non-radioactive isotope (such as deuterium, 2H), researchers can track the metabolic fate of the substrate as it is incorporated into downstream metabolites. The pattern and extent of isotope enrichment, typically measured by mass spectrometry, provide a dynamic view of pathway utilization that cannot be obtained from metabolite concentration data alone.

This compound, a form of biotin where two hydrogen atoms on the valeric acid side chain are replaced with deuterium, serves as an ideal tracer for studying biotin metabolism. Its distinct mass shift allows for clear differentiation from endogenous, unlabeled biotin via mass spectrometry.

Synthesis and Properties of this compound

While the biosynthesis of biotin is a multi-step enzymatic process starting from pimeloyl-CoA, the chemical synthesis of deuterated biotin for use as a tracer involves specific chemical reactions to introduce deuterium at desired positions.

Proposed Synthetic Route for this compound

A plausible synthetic route for this compound (specifically, D-Biotin-4,4-d2) can be adapted from modern methods for the deuteration of carboxylic acids. One such approach involves the α-deuteration of a malonic acid derivative followed by decarboxylation.

cluster_synthesis Proposed Synthesis of this compound Malonic_Acid Malonic Acid Derivative Deuteration H/D Exchange (D2O, heat) Malonic_Acid->Deuteration Decarboxylation Decarboxylation Deuteration->Decarboxylation Biotin_Precursor Biotin Precursor (with deuterated side chain) Decarboxylation->Biotin_Precursor Final_Steps Ring Formation & Final Synthesis Steps Biotin_Precursor->Final_Steps Biotin_d2 This compound Final_Steps->Biotin_d2

Caption: A conceptual workflow for the synthesis of this compound.

This process would involve starting with a suitable precursor to the valeric acid side chain of biotin. Modern techniques, such as photoredox and hydrogen atom transfer (HAT) catalysis, offer mild and efficient methods for the precise deuteration of aliphatic carboxylic acids using D2O as the deuterium source.

Physicochemical Properties of this compound

The key properties of this compound are summarized in the table below. The primary difference from native biotin is its increased molecular weight due to the presence of two deuterium atoms.

PropertyValue
Chemical FormulaC₁₀H₁₄D₂N₂O₃S
Molecular Weight~246.3 g/mol
Isotopic PurityTypically ≥98%
AppearanceWhite to off-white solid
SolubilitySoluble in ethanol and water (with heating)
Intended UseInternal standard for GC- or LC-MS, Stable Isotope Tracer

Data compiled from commercially available sources.

Experimental Design for this compound Tracer Studies

A successful stable isotope tracing experiment requires careful planning. Key considerations include the biological system, the duration of labeling, and the concentration of the tracer.

In Vitro Studies (Cell Culture)
  • Cell Lines: Choose cell lines relevant to the metabolic question. For example, to study fatty acid synthesis, adipocyte cell lines like 3T3-L1 would be appropriate.

  • Culture Medium: A crucial step is to use a custom medium that is deficient in biotin. This allows for controlled addition of this compound. Standard fetal bovine serum (FBS) contains endogenous biotin and should be replaced with dialyzed FBS (dFBS), which has small molecules like biotin removed.

  • Tracer Concentration: The concentration of this compound should be sufficient to be taken up by the cells and incorporated into metabolic pathways, but not so high as to cause non-physiological effects. A starting point could be to replace the normal biotin concentration in culture medium (typically 4 µM) with this compound.

  • Labeling Time Course: A time-course experiment is essential to determine when isotopic steady-state is reached (i.e., when the isotopic enrichment of key metabolites no longer changes over time). This can range from hours to days depending on the cell type and the turnover rate of the metabolites of interest.

In Vivo Studies (Rodent Models)
  • Tracer Administration: this compound can be administered through various routes, including oral gavage, intraperitoneal injection, or intravenous infusion. For studies of absorption and systemic metabolism, oral gavage is suitable. For direct assessment of tissue-specific metabolism, intravenous infusion provides more controlled delivery.

  • Dosage: The dose will depend on the animal model and the specific research question. It should be high enough to achieve detectable enrichment in tissues and biofluids above the natural isotopic background.

  • Sample Collection: Tissues of interest (e.g., liver, adipose tissue, brain) and biofluids (blood, urine) should be collected at various time points after tracer administration. Rapid quenching of metabolism by flash-freezing tissues in liquid nitrogen is critical to prevent metabolic changes post-collection.

Detailed Experimental Protocols

The following are detailed, exemplar protocols for conducting this compound tracing experiments.

Protocol 1: In Vitro this compound Tracing in Cultured Cells

This protocol describes a method for tracing the metabolism of this compound in an adherent cell line.

Materials:

  • Biotin-free cell culture medium (e.g., custom DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound stock solution (e.g., 4 mM in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC-grade, chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Plate cells in standard biotin-containing medium and grow to ~70-80% confluency.

  • Medium Exchange: Aspirate the standard medium. Wash the cells twice with sterile PBS.

  • Labeling: Add pre-warmed, biotin-free medium supplemented with dFBS and the desired final concentration of this compound (e.g., 4 µM). This is time point zero (t=0).

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, place the culture dish on ice and aspirate the labeling medium.

    • Wash the cells rapidly with 5 mL of ice-cold PBS. Aspirate completely.

    • Add 1 mL of -80°C 80% methanol/20% water solution to the dish.

    • Scrape the cells into the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Storage: Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.

cluster_workflow In Vitro this compound Tracing Workflow Start Plate cells in standard medium Wash Wash cells with PBS Start->Wash Label Add this compound labeling medium Wash->Label Incubate Incubate for defined time points Label->Incubate Harvest Harvest & Quench Metabolism on Ice Incubate->Harvest Extract Extract Metabolites with Cold Methanol Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze End Data Analysis & Flux Calculation Analyze->End

Caption: Experimental workflow for in vitro this compound stable isotope tracing.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

This protocol outlines a method for the analysis of metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of 50% methanol/50% water. Vortex and centrifuge to pellet any insoluble material.

  • Chromatographic Separation:

    • Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Use a gradient elution program. For example:

      • 0-1 min: 5% B

      • 1-8 min: ramp to 95% B

      • 8-10 min: hold at 95% B

      • 10-10.1 min: return to 5% B

      • 10.1-15 min: re-equilibrate at 5% B

    • Maintain a flow rate of 0.3 mL/min and a column temperature of 40°C.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode (ESI+).

    • Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect and quantify biotin and its metabolites. The specific mass transitions (Q1/Q3) will need to be optimized for the instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Biotin (unlabeled)245.1227.1, 97.1Common fragments from the biotin structure
This compound 247.1 229.1, 97.1 Precursor shifted by +2 Da
Bisnorthis compoundVariableVariableRequires empirical determination
Biotin sulfoxide-d2VariableVariableRequires empirical determination

Note: The exact m/z values for deuterated metabolites will depend on which hydrogens are retained or lost during metabolism and fragmentation. These need to be predicted and then confirmed experimentally.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. This describes the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

Illustrative Quantitative Data

The following tables present hypothetical data from an in vitro tracing experiment in an adipocyte cell line to illustrate how results might be presented.

Table 1: Isotopic Enrichment of Biotin and Metabolites in Cell Lysates Over Time (Illustrative Data)

Time (hours)Analyte% Enrichment (M+2)
2This compound95.2 ± 3.1
Bisnorthis compound15.7 ± 2.5
Biotin sulfoxide-d25.1 ± 1.1
6This compound96.5 ± 2.8
Bisnorthis compound45.3 ± 4.2
Biotin sulfoxide-d218.9 ± 3.0
12This compound97.1 ± 1.9
Bisnorthis compound78.6 ± 5.5
Biotin sulfoxide-d235.4 ± 4.1
24This compound97.3 ± 2.0
Bisnorthis compound85.1 ± 4.9
Biotin sulfoxide-d242.8 ± 3.8

Data are presented as mean ± standard deviation. % Enrichment (M+2) is calculated as the intensity of the M+2 peak divided by the sum of intensities for all isotopologues of that analyte.

Table 2: Hypothetical Biotin and Metabolite Concentrations in Rat Liver Following Oral Gavage of this compound (Illustrative Data)

Time Post-Gavage (hours)This compound (ng/g tissue)Bisnorthis compound (ng/g tissue)
1150.3 ± 25.112.5 ± 3.4
485.7 ± 15.845.9 ± 8.1
830.1 ± 9.268.2 ± 11.5
245.6 ± 2.125.4 ± 6.3
Interpretation

The data in Table 1 suggest that as this compound is consumed over 24 hours, the enrichment of its downstream metabolites, bisnorthis compound and biotin sulfoxide-d2, increases, indicating active metabolism. The plateauing of enrichment in the later time points suggests that isotopic steady-state is being approached. This type of data can be used in metabolic flux models to calculate the rate of biotin metabolism.

Visualization of Pathways and Workflows

cluster_pathway Metabolic Fate of this compound Biotin_d2 This compound (M+2) Beta_Oxidation β-Oxidation of Valeric Acid Side Chain Biotin_d2->Beta_Oxidation Sulfur_Oxidation Sulfur Oxidation Biotin_d2->Sulfur_Oxidation Bisnorbiotin_d2 Bisnorthis compound (M+2) Beta_Oxidation->Bisnorbiotin_d2 Biotin_Sulfoxide_d2 Biotin Sulfoxide-d2 (M+2) Sulfur_Oxidation->Biotin_Sulfoxide_d2

Caption: Proposed metabolic pathway for this compound tracer.

cluster_logic Principle of this compound Tracing Biotin_d2_pool Extracellular This compound Pool Cell Cell Biotin_d2_pool->Cell Intracellular_Biotin Intracellular This compound Cell->Intracellular_Biotin Metabolic_Pathway Metabolic Conversion Intracellular_Biotin->Metabolic_Pathway Labeled_Metabolites Labeled Metabolites (e.g., Bisnorthis compound) Metabolic_Pathway->Labeled_Metabolites Mass_Spec Mass Spectrometry Analysis Labeled_Metabolites->Mass_Spec

Caption: Logical flow of a this compound stable isotope tracer experiment.

Conclusion and Future Directions

The use of this compound as a stable isotope tracer represents a promising, yet underexplored, frontier in metabolic research. This guide provides a foundational framework for designing and executing such studies. By adapting established methodologies from the field of metabolic flux analysis, researchers can begin to quantitatively assess the dynamics of biotin metabolism in various biological contexts.

Future work should focus on validating these proposed protocols and establishing the full metabolic fate of the deuterium labels. Such studies will enable a more precise understanding of the role of biotin in metabolic diseases and could aid in the development of novel therapeutic strategies that target biotin-dependent pathways.

References

The Role of Biotin-d2 in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Biotin-d2 in mass spectrometry. This compound, a deuterium-labeled stable isotope of Biotin (Vitamin B7), serves as an indispensable tool for accurate quantification and as a tracer in various mass spectrometric applications. This document details its primary function as an internal standard in quantitative analyses and explores the broader context of biotin's utility in advanced proteomics techniques such as BioID.

Core Principles: The Utility of a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, particularly with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. However, the analytical process is susceptible to variations that can affect the final measurement. These variations can arise during sample preparation (e.g., extraction inefficiencies, sample loss) and during analysis (e.g., matrix effects, ion suppression or enhancement).

To correct for these potential errors, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound is an ideal SIL-IS for biotin analysis because it shares near-identical chemical and physical properties with the endogenous, unlabeled biotin. It co-elutes with biotin during chromatography and experiences similar ionization effects in the mass spectrometer's ion source. However, due to the incorporation of deuterium atoms, this compound has a distinct, higher mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to differentiate between the analyte (biotin) and the internal standard (this compound). By adding a known amount of this compound to each sample at the beginning of the workflow, any sample loss or signal variation that affects the native biotin will also proportionally affect the this compound. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and reliable measurement.[1]

Quantitative Analysis of Biotin using this compound and LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of biotin in various biological matrices, including plasma, serum, and tissue samples.[1][2] This is crucial in clinical research, nutritional science, and drug development, where precise measurement of biotin levels is required.

Data Presentation: Mass Spectrometric Parameters for Biotin and this compound

The following table summarizes the key mass spectrometric parameters for the analysis of biotin and this compound using LC-MS/MS with electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) is typically used for quantification, where specific precursor ions are selected and fragmented to produce characteristic product ions.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Notes
Biotin245.1227.197.1The precursor ion corresponds to [M+H]⁺. The product ion at m/z 227.1 results from the loss of water (H₂O). The ion at m/z 97.1 is a characteristic fragment of the biotin ring structure.
This compound247.1229.197.1The precursor ion [M+H]⁺ is shifted by +2 Da due to the two deuterium atoms. The product ion from the loss of water is also shifted by +2 Da. The fragment of the core ring structure remains at m/z 97.1 as the deuterium labeling is on the valeric acid side chain.
Experimental Protocol: Quantification of Biotin in Human Plasma

This protocol outlines a typical workflow for the quantification of biotin in human plasma using this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of a this compound internal standard working solution (e.g., at a concentration of 100 ng/mL in methanol).
  • Vortex briefly to mix.
  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometry (MS):
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Biotin: 245.1 -> 227.1 (Quantifier), 245.1 -> 97.1 (Qualifier).
  • This compound: 247.1 -> 229.1 (Internal Standard).
  • Collision Energy: Optimized for each transition.

3. Data Analysis:

  • Integrate the peak areas for the quantifier MRM transition of biotin and the MRM transition of this compound.
  • Calculate the ratio of the peak area of biotin to the peak area of this compound.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of biotin standards.
  • Determine the concentration of biotin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization: Quantitative Analysis Workflow

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Biotin / this compound) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantitative analysis of biotin using this compound as an internal standard.

Broader Applications: Biotin in Proximity-Dependent Biotinylation (BioID)

Beyond its role in quantitative analysis, the biotin molecule is central to the powerful proteomics technique known as BioID. BioID is used to identify protein-protein interactions and to map the proteome of specific cellular compartments in living cells.[3][4]

In a BioID experiment, a protein of interest is fused to a promiscuous biotin ligase (BirA*). When expressed in cells and in the presence of excess biotin, this fusion protein biotinylates nearby proteins within a small radius (approximately 10 nm). These biotinylated proteins can then be captured using streptavidin affinity purification and subsequently identified by mass spectrometry.

While this compound is not directly used in the labeling step of standard BioID experiments, the principles of mass spectrometric detection and the understanding of biotin's fragmentation are highly relevant. Furthermore, stable isotope labeling approaches, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), can be combined with BioID for quantitative comparison of protein interactomes under different conditions.

Mandatory Visualization: BioID Experimental Workflow

BioID Experimental Workflow cluster_cell_biology Cellular Biology cluster_biochemistry Biochemical Purification cluster_proteomics Mass Spectrometry Analysis transfection Transfection of Cells with Bait-BirA* Construct expression Expression of Bait-BirA* Fusion Protein transfection->expression biotin_labeling Addition of Biotin & Proximity Labeling expression->biotin_labeling cell_lysis Cell Lysis biotin_labeling->cell_lysis streptavidin_capture Streptavidin Affinity Capture of Biotinylated Proteins cell_lysis->streptavidin_capture elution Elution of Captured Proteins streptavidin_capture->elution protein_digestion Protein Digestion (e.g., Trypsin) elution->protein_digestion lc_msms LC-MS/MS Analysis protein_digestion->lc_msms protein_id Protein Identification lc_msms->protein_id

Caption: A schematic of the experimental workflow for BioID.

Conclusion

This compound is a vital tool in the field of mass spectrometry, enabling accurate and reliable quantification of biotin in complex biological samples. Its role as a stable isotope-labeled internal standard is fundamental to overcoming the inherent variability of analytical workflows. Furthermore, the broader utility of biotin in techniques like BioID highlights the versatility of this molecule in modern proteomics research. A thorough understanding of the principles behind the use of this compound and the associated analytical methodologies is essential for researchers and scientists in drug development and life sciences.

References

An In-Depth Technical Guide to Deuterium-Labeled Biotin for In Vivo Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of deuterium-labeled biotin in in vivo research. It covers the fundamental principles of stable isotope labeling, the pharmacokinetics and metabolism of biotin, detailed experimental protocols for in vivo studies, and the analytical methods for the quantification of deuterated biotin and its metabolites.

Introduction to Deuterium Labeling and Biotin

Deuterium (²H), a stable isotope of hydrogen, is a powerful tool in metabolic research. Replacing hydrogen with deuterium in a molecule like biotin creates a "heavy" version that is chemically almost identical to its natural counterpart but can be distinguished by mass spectrometry. This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of biotin in vivo without the use of radioactive isotopes.

Biotin, also known as Vitamin B7, is a crucial water-soluble vitamin that acts as a cofactor for five mammalian carboxylase enzymes. These enzymes are essential for fatty acid synthesis, amino acid catabolism, and gluconeogenesis. Studying the in vivo behavior of biotin is therefore critical for understanding these fundamental metabolic processes.

In Vivo Pharmacokinetics of Biotin

Plasma Kinetics

Studies in pigs following intravenous administration of [¹⁴C]biotin have shown that its disappearance from plasma follows a triexponential pattern, consistent with a three-compartment model. This suggests a rapid initial distribution phase, followed by slower phases representing tissue uptake and elimination.

Table 1: Pharmacokinetic Parameters of Intravenously Administered [¹⁴C]Biotin in Pigs [1]

ParameterMean Value (± SD)Description
Phase 1 Half-life (t½α) 0.11 ± 0.07 hoursRepresents the initial rapid distribution from the central compartment (blood) into highly perfused tissues.
Phase 2 Half-life (t½β) 1.43 ± 0.42 hoursReflects transport into the cytosol, biotransformation, and covalent binding to intracellular proteins.
Phase 3 Half-life (t½γ) 22 ± 4 hoursRepresents the slow elimination of biotin and its metabolites from the body.
Tissue Distribution

Following administration, labeled biotin accumulates primarily in the liver and kidney, with muscle also showing significant uptake[1]. Studies in mice have also shown that biotin is transported to various tissues, including the palate and mandible during embryonic development, highlighting its importance in morphogenesis.

Excretion

Biotin and its metabolites are primarily excreted in the urine. In rats administered with [¹⁴C]biotin, approximately 50% of the radioactivity was excreted within 24 hours. Initially, a large portion of the excreted label is unchanged biotin, while at later time points, the major excreted form is bisnorbiotin[2].

Biotin Metabolism

Biotin undergoes metabolism in the body, primarily through two pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur in the thiophene ring.

Table 2: Major Metabolites of Biotin and Their Relative Abundance in Rat Urine [2]

MetaboliteRelative Abundance in Urine (5-day cumulative, % of total recovered radioactivity)
Biotin 46 ± 9%
Bisnorbiotin 47 ± 11%
Biotin Sulfoxide 8 ± 4%

dot

Biotin_Metabolism Biotin Biotin beta_oxidation β-Oxidation of Valeric Acid Side Chain Biotin->beta_oxidation sulfur_oxidation Sulfur Oxidation Biotin->sulfur_oxidation Bisnorbiotin Bisnorbiotin beta_oxidation->Bisnorbiotin BisnorbiotinSulfoxide Bisnorbiotin Sulfoxide beta_oxidation->BisnorbiotinSulfoxide BiotinSulfoxide Biotin Sulfoxide sulfur_oxidation->BiotinSulfoxide sulfur_oxidation->BisnorbiotinSulfoxide Bisnorbiotin->sulfur_oxidation BiotinSulfoxide->beta_oxidation

Caption: Major metabolic pathways of biotin.

Role of Biotin as a Cofactor: The Biotin Cycle

Biotin's primary biological role is to act as a covalently bound cofactor for carboxylase enzymes. The "biotin cycle" describes the process of biotin attachment to, and recycling from, these enzymes.

dot

Biotin_Cycle cluster_synthesis Activation and Attachment cluster_recycling Recycling FreeBiotin Free Biotin HolocarboxylaseSynthetase Holocarboxylase Synthetase (HCS) FreeBiotin->HolocarboxylaseSynthetase Apocarboxylase Apocarboxylase (inactive enzyme) Apocarboxylase->HolocarboxylaseSynthetase Holocarboxylase Holocarboxylase (active enzyme) HolocarboxylaseSynthetase->Holocarboxylase Proteolysis Proteolysis Holocarboxylase->Proteolysis Biocytin Biocytin (Biotin-Lysine) Proteolysis->Biocytin Biotinidase Biotinidase Biocytin->Biotinidase Biotinidase->FreeBiotin

Caption: The biotin cycle illustrating the activation and recycling of biotin.[2]

Experimental Protocols

This section outlines a representative protocol for an in vivo pharmacokinetic study of deuterium-labeled biotin in a rat model.

Materials
  • Deuterium-labeled biotin (e.g., Biotin-d₄)

  • Unlabeled biotin (for standard curve)

  • Vehicle for administration (e.g., sterile saline or a solution of saline, Kolliphor EL, and DMSO)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Animal Model
  • Species: Sprague-Dawley rats

  • Age: 6-10 weeks

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

Administration of Deuterium-Labeled Biotin
  • Preparation of Dosing Solution: Dissolve the deuterium-labeled biotin in the chosen vehicle. For intravenous administration, ensure the solution is sterile-filtered.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose via the tail vein. A typical dose might be in the range of 1-5 mg/kg.

    • Oral Gavage: Administer the solution directly into the stomach using a gavage needle.

    • Intraperitoneal (IP): Inject the solution into the peritoneal cavity.

Sample Collection
  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Blood can be collected from the saphenous vein or via cardiac puncture at the terminal time point.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Tissue Collection (Terminal): At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, muscle, brain). Rinse tissues with cold saline, blot dry, and snap-freeze in liquid nitrogen.

  • Urine Collection: House animals in metabolic cages to collect urine at specified intervals.

  • Storage: Store all plasma, tissue, and urine samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis
  • Plasma:

    • Thaw plasma samples on ice.

    • Add an internal standard (e.g., a different isotopologue of biotin or a structurally similar molecule).

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:plasma).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Tissues:

    • Homogenize the frozen tissue in a suitable buffer.

    • Follow the same protein precipitation and extraction procedure as for plasma.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is typically used.

  • Chromatography: Use a C18 reversed-phase column for separation. The mobile phase is typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes.

Table 3: Example MRM Transitions for Biotin and Deuterated Biotin

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Biotin 245.1227.1, 97.1
Biotin-d₂ 247.1229.1

Note: These values are examples and should be optimized for the specific instrument and deuterated standard used.

Workflow and Data Analysis

The overall workflow for an in vivo study with deuterium-labeled biotin involves several key stages, from experimental design to data interpretation.

dot

InVivo_Workflow StudyDesign Study Design - Select animal model - Determine dosage and route - Define time points TracerAdmin Tracer Administration (e.g., IV, Oral Gavage) StudyDesign->TracerAdmin SampleCollection Sample Collection - Blood - Tissues - Urine TracerAdmin->SampleCollection SamplePrep Sample Preparation - Protein precipitation - Extraction SampleCollection->SamplePrep LCMS_Analysis LC-MS/MS Analysis - Chromatography - MRM detection SamplePrep->LCMS_Analysis DataAnalysis Data Analysis - Pharmacokinetic modeling - Metabolite identification LCMS_Analysis->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation

Caption: A typical experimental workflow for an in vivo study using deuterium-labeled biotin.

Data from the LC-MS/MS analysis is used to generate concentration-time profiles for the deuterated biotin and its metabolites in plasma, tissues, and urine. Pharmacokinetic parameters are then calculated using non-compartmental or compartmental analysis with appropriate software.

Conclusion

Deuterium-labeled biotin is a valuable tool for in vivo research, enabling detailed investigation of its pharmacokinetic and metabolic fate without the need for radioactive tracers. By combining in vivo administration with sensitive analytical techniques like LC-MS/MS, researchers can gain crucial insights into the vital roles of biotin in health and disease. This guide provides a foundational framework for designing and conducting such studies, which can be adapted and optimized for specific research questions in academia and the pharmaceutical industry.

References

Biotin-d2: A Technical Guide to Stability and Storage for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-d2, the deuterated analog of Biotin (Vitamin B7), is an essential tool in various research applications, particularly as an internal standard for mass spectrometry-based quantification of biotin. Its utility hinges on its stability and predictable behavior under various experimental and storage conditions. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and detailed analytical methodologies for its assessment. While direct stability studies on this compound are not extensively published, this guide draws upon available data for biotin and incorporates theoretical considerations based on the kinetic isotope effect to provide a comprehensive understanding for researchers.

Stability of this compound

Theoretical Considerations: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium can influence the stability of a molecule due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1][2] This increased bond strength can lead to a slower rate of chemical reactions that involve the cleavage of this bond.[1][2] Consequently, deuterated compounds may exhibit enhanced stability against chemical degradation compared to their non-deuterated analogs.[] Therefore, it is reasonable to extrapolate that this compound would be at least as stable as, and likely more stable than, biotin under identical conditions.

Forced Degradation Studies of Biotin

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. Studies on biotin have revealed its susceptibility to degradation under certain stress conditions.

Table 1: Summary of Forced Degradation Studies on Biotin

Stress ConditionObservationsPotential Degradants
Acidic Hydrolysis (e.g., 2.5 M HCl) Significant degradation observed.Cleavage of the ureido ring and/or the valeric acid side chain.
Alkaline Hydrolysis (e.g., 3 M NaOH) Significant degradation observed.Similar to acidic hydrolysis, with potential for racemization.
Oxidative Degradation (e.g., H₂O₂) Oxidation of the sulfur atom in the thiophene ring is a primary degradation pathway.Biotin sulfoxide, Biotin sulfone.
Thermal Degradation Generally stable at moderate temperatures. Degradation can occur at elevated temperatures.Dependent on the presence of other reactants (e.g., moisture, oxygen).
Photodegradation Susceptible to degradation upon exposure to UV light.Complex mixture of degradation products.

This table is a synthesis of information from general chemical knowledge and findings from forced degradation studies on similar molecules.

Recommended Storage Conditions

Based on information from various suppliers and the known stability profile of biotin, the following storage conditions are recommended for this compound to ensure its long-term integrity for research purposes.

Table 2: Recommended Storage Conditions for this compound

FormRecommended TemperatureAdditional RecommendationsExpected Stability
Solid (Powder) -20°C for long-term storageStore in a tightly sealed, light-resistant container. Protect from moisture.≥ 4 years
4°C for short-term storage2 years
In Solvent -80°CUse a non-reactive, anhydrous solvent. Prepare fresh solutions as needed.6 months
-20°C1 month

Experimental Protocols

Accurate assessment of this compound stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of biotin and its related substances.

Stability-Indicating HPLC-UV Method

This protocol outlines a general stability-indicating HPLC-UV method that can be adapted for the analysis of this compound.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • 0.45 µm syringe filters

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a high aqueous composition and ramp up the organic phase.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 200-230 nm (Biotin has a weak UV chromophore, detection at lower wavelengths is often necessary).

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and methanol).

  • For stability samples, dissolve the stressed sample in the same solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. Forced degradation samples should be analyzed to demonstrate that the method can separate the intact drug from its degradation products.

Visualization of Relevant Pathways and Workflows

Biotin's Role in Carboxylase-Mediated Pathways

Biotin serves as a covalently bound coenzyme for several carboxylases that are critical in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.

Caption: Role of Biotin as a cofactor in key metabolic pathways.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Stability_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Analysis & Reporting ReferenceStandard Procure this compound Reference Standard Protocol Develop Stability Study Protocol ReferenceStandard->Protocol MethodDev Develop & Validate Stability-Indicating Method Protocol->MethodDev SamplePrep Prepare Stability Samples (Solid & Solution) MethodDev->SamplePrep Storage Store Samples at Defined Conditions (e.g., -20°C, 4°C, 25°C/60%RH) SamplePrep->Storage Timepoints Withdraw Samples at Scheduled Timepoints (e.g., 0, 1, 3, 6, 12 months) Storage->Timepoints HPLC Analyze Samples by Validated HPLC Method Timepoints->HPLC DataAnalysis Analyze Data for Assay, Purity, and Degradants HPLC->DataAnalysis Report Generate Stability Report DataAnalysis->Report

Caption: A typical experimental workflow for a this compound stability study.

Conclusion

While direct, comprehensive stability data for this compound is limited, a strong understanding of its stability can be inferred from the extensive data available for biotin, coupled with the principles of the kinetic isotope effect. For optimal long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For research applications requiring the use of this compound solutions, it is advisable to prepare them fresh and store them at -80°C for short periods. The provided HPLC protocol serves as a robust starting point for researchers to develop and validate their own stability-indicating methods to ensure the quality and reliability of their experimental results.

References

Commercial Suppliers and Availability of Biotin-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Biotin-d2, a deuterated analog of biotin (Vitamin B7). This stable isotope-labeled compound is a crucial tool for a variety of research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. This document outlines the key commercial suppliers, their product specifications, and provides insights into experimental applications.

Commercial Availability of this compound

The following table summarizes the currently available commercial sources for this compound, including their product details. Prices are subject to change and should be verified on the respective supplier's website.

SupplierProduct NameCatalog NumberPurity/Isotopic PurityUnit Size(s)
Sigma-Aldrich Biotin-(ring-6,6-d2)705268≥97% (CP), ≥98 atom % D5 mg, 10 mg
Cayman Chemical This compound22583≥99% deuterated forms (d1-d2)1 mg, 5 mg
MedchemExpress This compoundHY-B0511S2Not specified1 mg, 5 mg
Aaron Chemistry This compound-1AR00A0X499%1 mg
Cambridge Isotope Laboratories Vitamin B7 (Biotin) (ring-6,6-D2, 98%)DLM-8806-0.00597% (Chemical), 98% (Isotopic)5 mg
P212121 Biotin-[D2] (Vitamin H-[D2])IS-5023>97.0%, Isotope Incorporation: 98%5 mg, 10 mg, 20 mg

Experimental Applications and Protocols

This compound is primarily utilized as an internal standard in mass spectrometry (MS) for the accurate quantification of biotin in various biological matrices.[1] Its identical chemical properties to endogenous biotin, but distinct mass, allow for precise correction of sample loss during preparation and ionization suppression in the MS source.

Key Experimental Use Case: Internal Standard in LC-MS/MS

Objective: To accurately quantify the concentration of biotin in a biological sample (e.g., plasma, tissue homogenate).

Methodology:

  • Sample Preparation: A known amount of this compound is spiked into the biological sample prior to protein precipitation and extraction of small molecules.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system to separate biotin and this compound from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both biotin and this compound.

  • Quantification: The peak area ratio of the endogenous biotin to the this compound internal standard is calculated. This ratio is then used to determine the concentration of biotin in the original sample by comparing it to a standard curve prepared with known concentrations of biotin and a fixed concentration of this compound. The use of a stable isotope-labeled internal standard like this compound is critical for reliable results in clinical and research settings, as it corrects for variability in sample processing and instrument response.[2][3]

Signaling Pathways and Experimental Workflows

Biotin-Dependent Carboxylase Mechanism

Biotin acts as a covalently bound cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes catalyze the transfer of a carboxyl group to various substrates. The general mechanism involves two distinct steps that occur at separate active sites of the enzyme.[4][5]

Biotin_Carboxylase_Mechanism cluster_BC Biotin Carboxylase (BC) Domain cluster_CT Carboxyltransferase (CT) Domain ATP ATP Carboxybiotin_Enzyme Carboxybiotin-Enzyme ATP->Carboxybiotin_Enzyme HCO3 HCO3- HCO3->Carboxybiotin_Enzyme Biotin_Enzyme Biotin-Enzyme Biotin_Enzyme->Carboxybiotin_Enzyme Carboxylation ADP_Pi ADP + Pi Carboxybiotin_Enzyme->Biotin_Enzyme Regeneration Carboxybiotin_Enzyme->ADP_Pi Substrate Substrate (e.g., Acetyl-CoA) Carboxybiotin_Enzyme->Substrate Carboxyl Transfer Carboxylated_Substrate Carboxylated Substrate (e.g., Malonyl-CoA) Substrate->Carboxylated_Substrate

Caption: Mechanism of biotin-dependent carboxylases.

Biotin Biosynthesis Pathway

The de novo synthesis of biotin is a complex enzymatic pathway found in bacteria, archaea, fungi, and plants. The pathway starts from pimeloyl-CoA and culminates in the formation of biotin.

Biotin_Biosynthesis Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA bioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA bioA DTB Dethiobiotin DAPA->DTB bioD Biotin Biotin DTB->Biotin bioB

Caption: Simplified bacterial biotin biosynthesis pathway.

Affinity Purification Workflow Using Biotinylation

Biotin's high affinity for streptavidin is exploited in affinity purification techniques to isolate and study proteins and their interaction partners. A protein of interest can be biotinylated, and this "bait" protein can then be used to capture "prey" proteins from a cell lysate.

Affinity_Purification cluster_steps Experimental Workflow Biotinylate 1. Biotinylate Bait Protein Incubate 3. Incubate Lysate with Biotinylated Bait Biotinylate->Incubate Lyse 2. Prepare Cell Lysate Lyse->Incubate Capture 4. Capture on Streptavidin Beads Incubate->Capture Wash 5. Wash to Remove Non-specific Binders Capture->Wash Elute 6. Elute Bound Proteins Wash->Elute Analyze 7. Analyze by Mass Spectrometry Elute->Analyze

Caption: Workflow for affinity purification of protein complexes.

References

Methodological & Application

Application Note: Quantification of Biotin in Human Plasma using Biotin-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin, also known as vitamin B7, is a water-soluble vitamin that serves as an essential coenzyme for several carboxylase enzymes involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1] Accurate quantification of biotin in biological matrices is crucial for nutritional assessment, diagnosing deficiencies, and in pharmacokinetic studies. This application note describes a robust and sensitive method for the determination of biotin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Biotin-d2.

The use of a stable isotope-labeled internal standard (IS) like this compound is critical for accurate quantification in LC-MS/MS analysis. The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction of variations during sample preparation and analysis.[2] This method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

  • Biotin (≥99% purity)

  • This compound (isotopic purity ≥98%)

  • LC-MS/MS grade Methanol

  • LC-MS/MS grade Acetonitrile

  • Formic acid (≥99%)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (K2 EDTA)

2. Standard and Internal Standard Stock Solution Preparation

  • Biotin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of biotin in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the biotin stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6.1-8 min: 10% B (re-equilibration)

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Biotin: m/z 245.1 → 227.1

      • This compound: m/z 247.1 → 229.1

    • Collision Energy and other MS parameters should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the typical quantitative performance of this method.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Biotin0.5 - 500>0.9950.5

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
1.51.4596.76.8
5052.1104.24.5
400389.697.43.1

Table 3: Recovery

AnalyteLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Mean Recovery (%) 92.595.198.3
%RSD (n=3) 5.23.82.9

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS plasma->add_is protein_precip 3. Protein Precipitation (Methanol) add_is->protein_precip centrifuge 4. Centrifugation protein_precip->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute evaporate->reconstitute lc_injection 8. LC Injection reconstitute->lc_injection chromatography 9. Chromatographic Separation (C18) lc_injection->chromatography ms_detection 10. MS/MS Detection (MRM) chromatography->ms_detection peak_integration 11. Peak Integration ms_detection->peak_integration calibration_curve 12. Calibration Curve Generation peak_integration->calibration_curve quantification 13. Quantification calibration_curve->quantification

Caption: Experimental workflow for Biotin analysis.

biotin_metabolism cluster_pathway Biotin as a Coenzyme cluster_functions Metabolic Functions Biotin Biotin HCS Holocarboxylase Synthetase (HCS) Biotin->HCS HoloCarboxylase Holo-carboxylases (Active) HCS->HoloCarboxylase ApoCarboxylase Apo-carboxylases (Inactive) ApoCarboxylase->HCS Gluconeogenesis Gluconeogenesis HoloCarboxylase->Gluconeogenesis FattyAcid Fatty Acid Synthesis HoloCarboxylase->FattyAcid AminoAcid Amino Acid Catabolism HoloCarboxylase->AminoAcid

Caption: Role of Biotin in metabolism.

References

Quantitative Analysis of Biotin Using Biotin-d2 Isotope Dilution by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin that serves as an essential coenzyme for several carboxylase enzymes involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Accurate quantification of biotin is crucial in various fields, including clinical diagnostics for assessing nutritional status, drug development for monitoring potential interferences, and quality control in the food and dietary supplement industries.

Isotope dilution mass spectrometry (ID-MS) is the gold standard for high-accuracy quantification of small molecules. This method involves the addition of a known amount of a stable isotope-labeled internal standard (IS) to a sample. The IS, in this case, biotin-d2, is chemically identical to the analyte of interest (biotin) but has a different mass due to the incorporation of deuterium atoms. This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements. This application note provides a detailed protocol for the quantitative analysis of biotin in various matrices using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution

The core of this method is the use of a stable isotope-labeled internal standard, this compound.[1] This standard is added at a known concentration to the samples at the beginning of the sample preparation process. Because this compound has nearly identical chemical and physical properties to endogenous biotin, it experiences the same losses during extraction, and the same ionization efficiency in the mass spectrometer. By measuring the ratio of the mass spectrometer's response to the analyte (biotin) and the internal standard (this compound), and comparing this to a calibration curve, the concentration of biotin in the original sample can be accurately determined.

G cluster_sample Sample cluster_is Internal Standard cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification B Biotin (Unknown Amount) Mix Mixing & Extraction B->Mix Bd2 This compound (Known Amount) Bd2->Mix LCMS LC Separation MS/MS Detection Mix->LCMS:f0 Quant Ratio Calculation & Concentration Determination LCMS:f1->Quant G cluster_start Start cluster_is_add Internal Standard Addition cluster_prep Sample Preparation cluster_centrifuge Separation cluster_analysis Analysis Start Sample (Plasma, DBS, Food) Add_IS Add this compound Start->Add_IS Protein_Precip Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precip Hydrolysis Extraction/Hydrolysis (for solid matrices) Add_IS->Hydrolysis Centrifuge Centrifugation Protein_Precip->Centrifuge Hydrolysis->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

References

Application Note: Biotin-d2 Metabolic Labeling for Quantitative Proteomics in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metabolic labeling is a powerful technique for studying dynamic cellular processes, including protein synthesis, turnover, and post-translational modifications. Biotin-d2, a stable isotope-labeled form of biotin (Vitamin B7), serves as a metabolic tracer that is incorporated into proteins by endogenous cellular machinery. This allows for the differentiation and relative quantification of newly synthesized or modified proteins from the pre-existing protein pool using mass spectrometry. This application note provides a detailed protocol for the metabolic labeling of cultured mammalian cells with this compound for quantitative proteomic analysis. The workflow is analogous to Stable Isotope Labeling by Amino acids in Cell culture (SILAC) but utilizes a labeled cofactor instead of amino acids.

Principle:

Cells are cultured in a medium containing this compound. As cells grow and divide, this compound is utilized by biotin-dependent enzymes and incorporated into newly synthesized proteins. Following labeling, cells are harvested, and proteins are extracted. Biotinylated proteins can be enriched using streptavidin-based affinity purification. The mass shift introduced by the deuterium atoms in this compound allows for the identification and quantification of labeled proteins by mass spectrometry, providing insights into protein dynamics and function.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium, biotin-free

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (Deuterated Biotin)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth throughout the labeling period. Allow cells to adhere and recover for 24 hours in standard complete culture medium.

  • Preparation of this compound Stock Solution: Prepare a 50 mM stock solution of this compound in sterile DMSO. Store at -20°C.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing biotin-free cell culture medium with dFBS and the desired final concentration of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.[1] A typical starting concentration range is 25-100 µM.

  • Metabolic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Replace the medium with the prepared this compound labeling medium.

    • Incubate the cells for the desired duration (e.g., 24-72 hours) in a humidified incubator at 37°C with 5% CO2.[1] The incubation time should be optimized based on the cell doubling time and the biological question being addressed.

  • Cell Harvesting:

    • After the labeling period, place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Proceed immediately to cell lysis and protein extraction (Protocol 2).

Protocol 2: Protein Extraction and Enrichment of this compound Labeled Proteins

This protocol details the lysis of labeled cells and the subsequent enrichment of biotinylated proteins.

Materials:

  • This compound labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing 2 mM biotin)

Procedure:

  • Cell Lysis: Add ice-cold lysis buffer to the washed cell monolayer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.

  • Enrichment of Biotinylated Proteins:

    • Equilibrate the streptavidin magnetic beads by washing them three times with wash buffer.

    • Add a defined amount of protein lysate (e.g., 1-5 mg) to the equilibrated beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution of Biotinylated Proteins:

    • Add elution buffer to the beads and heat at 95-100°C for 10 minutes to release the bound proteins.

    • Place the tube on the magnetic stand and collect the supernatant containing the enriched biotinylated proteins. This sample is now ready for downstream analysis such as SDS-PAGE and mass spectrometry.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol outlines the preparation of the enriched protein sample for analysis by mass spectrometry.

Materials:

  • Enriched biotinylated protein sample (from Protocol 2)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.

  • In-solution Trypsin Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the SDS concentration to below 0.1%.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid) for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

ParameterRecommended RangeCell Line ExampleReference
This compound Concentration 25 - 100 µMHeLa, A549[1]
Labeling Duration 24 - 72 hoursHeLa, HEK293[1]
Protein Input for Enrichment 1 - 5 mgGeneral
Streptavidin Bead Volume 50 - 100 µL slurry per mg proteinGeneral

Data Analysis

LC-MS/MS raw files should be processed using a suitable software package (e.g., Proteome Discoverer, MaxQuant). The analysis workflow typically involves:

  • Peptide and Protein Identification: Searching the raw data against a relevant protein database (e.g., Swiss-Prot for human proteins).

  • Quantification: The relative abundance of this compound labeled peptides to their unlabeled counterparts is determined by comparing the signal intensities of the isotopic pairs.

  • Data Filtering and Statistical Analysis: Identified proteins are filtered based on a false discovery rate (FDR) cutoff (typically 1%). Statistical analysis is then performed to identify proteins with significant changes in labeling.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_protein_prep Protein Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Analysis A Seed Cells B Add this compound Labeling Medium A->B C Incubate (24-72h) B->C D Harvest & Lyse Cells C->D E Quantify Protein D->E F Enrich Biotinylated Proteins (Streptavidin Beads) E->F G Elute Proteins F->G H Reduce, Alkylate & Digest (Trypsin) G->H I Desalt Peptides (C18) H->I J LC-MS/MS Analysis I->J K Protein Identification & Quantification J->K L Bioinformatic Analysis K->L

Caption: Experimental workflow for this compound metabolic labeling of cultured cells.

data_analysis_workflow raw_data LC-MS/MS Raw Data peak_picking Peak Picking & Feature Detection raw_data->peak_picking db_search Database Search (e.g., Sequest, Mascot) peak_picking->db_search quantification Isotopic Peak Ratio Quantification (this compound / Biotin) db_search->quantification validation Peptide/Protein Validation (FDR) quantification->validation results Quantitative Proteomic Profile validation->results

Caption: Bioinformatic workflow for quantitative analysis of this compound labeled samples.

References

Application Notes: Quantitative Protein-Protein Interaction Studies Using Biotin-d2 with BioID

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proximity-dependent Biotin Identification (BioID) is a powerful technique for identifying protein-protein interactions (PPIs) within a native cellular environment.[1][2][3] This method utilizes a promiscuous biotin ligase, typically BirA, fused to a protein of interest (the "bait").[1][4] When expressed in cells and supplemented with biotin, the BirA enzyme releases reactive biotinoyl-5'-AMP, which covalently labels primary amines (such as on lysine residues) of nearby proteins (the "prey") within a radius of approximately 10 nanometers. These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry (MS). BioID is particularly advantageous for detecting weak and transient interactions that are often missed by other methods like affinity purification-mass spectrometry (AP-MS).

Quantitative BioID using Stable Isotope Labeling with Biotin-d2

While traditional BioID provides a qualitative list of potential interactors, quantitative approaches are necessary to discern changes in PPIs under different cellular conditions. Stable isotope labeling is a robust method for accurate protein quantification in mass spectrometry. While methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are commonly used, a direct and elegant approach for quantitative BioID involves the use of isotopically labeled biotin, such as this compound.

This compound is a deuterated form of biotin, where two hydrogen atoms are replaced by deuterium. This results in a 2 Dalton mass shift, which is readily detectable by mass spectrometry. By using "light" (unlabeled) biotin and "heavy" (this compound) biotin to label two different cell populations, the relative abundance of interacting proteins can be precisely quantified. For example, a control cell line can be treated with light biotin, while a stimulated or drug-treated cell line is incubated with this compound. The lysates from both cell populations are then mixed, and the biotinylated proteins are purified and analyzed by MS. The ratio of the signal intensities of the heavy and light isotopic envelopes for each identified peptide allows for the accurate quantification of changes in protein proximity to the bait protein.

Advantages of Using this compound in BioID:

  • Direct Quantification: Provides a direct readout of changes in protein-protein interactions.

  • Reduced Experimental Variability: As the samples are mixed early in the workflow, variability from sample processing and MS analysis is minimized.

  • Versatility: Can be applied to any cell type, including those not amenable to metabolic labeling with SILAC.

  • Temporal Control: The addition of biotin initiates the labeling, allowing for temporal control over the experiment.

Experimental Protocols

This section provides a detailed protocol for a quantitative BioID experiment using this compound.

1. Generation of a Stable Cell Line Expressing the BioID Fusion Protein

  • Vector Construction: The gene encoding the protein of interest (bait) is cloned into a mammalian expression vector in-frame with the BirA* gene. A linker sequence between the bait and BirA* is recommended to ensure proper folding and function of both proteins.

  • Transfection and Selection: The expression vector is transfected into the desired cell line. Stable transfectants are selected using an appropriate antibiotic.

  • Validation: Expression and proper localization of the fusion protein are confirmed by Western blotting and immunofluorescence microscopy. It is crucial to establish a control cell line expressing BirA* alone to identify non-specific interactions.

2. Biotin and this compound Labeling

  • Culture the stable cell lines (bait-BirA* and BirA* control) to approximately 80% confluency.

  • For the "light" labeled samples, supplement the culture medium with 50 µM biotin.

  • For the "heavy" labeled samples, supplement the culture medium with 50 µM this compound.

  • Incubate the cells for 16-24 hours to allow for biotinylation. The optimal labeling time should be determined empirically.

3. Cell Lysis and Protein Extraction

  • After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess biotin.

  • Lyse the cells in a buffer containing strong detergents (e.g., 1% SDS) to denature proteins and disrupt non-covalent interactions. Sonication can be used to ensure complete lysis and shearing of nucleic acids.

  • Centrifuge the lysates at high speed to pellet cellular debris.

4. Streptavidin Affinity Purification

  • Combine the "light" and "heavy" labeled cell lysates in a 1:1 ratio based on total protein concentration.

  • Incubate the combined lysate with streptavidin-coated magnetic beads for 3-4 hours at 4°C with gentle rotation to capture biotinylated proteins.

  • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series includes a high-salt buffer, a high-pH buffer, and a non-ionic detergent-based buffer.

5. On-Bead Digestion

  • After the final wash, resuspend the beads in an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

6. Mass Spectrometry and Data Analysis

  • Collect the supernatant containing the digested peptides.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Identify peptides and proteins by searching against a relevant protein database.

  • Quantify the relative abundance of proteins by calculating the ratio of the intensities of the "heavy" and "light" isotopic pairs for each peptide.

  • Perform statistical analysis to identify proteins with significant changes in abundance between the two conditions.

Data Presentation

Quantitative data from a this compound BioID experiment should be summarized in a table for clarity and ease of comparison. The table should include the identified protein, its gene name, the number of unique peptides identified, the log2 fold change, and a measure of statistical significance (e.g., p-value or q-value).

Table 1: Quantitative Analysis of Proteins in Proximity to Bait-BirA upon Treatment*

Protein AccessionGene NameUnique Peptideslog2(Fold Change) (Treated/Control)p-value
P62258RHOA122.580.001
Q02246VIM101.950.005
P08670VCL81.530.012
P12814EZR7-1.210.023
Q15149CTNND151.870.008
P35221CTNNB1153.12< 0.001

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the use of BioID to map the protein interaction network of a key component in a hypothetical signaling pathway.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Bait Bait-BirA* Receptor->Bait interacts with Adaptor1 Adaptor 1 Bait->Adaptor1 biotinylates Kinase1 Kinase 1 Bait->Kinase1 biotinylates Adaptor1->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Kinase2->Effector TF Transcription Factor Effector->TF TF_nucleus Transcription Factor TF->TF_nucleus translocates Gene Target Gene TF_nucleus->Gene activates Ligand Ligand Ligand->Receptor

Caption: BioID mapping of a receptor signaling pathway.

Experimental Workflow Diagram

This diagram outlines the key steps in a quantitative BioID experiment using this compound.

BioID_Workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis Control Control Cells + Biotin Lysis1 Cell Lysis Control->Lysis1 Treated Treated Cells + this compound Lysis2 Cell Lysis Treated->Lysis2 Mix Mix Lysates 1:1 Lysis1->Mix Lysis2->Mix Purification Streptavidin Affinity Purification Mix->Purification Digestion On-bead Tryptic Digestion Purification->Digestion MS LC-MS/MS Digestion->MS Data Data Analysis (Quantification) MS->Data Hits Identify Significant Changes Data->Hits

Caption: Quantitative BioID workflow using this compound.

Logical Relationship Diagram

This diagram illustrates the logical relationships between the components of the BioID system.

BioID_Logic Bait Bait Protein Fusion Bait-BirA* Fusion Bait->Fusion BirA BirA* (R118G) BirA->Fusion BioAMP Biotinoyl-5'-AMP (Reactive) Fusion->BioAMP + ATP Biotin Biotin or this compound Biotin->BioAMP Proximal Proximal Proteins (Prey) BioAMP->Proximal labels Biotinylated Biotinylated Prey Proteins Proximal->Biotinylated Streptavidin Streptavidin Biotinylated->Streptavidin binds to MS Mass Spectrometry Streptavidin->MS for identification & quantification

Caption: Logical relationships in the BioID system.

References

Application Notes: Biotin-d2 for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biotin-d2, a stable isotope-labeled version of biotin, serves as a powerful tool in quantitative proteomics for the relative and absolute quantification of proteins. This deuterated analog of biotin, when incorporated into proteins, introduces a specific mass shift that can be accurately measured by mass spectrometry. This enables the differentiation and quantification of proteins from two distinct biological samples, a "light" sample labeled with standard biotin (Biotin-d0) and a "heavy" sample labeled with this compound.

The core principle of this technique lies in the differential labeling of proteins, followed by the enrichment of biotinylated proteins or peptides and subsequent analysis by mass spectrometry. The intensity of the mass signals corresponding to the light and heavy isotopic forms of the peptides is then used to determine the relative abundance of the proteins in the original samples. This method is particularly valuable for studying changes in protein expression, protein-protein interactions, and post-translational modifications in response to various stimuli or in different disease states.

Key Applications:
  • Differential Protein Expression Analysis: Compare protein abundance between two cell populations, such as treated versus untreated cells, or diseased versus healthy tissues.

  • Quantitative Analysis of Post-Translational Modifications (PTMs): Investigate changes in the levels of specific PTMs, such as phosphorylation or ubiquitination, by enriching for modified proteins prior to biotinylation and quantitative analysis.

  • Pulse-Chase Labeling Studies: Monitor protein turnover and synthesis rates by introducing the "heavy" this compound label at a specific time point.

  • Quantitative Interactomics: Identify and quantify changes in protein-protein interactions by combining proximity labeling techniques (e.g., BioID) with this compound labeling.

Advantages of this compound Labeling:
  • High Specificity: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, allowing for highly specific enrichment of labeled proteins and peptides, thereby reducing sample complexity.

  • Versatility: Biotinylation can be achieved through various chemical or enzymatic methods, targeting different functional groups on proteins.

  • Compatibility: The workflow is compatible with standard proteomics sample preparation techniques and mass spectrometry platforms.

  • Multiplexing Potential: While this note focuses on a duplex system (light/heavy), the concept can be expanded with other isotopic versions of biotin for higher-plex quantification.

Experimental Protocols

Protocol 1: In Vitro Protein Labeling with NHS-Biotin-d0/d2 for Quantitative Analysis

This protocol describes the chemical labeling of proteins in two separate samples with NHS-Biotin-d0 (light) and NHS-Biotin-d2 (heavy) for relative quantification.

Materials:

  • Protein samples (e.g., cell lysates) from two conditions (Sample A and Sample B)

  • NHS-Biotin (light)

  • NHS-Biotin-d2 (heavy)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Labeling Buffer: 100 mM sodium phosphate buffer, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer 1: PBS with 0.1% Tween-20

  • Wash Buffer 2: 1 M NaCl

  • Wash Buffer 3: 100 mM Sodium Bicarbonate, pH 11.0

  • Elution Buffer: 8 M Guanidine-HCl or 0.1% TFA in 50% Acetonitrile

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • C18 desalting columns

Procedure:

  • Protein Preparation:

    • Quantify the protein concentration of Sample A and Sample B accurately.

    • Aliquot equal amounts of protein (e.g., 1 mg) from each sample.

  • Biotinylation Reagent Preparation:

    • Dissolve NHS-Biotin and NHS-Biotin-d2 in anhydrous DMF or DMSO to a stock concentration of 10 mM immediately before use.

  • Protein Labeling:

    • To Sample A, add the NHS-Biotin (light) stock solution to a final concentration of 1 mM.

    • To Sample B, add the NHS-Biotin-d2 (heavy) stock solution to a final concentration of 1 mM.

    • Incubate both samples for 1 hour at room temperature with gentle agitation.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to both samples.

    • Incubate for 15 minutes at room temperature to quench the reaction.

  • Sample Combination and Protein Precipitation:

    • Combine the light-labeled and heavy-labeled protein samples.

    • Precipitate the combined proteins using cold acetone or TCA precipitation to remove unreacted biotin.

  • Protein Digestion:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

    • Reduce the proteins with 10 mM DTT for 1 hour at 37°C.

    • Alkylate with 55 mM IAA for 45 minutes in the dark at room temperature.

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Enrichment of Biotinylated Peptides:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Incubate the peptide mixture with pre-washed streptavidin beads for 2 hours at room temperature with rotation.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.

    • Elute the biotinylated peptides using the Elution Buffer.

  • Sample Desalting and Mass Spectrometry:

    • Desalt the eluted peptides using C18 columns.

    • Analyze the peptides by LC-MS/MS.

Protocol 2: Quantitative Data Analysis
  • Data Acquisition:

    • Acquire MS/MS data in a data-dependent acquisition (DDA) mode.

  • Database Searching:

    • Use a suitable search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • Specify the following variable modifications in the search parameters:

      • Carbamidomethyl (C) as a fixed modification.

      • Oxidation (M) as a variable modification.

      • Biotin (K, N-terminus) with a mass of +226.0776 Da (for Biotin-d0).

      • This compound (K, N-terminus) with a mass of +228.0899 Da (for this compound).

  • Quantification:

    • The software will identify peptide pairs with a mass difference of 2.0123 Da corresponding to the light and heavy labels.

    • The ratio of the peak intensities of the heavy and light peptides is calculated to determine the relative abundance of the protein.

Data Presentation

Table 1: Representative Quantitative Proteomics Data using this compound Labeling
Protein IDGene NameDescriptionRatio (Heavy/Light)p-valueRegulation
P02768ALBSerum albumin1.050.85Unchanged
P60709ACTBActin, cytoplasmic 10.980.79Unchanged
Q9Y6K9HSP90AA1Heat shock protein HSP 90-alpha2.540.01Upregulated
P10636-8CASP3Caspase-30.450.005Downregulated
P31946YWHAZ14-3-3 protein zeta/delta1.120.65Unchanged
O75369PARK7Protein deglycase DJ-13.120.001Upregulated

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling sampleA Sample A (e.g., Control) labelingA Label with Biotin-d0 (Light) sampleA->labelingA sampleB Sample B (e.g., Treated) labelingB Label with This compound (Heavy) sampleB->labelingB mix Combine Samples labelingA->mix labelingB->mix digest Protein Digestion (Trypsin) mix->digest enrich Enrich Biotinylated Peptides (Streptavidin) digest->enrich ms LC-MS/MS Analysis enrich->ms data Data Analysis (Quantification) ms->data signaling_pathway cluster_upregulated Upregulated Proteins (Heavy/Light > 1.5) cluster_downregulated Downregulated Proteins (Heavy/Light < 0.67) cluster_pathway Affected Signaling Pathway HSP90 HSP90AA1 StressResponse Stress Response HSP90->StressResponse PARK7 PARK7 PARK7->StressResponse CASP3 Caspase-3 Apoptosis Apoptosis CASP3->Apoptosis StressResponse->Apoptosis inhibits

Application Notes and Protocols for Biotin-d2 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, a water-soluble B-complex vitamin, plays a crucial role as a cofactor for carboxylase enzymes essential for gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities (NCEs) is a cornerstone of drug development. Stable isotope-labeled compounds, such as Biotin-d2 (Deuterated Biotin), are invaluable tools in these studies.[3][4][5] The substitution of hydrogen with deuterium atoms creates a heavier, yet chemically identical, version of the molecule. This isotopic labeling allows for the differentiation between the administered compound and its endogenous counterparts, making this compound an excellent tracer for metabolic and pharmacokinetic investigations.

These application notes provide detailed protocols for utilizing this compound in various in vitro and in vivo DMPK studies, from assessing metabolic stability to determining pharmacokinetic parameters. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.

Key Applications of this compound in DMPK Studies

  • Internal Standard in Bioanalytical Methods: Due to its similar physicochemical properties to endogenous biotin but distinct mass, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of biotin in biological matrices.

  • Tracer for Metabolic Fate Studies: this compound can be used to trace the metabolic pathways of biotin and biotin-conjugated drugs without the need for radioactive labeling.

  • Pharmacokinetic (PK) Studies: Administration of this compound allows for the precise determination of key PK parameters such as clearance, volume of distribution, and bioavailability, by distinguishing the administered dose from endogenous biotin.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol outlines the procedure to assess the metabolic stability of a biotin-conjugated drug candidate using human liver microsomes, with this compound used as a tracer for method development and validation.

Materials:

  • This compound

  • Test compound (biotin-conjugated drug)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound and the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, add 0.1 M phosphate buffer (pH 7.4).

    • Add the HLM suspension to a final protein concentration of 0.5 mg/mL.

    • Add the test compound or this compound to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture.

  • Reaction Termination:

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but mass-distinct compound).

  • Sample Processing:

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

    • The disappearance of the parent compound over time is used to calculate the intrinsic clearance.

Data Presentation:

Time (min)Mean Peak Area (Test Compound)% Remaining
01,250,000100
51,100,00088
15850,00068
30550,00044
60250,00020
Time (min)Mean Peak Area (this compound Control)% Remaining
01,300,000100
51,280,00098.5
151,255,00096.5
301,230,00094.6
601,190,00091.5
Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical single-dose pharmacokinetic study in rats using this compound.

Materials:

  • This compound

  • Vehicle suitable for intravenous (IV) and oral (PO) administration (e.g., saline, 0.5% methylcellulose)

  • Sprague-Dawley rats (male, 250-300g)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Fast the rats overnight prior to dosing.

    • Administer this compound via IV injection (e.g., 1 mg/kg) or oral gavage (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet the protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify this compound concentrations.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Presentation:

Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=3)

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)1500 ± 210850 ± 150
Tmax (h)0.0830.5
AUC(0-t) (ngh/mL)3200 ± 4504100 ± 600
AUC(0-inf) (ngh/mL)3250 ± 4604200 ± 620
CL (mL/h/kg)308 ± 43-
Vdss (L/kg)1.5 ± 0.2-
t1/2 (h)3.5 ± 0.54.0 ± 0.6
F (%)-51.7

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability.

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetics invitro_prep Prepare Incubation Mix (Microsomes, this compound) invitro_incubate Incubate at 37°C with NADPH invitro_prep->invitro_incubate invitro_sample Sample at Time Points invitro_incubate->invitro_sample invitro_quench Quench Reaction (Acetonitrile) invitro_sample->invitro_quench invitro_analyze LC-MS/MS Analysis invitro_quench->invitro_analyze invivo_dose Dose Animal (IV or PO with this compound) invivo_blood Collect Blood Samples invivo_dose->invivo_blood invivo_plasma Prepare Plasma invivo_blood->invivo_plasma invivo_extract Extract Analyte invivo_plasma->invivo_extract invivo_analyze LC-MS/MS Analysis invivo_extract->invivo_analyze invivo_pk Calculate PK Parameters invivo_analyze->invivo_pk

Caption: General experimental workflows for in vitro and in vivo studies.

biotin_metabolism cluster_pathway1 β-Oxidation of Valeric Acid Side Chain cluster_pathway2 Sulfur Oxidation Biotin_d2 This compound Bisnorbiotin_d2 Bisnorthis compound Biotin_d2->Bisnorbiotin_d2 β-oxidation Biotin_d_sulfoxide_d2 Biotin-d-sulfoxide-d2 Biotin_d2->Biotin_d_sulfoxide_d2 Oxidation Biotin_l_sulfoxide_d2 Biotin-l-sulfoxide-d2 Biotin_d2->Biotin_l_sulfoxide_d2 Oxidation Tetranorbiotin_d2 Tetranorthis compound Bisnorbiotin_d2->Tetranorbiotin_d2 β-oxidation Biotin_sulfone_d2 Biotin sulfone-d2 Biotin_d_sulfoxide_d2->Biotin_sulfone_d2 Oxidation Biotin_l_sulfoxide_d2->Biotin_sulfone_d2 Oxidation

Caption: Simplified metabolic pathways of this compound.

Conclusion

This compound is a versatile and powerful tool for modern drug metabolism and pharmacokinetic studies. Its use as an internal standard and metabolic tracer allows for accurate quantification and detailed investigation of the ADME properties of biotin-containing molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust DMPK studies, ultimately contributing to the development of safer and more effective therapeutics.

References

Application Notes and Protocols: Biotin-d2 as a Tracer in Fatty Acid Synthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as vitamin B7, is an essential cofactor for several carboxylase enzymes vital to metabolic processes, including fatty acid synthesis. The first and rate-limiting step in fatty acid synthesis, the conversion of acetyl-CoA to malonyl-CoA, is catalyzed by the biotin-dependent enzyme acetyl-CoA carboxylase (ACC).[1][2][3] Given this crucial role, tracing the metabolic fate of biotin can provide valuable insights into the dynamics of fatty acid synthesis. Biotin-d2, a stable isotope-labeled version of biotin, serves as a powerful tracer for these investigations.[4] When introduced into a biological system, the deuterium atoms from this compound can be incorporated into newly synthesized fatty acids, allowing for their detection and quantification by mass spectrometry. This application note provides detailed protocols and data presentation guidelines for utilizing this compound in fatty acid synthesis research, aiding in the study of metabolic diseases and the development of novel therapeutics.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involving biotin in fatty acid synthesis and a general experimental workflow for using this compound as a tracer.

Fatty_Acid_Synthesis_Pathway cluster_cytosol Cytosol cluster_regulation Regulation Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA FASN Fatty Acid Synthase (FASN) Malonyl-CoA->FASN Fatty_Acids Fatty_Acids ACC->Malonyl-CoA Carboxylation FASN->Fatty_Acids Elongation Biotin Biotin Biotin->ACC Cofactor This compound This compound This compound->ACC Tracer Insulin Insulin Insulin->ACC + Citrate Citrate Citrate->ACC + Long-chain_acyl-CoA Long-chain acyl-CoA Long-chain_acyl-CoA->ACC - AMPK AMPK AMPK->ACC - Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Administer_Biotin_d2 Administer this compound (In Vitro or In Vivo) Incubation Incubation Period Administer_Biotin_d2->Incubation Sample_Collection Sample Collection (Cells, Tissues, Plasma) Incubation->Sample_Collection Lipid_Extraction Total Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

References

Cell culture media preparation with Biotin-d2 for labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying dynamic cellular processes, including protein synthesis, turnover, and post-translational modifications. The incorporation of stable isotope-labeled molecules into cellular components allows for their tracking and quantification, providing valuable insights into cellular metabolism and signaling. Biotin-d2, a deuterium-labeled version of biotin (Vitamin B7), serves as an effective tracer in such experiments.[1] When introduced into cell culture media, this compound is taken up by cells and incorporated into biotin-dependent carboxylases, which are crucial enzymes in fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[2] The deuterium label allows for the differentiation and quantification of newly synthesized biotinylated proteins from the pre-existing protein pool using mass spectrometry.

This application note provides detailed protocols for the preparation of cell culture media containing this compound and its use in metabolic labeling experiments for proteomic analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from metabolic labeling experiments using biotin derivatives. These values can vary depending on the cell line, experimental conditions, and the mass spectrometry platform used.

Table 1: Representative Labeling Efficiency and Protein Identification

ParameterTypical ValueReference Methodology
Cell Line HEK293T, HeLa, Jurkat[3]
This compound Concentration 50 µM[4]
Incubation Time 24 - 72 hours[4]
Number of Biotinylated Peptides Identified 4,000 - 5,000
Number of Biotinylated Proteins Identified 1,500 - 2,000
Labeling Efficiency >90% for abundant proteins

Table 2: Parameters for Mass Spectrometry Analysis

ParameterSpecificationReference Methodology
Mass Spectrometer LTQ-Orbitrap XL, Orbitrap Exploris 480
Analysis Mode Data-Independent Acquisition (DIA)
Peptide Separation Reversed-phase liquid chromatography
Data Analysis Software MaxQuant, Proteome Discoverer

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Biotin and its derivatives have low solubility in water at neutral pH. Therefore, a concentrated stock solution should be prepared using a suitable solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Dissolving this compound: To prepare a 50 mM stock solution, weigh out the appropriate amount of this compound powder. Dissolve the powder in a small volume of DMSO. For example, to make 1 ml of a 50 mM stock, dissolve 12.3 mg of this compound (MW ~246.3 g/mol ) in 1 ml of DMSO.

  • Gentle Agitation: Vortex the solution gently until the this compound is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The stock solution is stable for several months when stored properly.

Alternative Method: For applications where DMSO might interfere with cellular processes, a slightly alkaline solution can be used to dissolve this compound.

  • Add the weighed this compound powder to sterile, nuclease-free water.

  • Add a few drops of 1N NaOH and mix until the this compound is dissolved.

  • Adjust the volume with sterile water and filter-sterilize as described above.

Protocol 2: Preparation of this compound Containing Cell Culture Media

Materials:

  • Biotin-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed if necessary to remove endogenous biotin

  • Penicillin-Streptomycin solution

  • This compound stock solution (from Protocol 1)

Procedure:

  • Basal Medium Preparation: Start with a biotin-free formulation of your desired cell culture medium. Many common media formulations are available in biotin-free versions.

  • Supplementation: Supplement the biotin-free medium with FBS, penicillin-streptomycin, and other necessary growth factors as required for your specific cell line.

  • Addition of this compound: Thaw an aliquot of the this compound stock solution. Add the stock solution to the supplemented medium to achieve the desired final concentration. A common final concentration for metabolic labeling is 50 µM. For example, to prepare 100 ml of medium with 50 µM this compound, add 100 µl of the 50 mM stock solution.

  • Mixing and Storage: Mix the final medium thoroughly by gentle inversion. The prepared medium can be stored at 4°C for up to one month.

Protocol 3: Metabolic Labeling of Adherent Cells

Materials:

  • Adherent cells of choice (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • This compound containing cell culture medium (from Protocol 2)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels and grow them in complete cell culture medium until they reach the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the complete medium and wash the cells once with sterile PBS.

  • Labeling: Add the pre-warmed this compound containing medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period. The optimal incubation time can range from 24 to 72 hours, depending on the protein of interest and the experimental goals.

  • Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

  • Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the labeled proteins to a new tube for downstream analysis.

Protocol 4: Enrichment of this compound Labeled Proteins

Materials:

  • Cell lysate containing this compound labeled proteins (from Protocol 3)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing free biotin)

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads in wash buffer.

  • Binding: Add the clarified cell lysate to the prepared beads and incubate with gentle rotation for 1-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand or centrifugation and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer. To elute the bound proteins, you can either boil the beads in SDS-PAGE sample buffer or use a competitive elution with a high concentration of free biotin.

  • Sample Preparation for Mass Spectrometry: The eluted proteins can be further processed for mass spectrometry analysis, which typically involves in-gel or in-solution digestion with trypsin followed by peptide cleanup.

Visualizations

experimental_workflow cluster_preparation Media Preparation cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Data Analysis prep_media Prepare Biotin-free Cell Culture Medium add_biotin Add this compound Stock to Final Concentration prep_media->add_biotin seed_cells Seed and Culture Cells label_cells Incubate Cells with This compound Medium (24-72h) seed_cells->label_cells harvest_cells Harvest and Lyse Cells label_cells->harvest_cells enrich Enrich this compound Proteins with Streptavidin Beads harvest_cells->enrich digest On-bead or In-solution Trypsin Digestion enrich->digest lc_ms LC-MS/MS Analysis digest->lc_ms data_analysis Protein Identification and Quantification lc_ms->data_analysis

Caption: Experimental workflow for metabolic labeling with this compound.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus cluster_labeling Metabolic Labeling with this compound RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Transcription Gene Transcription (Cell Growth, Proliferation) Akt->Transcription Akt_labeled Akt-Biotin-d2 Akt->Akt_labeled Metabolic Labeling Biotin_d2 This compound Incorporation into newly synthesized proteins

References

Application Notes and Protocols for Biotin-d2 Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Biotin-d2 in common biological matrices for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a stable isotope-labeled form of biotin (Vitamin B7) and is commonly used as an internal standard in bioanalytical methods to ensure accuracy and precision.[1] Proper sample preparation is critical for removing interferences and achieving reliable results.

Introduction to Biotin and this compound

Biotin is a water-soluble B-complex vitamin that acts as an essential co-enzyme for five carboxylase enzymes involved in crucial metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[2][3][4] It also plays roles in cell signaling and epigenetic regulation.[5] Given its importance, accurate quantification of biotin levels in biological samples is vital in various research and clinical settings.

This compound, a deuterated form of biotin, serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to endogenous biotin, but its increased mass allows it to be distinguished by the mass spectrometer. This co-elution with the analyte of interest helps to correct for variability during sample preparation and analysis.

Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the required sensitivity, and the analytical method. The most common methods for biotin analysis include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples like plasma and serum. It is often used for its convenience and high-throughput applicability.

Experimental Protocol for Protein Precipitation:

  • Sample Collection: Collect blood samples in EDTA-coated tubes and centrifuge to obtain plasma or allow to clot to obtain serum.

  • Internal Standard Spiking: To 100 µL of plasma or serum in a microcentrifuge tube, add a known concentration of this compound working solution (e.g., 10 µL of 100 ng/mL solution). Vortex briefly to mix.

  • Precipitation: Add a cold organic solvent, such as acetonitrile or methanol, typically in a 3:1 ratio (v/v) to the sample (e.g., 300 µL of acetonitrile).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the sample.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.

Experimental Protocol for Liquid-Liquid Extraction:

  • Sample Preparation: To 200 µL of urine or plasma, add the this compound internal standard and vortex.

  • pH Adjustment (if necessary): Adjust the pH of the sample to optimize the extraction of biotin.

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) in a 5:1 ratio (v/v) to the sample.

  • Mixing: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer containing biotin and this compound to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.

Experimental Protocol for Solid-Phase Extraction (using a mixed-mode cation exchange cartridge):

  • Sample Pre-treatment: To 200 µL of serum, add 200 µL of 1% aqueous formic acid and the this compound internal standard. Mix thoroughly.

  • Cartridge Conditioning: Condition the SPE cartridge with 500 µL of methanol followed by 500 µL of 1% aqueous formic acid. Do not allow the cartridge to dry out between steps.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences. This may involve multiple steps with different solvents. A typical wash sequence could be:

    • 500 µL of 1% aqueous formic acid.

    • 500 µL of a 95:5 (v/v) water/methanol solution.

  • Elution: Elute the analyte and internal standard from the cartridge with an appropriate solvent. For a mixed-mode cation exchange cartridge, this could be a basic solution, such as 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for biotin analysis in biological matrices using different sample preparation techniques. While specific data for this compound is limited in the public domain, the performance is expected to be comparable to that of biotin.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase ExtractionBiological MatrixReference
Recovery >85%80-95%90-105%Plasma, Serum
Matrix Effect Can be significantModerateMinimalPlasma, Serum, Urine
Limit of Quantification (LOQ) ng/mL rangeng/mL rangesub-ng/mL rangePlasma, Serum
Precision (RSD%) <15%<10%<10%Urine

Visualizations

Biotin Metabolic Pathway

Biotin serves as a covalently bound coenzyme for five mammalian carboxylases, playing a crucial role in various metabolic processes.

Biotin_Metabolism cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Biotin Oxaloacetate Oxaloacetate PC->Oxaloacetate Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC Biotin Methylmalonyl_CoA Methylmalonyl-CoA PCC->Methylmalonyl_CoA MCC Methylcrotonyl-CoA Carboxylase Methylglutaconyl_CoA 3-Methylglutaconyl-CoA MCC->Methylglutaconyl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Methylcrotonyl_CoA->MCC Biotin Leucine Leucine Leucine->Methylcrotonyl_CoA Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase Acetyl_CoA->ACC Biotin Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids

Caption: Key metabolic pathways involving biotin-dependent carboxylases.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in biological samples.

Workflow Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with This compound Internal Standard Sample->Spike Preparation Sample Preparation (PPT, LLE, or SPE) Spike->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General experimental workflow for this compound quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biotin-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Biotin-d2 for use as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard (IS) necessary for quantifying biotin?

A1: In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate quantification.[1][2] It helps to correct for variations that can occur during sample preparation, injection, and analysis.[1] Factors such as sample loss during extraction, injection volume variability, and fluctuations in the mass spectrometer's response can all be compensated for by using an internal standard.[3] this compound is a stable isotope-labeled version of biotin, making it an ideal internal standard because it behaves almost identically to the analyte (biotin) throughout the entire analytical process, but is distinguishable by its mass.[1]

Q2: What is the ideal concentration for this compound as an internal standard?

A2: There is no single "ideal" concentration for this compound; it must be optimized for each specific assay and matrix. The goal is to use a concentration that provides a stable and reproducible signal without interfering with the detection of the native biotin. A common practice is to aim for a concentration that yields a response similar to the analyte at the midpoint of the calibration curve. For instance, in a study analyzing biotin in plasma, the internal standard solution was prepared at a concentration of 0.5 μM. Another study used a final concentration of 20 ng/mL for the internal standard solution when analyzing vitamin D and its metabolites. Ultimately, the optimal concentration should be determined experimentally.

Q3: Can I use an internal standard other than this compound for biotin analysis?

A3: While stable isotope-labeled internal standards like this compound (or 2H4-biotin) are considered the gold standard, other options can be considered if a deuterated analog is unavailable or cost-prohibitive. An analog molecule with a similar chemical structure, solubility, and pKa to biotin could potentially be used. However, it is important to thoroughly validate its performance, as it may not perfectly mimic the behavior of biotin during sample processing and analysis, potentially leading to less accurate results.

Q4: How do I prepare a this compound stock solution?

A4: this compound stock solutions are typically prepared by dissolving a known weight of the standard in a suitable solvent. Methanol is a commonly used solvent for preparing stock solutions of biotin and its labeled analogs. For example, a 1 mM stock solution can be prepared in methanol. It is recommended to store stock solutions at low temperatures (e.g., -20°C) to ensure stability. Working solutions are then prepared by diluting the stock solution to the desired concentrations.

Troubleshooting Guides

Issue 1: High Variability or Loss of this compound Signal

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Preparation of IS Solution Verify the calculations and dilutions used to prepare the this compound stock and working solutions. Ensure the standard has not degraded.
Inconsistent Addition of IS Review the sample preparation protocol to confirm that the internal standard was added accurately and consistently to all samples, calibrators, and quality controls.
Matrix Effects The sample matrix can suppress or enhance the ionization of the internal standard, leading to signal variability. Perform a matrix effect evaluation to assess the impact of the sample matrix on the this compound signal.
LC-MS System Issues Check for leaks in the LC system, ensure proper mobile phase composition and flow rate, and verify that the column is correctly installed and equilibrated. Clean the ion source of the mass spectrometer to remove any contamination that might be suppressing the signal.
Analyte and IS Cross-Contribution Ensure that the mass transitions selected for biotin and this compound are specific and that there is no isotopic cross-talk between the two channels.
Issue 2: Non-linear Calibration Curve

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate IS Concentration If the this compound concentration is too high or too low relative to the analyte concentrations in the calibration standards, it can lead to non-linearity. The response ratio of the analyte to the IS should be consistent across the calibration range. Re-optimize the IS concentration.
Detector Saturation If the signal for either the analyte or the internal standard is too high, it can saturate the detector. Dilute the samples and the internal standard solution and re-run the analysis.
Improper Blank Subtraction Ensure that the blank samples are truly free of biotin and that the background signal is being properly subtracted.
Suboptimal Integration Parameters Review the peak integration parameters to ensure that both the analyte and internal standard peaks are being integrated correctly and consistently.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

Objective: To determine the concentration of this compound that provides a stable and reproducible signal across the expected analytical range of biotin.

Methodology:

  • Prepare a series of this compound working solutions at different concentrations (e.g., 5, 10, 20, 50, and 100 ng/mL).

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of biotin (e.g., at the mid-point of your expected calibration curve) and a fixed volume of one of the this compound working solutions into the final reconstitution solvent.

    • Set B (Pre-extraction Spike): Take a blank matrix sample (e.g., plasma, urine) and spike it with the same amount of biotin and this compound as in Set A before the sample extraction process.

    • Set C (Post-extraction Spike): Prepare a blank matrix sample by taking it through the entire extraction process. Spike the same amount of biotin and this compound as in Set A into the final extracted sample.

  • Analyze all samples by LC-MS.

  • Evaluate the following parameters for each this compound concentration:

    • Signal Intensity: The peak area of this compound should be sufficiently high to ensure good precision (typically, a signal-to-noise ratio > 20).

    • Reproducibility: The coefficient of variation (%CV) of the this compound peak area across replicate injections should be low (typically < 15%).

    • Recovery: Compare the this compound peak area in Set B to that in Set C to assess the recovery of the internal standard during the extraction process.

    • Matrix Effect: Compare the this compound peak area in Set C to that in Set A to determine if the matrix is causing ion suppression or enhancement. The Matrix Factor (MF) can be calculated as: MF = (Peak Area of IS in Set C) / (Peak Area of IS in Set A). An MF < 1 indicates suppression, while an MF > 1 indicates enhancement.

  • Select the concentration that provides a stable and reproducible signal with minimal matrix effects and good recovery.

Protocol 2: Validating the this compound Internal Standard

Objective: To validate the performance of the selected this compound concentration according to established guidelines (e.g., ICH Q2(R2)).

Methodology:

  • Prepare Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards spanning the desired quantification range and at least three levels of QC samples (low, medium, and high) in the relevant biological matrix. Spike all standards and QCs with the optimized concentration of this compound.

  • Assess Linearity: Analyze the calibration standards and plot the response ratio (analyte peak area / IS peak area) against the analyte concentration. The relationship should be linear with a correlation coefficient (r²) > 0.99.

  • Determine Accuracy and Precision: Analyze the QC samples in replicate (n≥5) on multiple days.

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ).

    • Precision: The %CV should not exceed 15% (20% for LLOQ).

  • Evaluate Matrix Effect: Analyze the this compound signal in post-extraction spiked samples from at least six different sources of the biological matrix to assess the variability of the matrix effect.

  • Assess Stability: Evaluate the stability of biotin and this compound in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_decision Decision prep_is Prepare this compound Working Solutions prep_samples Prepare Sample Sets (Neat, Pre- & Post-Spike) prep_is->prep_samples lcms_analysis LC-MS Analysis prep_samples->lcms_analysis eval_signal Assess Signal Intensity & Reproducibility lcms_analysis->eval_signal eval_matrix Calculate Matrix Effect & Recovery lcms_analysis->eval_matrix is_optimal Is Concentration Optimal? eval_signal->is_optimal eval_matrix->is_optimal is_optimal->prep_is No, Re-test Different Conc. done Use Optimized Concentration is_optimal->done Yes troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start High IS Signal Variability check_prep Verify IS Solution Preparation & Addition start->check_prep check_matrix Evaluate Matrix Effects check_prep->check_matrix No Error remake_is Remake IS Solutions check_prep->remake_is Error Found check_system Inspect LC-MS System check_matrix->check_system No Significant Matrix Effect optimize_cleanup Optimize Sample Cleanup check_matrix->optimize_cleanup Suppression/ Enhancement Observed clean_source Clean Ion Source check_system->clean_source Contamination Suspected end Stable IS Signal remake_is->end optimize_cleanup->end clean_source->end

References

Technical Support Center: Removal of Excess Unreacted Biotin-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess unreacted Biotin-d2 from samples. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess unreacted this compound from my sample?

Excess biotin, including deuterated forms like this compound, can interfere with downstream applications that rely on biotin-streptavidin interactions.[1][2] High concentrations of free biotin can saturate the binding sites of streptavidin-coated surfaces or beads, leading to reduced signal, high background noise, and inaccurate results in assays such as ELISAs, Western blotting, and affinity purification.[1]

Q2: What are the most common methods for removing free biotin?

The most common techniques for removing excess biotin include:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This method separates molecules based on size. Larger biotinylated proteins pass through the column quickly, while smaller, unreacted biotin molecules are retained.[3][4]

  • Dialysis: This technique involves placing the sample in a semi-permeable membrane that allows small molecules like free biotin to diffuse out into a larger volume of buffer, while retaining the larger biotinylated protein.

  • Affinity Purification: This method uses streptavidin- or avidin-coated resins or magnetic beads to specifically bind biotin and biotinylated molecules. While this is more commonly used to purify biotinylated molecules, it can be adapted to remove free biotin.

  • Magnetic Beads: Specialized magnetic beads can be used to quickly capture free biotin from a solution, allowing for rapid separation using a magnetic stand.

Q3: How do I choose the best method for my experiment?

The choice of method depends on several factors, including your sample volume, protein concentration, the molecular weight of your protein, and the required purity for your downstream application. The table below provides a comparison of the common methods.

Method Comparison

FeatureSize Exclusion Chromatography (Spin Columns)DialysisStreptavidin Affinity ChromatographyMagnetic Beads (for free biotin removal)
Principle Size-based separationDiffusion across a semi-permeable membraneSpecific binding of biotin to streptavidinProprietary chemistry on magnetic beads to bind free biotin
Time Required < 15 minutes12-48 hoursVariable (can be rapid for flow-through)< 10 minutes
Protein Recovery High (>90%)Generally high, but sample loss can occurCan be high if optimizing for flow-throughHigh
Efficiency of Biotin Removal Good to excellentHigh, dependent on buffer changesVery highHigh
Sample Volume Microliters to millilitersMilliliters to litersMicroliters to millilitersMicroliters to milliliters
Pros Fast, easy to use, high protein recoveryCan handle large sample volumes, effectiveHighly specific for biotinExtremely fast, suitable for high-throughput
Cons Potential for sample dilutionTime-consuming, potential for sample lossCan be expensive, may co-purify biotinylated proteinsMay not be suitable for all sample types

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low protein recovery after size exclusion chromatography - Protein is smaller than the molecular weight cutoff (MWCO) of the resin.- Non-specific binding of the protein to the column material.- Ensure you are using a column with an appropriate MWCO for your protein (e.g., for proteins >7 kDa).- Pre-condition the column with a blocking agent like BSA to reduce non-specific binding.
High background in downstream assays after biotin removal - Incomplete removal of free biotin.- The biotinylated protein is aggregating.- For SEC, consider a second pass through the column.- For dialysis, increase the dialysis time and the number of buffer changes.- Centrifuge the sample after the removal step to pellet any aggregates before use.
Sample is too dilute after removal step - This is a common issue with gravity-flow desalting columns.- Use a spin column format to minimize dilution.- Concentrate the sample after purification using ultrafiltration spin filters.
Low yield of biotinylated protein after streptavidin affinity purification - Strong binding of biotinylated protein to the streptavidin resin.- Inefficient elution.- This method is generally for purifying the biotinylated molecule itself. For removing free biotin, you would collect the flow-through. Ensure you are not trying to elute your biotinylated protein if the goal is to simply remove unbound biotin.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Spin Column Format)

This protocol is suitable for rapid removal of excess this compound from small to medium sample volumes.

  • Column Preparation:

    • Remove the bottom closure of the spin column and place it in a collection tube.

    • Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer. Discard the buffer.

  • Equilibration:

    • Add 500 µL of your desired buffer to the top of the resin.

    • Centrifuge at 1,500 x g for 1 minute. Discard the buffer. Repeat this step 2-3 times.

  • Sample Application:

    • Place the column in a new collection tube.

    • Slowly apply your sample to the center of the resin bed.

  • Elution:

    • Centrifuge the column at 1,500 x g for 2 minutes.

    • The purified sample containing your biotinylated protein will be in the collection tube. The excess this compound will be retained in the column resin.

experimental_workflow_sec cluster_prep Column Preparation cluster_equilibrate Equilibration cluster_sample Sample Processing cluster_result Result prep1 Remove bottom closure prep2 Centrifuge to remove storage buffer prep1->prep2 eq1 Add equilibration buffer prep2->eq1 eq2 Centrifuge eq1->eq2 eq3 Repeat 2-3x eq2->eq3 sample1 Apply sample to resin eq3->sample1 sample2 Centrifuge to elute sample1->sample2 result1 Purified protein in tube sample2->result1 result2 This compound retained in column sample2->result2

Caption: Workflow for removing excess this compound using a spin column.

Protocol 2: Dialysis

This protocol is ideal for larger sample volumes where time is not a critical factor.

  • Hydrate Dialysis Tubing/Cassette:

    • Cut the required length of dialysis tubing and hydrate in dialysis buffer for at least 30 minutes, or hydrate a pre-made cassette according to the manufacturer's instructions.

  • Sample Loading:

    • Load your sample into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.

    • Securely close both ends of the tubing with clips, or seal the cassette.

  • Dialysis:

    • Place the sealed tubing/cassette in a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume).

    • Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Exchange:

    • Change the dialysis buffer completely after 3-4 hours. For efficient removal, perform at least 3-4 buffer changes over a period of 24-48 hours.

  • Sample Recovery:

    • Carefully remove the tubing/cassette from the buffer.

    • Open one end and pipette the purified sample into a clean tube.

experimental_workflow_dialysis start Start with Biotinylated Sample hydrate Hydrate Dialysis Membrane start->hydrate load Load Sample into Membrane hydrate->load dialyze Place in Dialysis Buffer with Stirring load->dialyze change_buffer Change Buffer (3-4 times over 24-48h) dialyze->change_buffer change_buffer->dialyze Continue Dialysis recover Recover Purified Sample change_buffer->recover After final change end Sample free of excess this compound recover->end

Caption: Workflow for removing excess this compound using dialysis.

Protocol 3: Streptavidin Affinity Chromatography (Flow-through Collection)

This protocol leverages the high affinity of streptavidin for biotin to capture the free this compound. The biotinylated protein is collected in the flow-through.

  • Resin Preparation:

    • If using a column, pack the streptavidin-agarose resin and wash with 5-10 column volumes of binding buffer (e.g., PBS).

    • If using beads, wash the required amount of streptavidin magnetic beads with binding buffer according to the manufacturer's protocol.

  • Sample Application:

    • Apply the sample containing the biotinylated protein and excess this compound to the equilibrated resin/beads.

  • Incubation:

    • Allow the sample to incubate with the resin for a short period (e.g., 10-15 minutes) to allow the free this compound to bind to the streptavidin.

  • Collection of Flow-through:

    • If using a column, collect the eluate as it passes through. This contains your purified biotinylated protein.

    • If using magnetic beads, place the tube on a magnetic stand and carefully collect the supernatant.

  • Washing (Optional):

    • To maximize recovery, you can wash the resin/beads with a small volume of binding buffer and combine this wash with the initial flow-through.

logical_relationship_streptavidin cluster_separation Separation Principle input_sample Sample: Biotinylated Protein + Free this compound streptavidin_beads Streptavidin-Coated Resin/Beads input_sample->streptavidin_beads binds Free this compound binds to Streptavidin streptavidin_beads->binds no_bind Biotinylated Protein remains in solution streptavidin_beads->no_bind output_bound Bound to Resin: Free this compound binds->output_bound output_flowthrough Collected Flow-through: Purified Biotinylated Protein no_bind->output_flowthrough

Caption: Logical diagram of free biotin removal by streptavidin affinity.

References

Troubleshooting low signal intensity of Biotin-d2 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mass Spectrometry Analysis of Biotin-d2

Welcome to the technical support center for the mass spectrometry analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments, specifically focusing on troubleshooting low signal intensity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to low signal intensity during the mass spectrometry of this compound in a question-and-answer format.

Q1: I am observing a very low or no signal for my this compound internal standard. What are the most common causes?

Low signal intensity for this compound in mass spectrometry can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Sample Preparation Issues: Inefficient extraction, degradation of the analyte, or incomplete protein digestion (if applicable) can lead to a low concentration of this compound in the final sample.[1][2] Biotin and its derivatives can also be susceptible to degradation under certain storage conditions.[3][4][5]

  • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal. This is a significant challenge in complex biological samples.

  • Suboptimal Mass Spectrometer Settings: The instrument parameters may not be optimized for this compound. This includes the choice of ionization mode, spray voltage, gas flows, and collision energy.

  • Poor Chromatographic Separation: Broad or tailing peaks due to issues with the LC column or mobile phase can result in a lower signal-to-noise ratio.

  • Incorrect Adduct Formation: this compound may be forming various adducts (e.g., with sodium or potassium), which splits the ion current among several species and reduces the intensity of the primary [M+H]⁺ ion.

Q2: How can I improve the signal intensity of this compound through sample preparation?

Optimizing your sample preparation protocol is a critical step. Here are some key considerations:

  • Efficient Extraction: Ensure your extraction method is validated for biotin compounds. Protein precipitation is a common technique, but more advanced methods like solid-phase extraction (SPE) may be necessary for cleaner samples.

  • Enrichment of Biotinylated Molecules: If this compound is used to label peptides or proteins, enrichment steps using streptavidin or NeutrAvidin beads can significantly increase the concentration of the target analyte. However, be aware that harsh elution conditions may be required to break the strong biotin-avidin interaction.

  • Sample Stability: Biotin can be unstable under certain conditions. It is recommended to store samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Minimize Matrix Effects: Diluting the sample can sometimes reduce the concentration of interfering matrix components. Additionally, optimizing the chromatographic separation to resolve this compound from co-eluting matrix components is crucial.

Q3: What are the optimal mass spectrometry parameters for this compound analysis?

The ideal MS parameters can vary between instruments, but here is a general starting point for optimization:

  • Ionization Mode: Electrospray ionization (ESI) is commonly used. This compound can be detected in both positive and negative ion modes, but positive mode is often preferred, targeting the [M+H]⁺ ion.

  • Source Parameters: Systematically optimize the spray voltage, sheath gas, auxiliary gas flow rates, and capillary temperature to achieve a stable and efficient spray.

  • Collision Energy (for MS/MS): If you are performing tandem mass spectrometry, optimize the collision energy to obtain characteristic fragment ions of this compound. The fragmentation pattern of biotinylated compounds typically involves cleavages at either end of the spacer arm. Tagging biotin to a molecule can enhance its fragmentation.

  • Regular Calibration and Maintenance: Ensure your mass spectrometer is regularly tuned and calibrated to maintain its performance. A dirty ion source is a common cause of poor signal intensity.

Q4: I suspect matrix effects are suppressing my this compound signal. How can I confirm and mitigate this?

Matrix effects can be evaluated by comparing the signal of a this compound standard in a pure solvent versus the signal of the same standard spiked into a prepared sample matrix from a blank. To mitigate matrix effects:

  • Improve Chromatography: Adjust the gradient, mobile phase composition, or use a different column to separate this compound from interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard: Since you are already using this compound, which is a stable isotope-labeled version of biotin, it should co-elute and experience similar matrix effects as endogenous biotin, thus compensating for signal suppression during quantification. If you are troubleshooting the this compound signal itself, this indicates a severe matrix effect that needs to be addressed through sample cleanup or chromatography.

  • Sample Dilution: As mentioned, diluting the sample can reduce the impact of the matrix.

  • Advanced Sample Preparation: Techniques like SPE or immunoaffinity purification can provide cleaner extracts with fewer matrix components.

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Analysis from Plasma

This protocol provides a general guideline for the extraction of this compound from a plasma sample.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Internal Standard Spiking: To 180 µL of plasma, add 20 µL of your this compound working solution. Vortex for 2 minutes.

  • Protein Precipitation: Add methanol in a 1:3 ratio (plasma:methanol) to precipitate proteins. Vortex for another 2 minutes.

  • Centrifugation: Centrifuge the sample at approximately 9,400 x g at 4°C for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS system.

Note: This is a general protocol and may require optimization for your specific application and matrix.

Quantitative Data Summary

The following table summarizes typical mass transitions for biotin analysis which can be adapted for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization ModeReference
3-hydroxyisovaleric acid (biotin deficiency marker)117.2158.7535Negative ESI
3-hydroxyisovaleryl carnitine (biotin deficiency marker)262.0084.9335Positive ESI

For this compound, the precursor ion mass will be shifted by +2 Da compared to unlabeled biotin.

Diagrams

Troubleshooting_Workflow Troubleshooting Low this compound Signal Intensity start Low this compound Signal sample_prep Check Sample Preparation start->sample_prep lc_params Evaluate LC Parameters start->lc_params ms_params Optimize MS Settings start->ms_params matrix_effects Investigate Matrix Effects start->matrix_effects stability Analyte Stability? (Storage, Freeze-Thaw) sample_prep->stability Degradation? extraction Extraction Efficiency? sample_prep->extraction Loss? chromatography Peak Shape & Retention? lc_params->chromatography ionization Ionization Source Clean? ms_params->ionization suppression Post-Column Infusion/ Spike Recovery Test matrix_effects->suppression stability->extraction No solution_stability Improve Storage Conditions (-80°C, Minimize Thawing) stability->solution_stability Yes extraction->lc_params No solution_extraction Optimize Extraction Protocol (e.g., SPE) extraction->solution_extraction Yes chromatography->ms_params Good solution_chromatography Optimize LC Method (Gradient, Column) chromatography->solution_chromatography Poor tuning Instrument Tuned & Calibrated? ionization->tuning Yes solution_ionization Clean Ion Source ionization->solution_ionization No tuning->matrix_effects Yes solution_tuning Perform Tuning & Calibration tuning->solution_tuning No solution_suppression Improve Sample Cleanup/ Modify Chromatography suppression->solution_suppression Suppression Confirmed end Signal Restored suppression->end No Suppression solution_stability->end solution_extraction->end solution_chromatography->end solution_ionization->end solution_tuning->end solution_suppression->end

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

Experimental_Workflow General Experimental Workflow for this compound Analysis sample Biological Sample (e.g., Plasma) spike Spike with this compound Internal Standard sample->spike extract Sample Preparation (e.g., Protein Precipitation) spike->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms Mass Spectrometry Detection (MS/MS) lc->ms data Data Analysis ms->data

Caption: A generalized experimental workflow for the analysis of this compound by LC-MS.

References

Minimizing background noise in Biotin-d2 mass spectrometry experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise in Biotin-d2 mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over standard biotin in mass spectrometry experiments?

A1: The primary advantage of using a stable isotope-labeled tag like this compound (biotin with two deuterium atoms) is the ability to differentiate specifically labeled proteins from non-specific background contaminants. In the mass spectrometer, peptides labeled with this compound will exhibit a characteristic mass shift compared to their unlabeled counterparts. This allows for the confident identification of true interaction partners from proteins that bind non-specifically to the affinity resin or are highly abundant in the cell lysate.

Q2: What are the most common sources of background noise in biotin-streptavidin affinity purification mass spectrometry?

A2: Background noise in these experiments can originate from several sources:

  • Non-specific protein binding: Proteins adhering to the streptavidin beads, tubing, or other surfaces.

  • Endogenously biotinylated proteins: Naturally occurring proteins that are biotinylated within the cell, such as carboxylases.[1]

  • Contaminants from reagents and labware: Keratins from skin and hair, plasticizers from tubes and containers, and polymers like polyethylene glycol (PEG) are common contaminants.[2][3][4]

  • Sample handling: Introduction of contaminants during cell lysis, washing, and elution steps.[2]

Q3: How can I minimize contamination from my experimental setup and reagents?

A3: To minimize external contamination, it is crucial to maintain a clean workspace and follow good laboratory practices:

  • Use high-purity, LC-MS grade solvents and reagents.

  • Wear gloves and a lab coat to prevent keratin contamination.

  • Use polypropylene tubes and pipette tips that are certified as low-binding and free of plasticizers.

  • Prerinse filters and other disposable labware with a solvent to remove extractables.

  • Prepare fresh buffers and solutions regularly.

Q4: Can the choice of streptavidin beads affect my background?

A4: Yes, the type and quality of streptavidin beads can significantly impact background noise. Different beads may have varying levels of non-specific binding. It is advisable to test beads from different manufacturers to identify the one with the best performance for your specific application. Additionally, some studies suggest that magnetic beads may offer lower background compared to agarose-based resins due to more efficient washing.

Troubleshooting Guide

Problem 1: I am observing a high number of known background proteins (e.g., keratins, heat shock proteins) in my final results.

  • Potential Cause: Contamination during sample preparation and handling.

  • Solution:

    • Improve aseptic techniques: Work in a laminar flow hood if possible. Always wear gloves and a clean lab coat.

    • Filter all buffers and solutions: Use a 0.22 µm filter to remove particulate matter.

    • Optimize wash steps: Increase the number of washes and/or the stringency of the wash buffers. See the "Experimental Protocols" section for a stringent wash protocol.

    • Perform a mock pulldown: Conduct a control experiment with beads alone (no lysate) to identify contaminants originating from the beads and buffers.

Problem 2: My signal-to-noise ratio is very low, making it difficult to distinguish true hits from background.

  • Potential Cause: Inefficient pulldown, low abundance of the protein of interest, or excessive background.

  • Solution:

    • Increase sample input: A larger amount of starting material can increase the signal of your target proteins.

    • Optimize lysis conditions: Ensure your lysis buffer is effectively solubilizing your protein of interest and its interaction partners.

    • Enhance washing efficiency: Use a series of increasingly stringent wash buffers to remove non-specifically bound proteins. A common approach is to use buffers with varying salt concentrations and non-ionic detergents.

    • Consider on-bead digestion: Digesting the captured proteins directly on the beads can help to reduce the co-elution of contaminants that might be released during a traditional elution step.

    • Refine LC-MS parameters: Adjusting the gradient length, using a smaller inner-diameter chromatography column, and optimizing the electrospray settings can all help to improve signal intensity and reduce noise.

Problem 3: I am detecting a large number of endogenously biotinylated proteins.

  • Potential Cause: These are naturally occurring proteins that will be captured by the streptavidin beads.

  • Solution:

    • Pre-clearing the lysate: Before adding your biotinylated sample to the streptavidin beads, you can pre-clear the lysate by incubating it with streptavidin beads to remove some of the endogenously biotinylated proteins.

    • Use a control: Run a parallel experiment with cells that have not been treated with this compound. The proteins identified in this control can be subtracted from your experimental results.

    • Data analysis: Utilize quantitative proteomics to distinguish between the highly abundant, endogenously biotinylated proteins and your lower-abundance, specifically labeled proteins of interest.

Problem 4: I am seeing isotopic interference in my mass spectra, complicating the identification of my d2-labeled peptides.

  • Potential Cause: Naturally occurring isotopes (e.g., ¹³C) in the unlabeled background peptides can have m/z values that overlap with your deuterated peptides.

  • Solution:

    • High-resolution mass spectrometry: Use a mass spectrometer with high resolving power to distinguish between the isotopic peaks of the unlabeled peptide and the deuterated peptide.

    • Careful selection of precursor ions: When setting up your MS/MS experiments, choose precursor ions that are less likely to have overlapping isotopic envelopes.

    • Data analysis software: Employ software that can accurately model and subtract the contribution of the natural isotope distribution to correctly identify and quantify the deuterated species.

Quantitative Data

Table 1: Common Background Contaminants in Mass Spectrometry

ContaminantMonoisotopic Mass (Da)Common Source(s)
Keratin (human)VariesSkin, hair, dust
Polyethylene glycol (PEG)Varies (repeating unit of 44.0262)Plasticizers, detergents (e.g., Triton X-100)
PhthalatesVariesPlasticizers from labware
Polydimethylsiloxane (PDMS)Varies (repeating unit of 74.0188)Silicone tubing, septa, grease
Trypsin (autolysis products)VariesIn-solution and on-bead digestion

Table 2: Comparison of Wash Buffers for Reducing Non-Specific Binding

Wash BufferCompositionPurposeRelative Background Reduction Efficiency
Low Salt 50 mM Tris-HCl, 150 mM NaCl, 0.1% SDSRemoves loosely bound proteinsLow
High Salt 50 mM Tris-HCl, 500 mM NaCl, 0.1% SDSDisrupts ionic interactionsMedium
Urea Wash 2 M Urea, 50 mM Tris-HClDisrupts hydrogen bondsHigh
Detergent Wash 1% Triton X-100, 0.5% Sodium Deoxycholate, 0.1% SDS in PBSDisrupts hydrophobic and ionic interactionsVery High

Note: The relative efficiency is a general guide and may vary depending on the specific protein interactions and experimental conditions.

Experimental Protocols

Protocol 1: Stringent Affinity Purification of this compound Labeled Proteins

  • Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Bead Equilibration: Wash streptavidin magnetic beads three times with the lysis buffer.

  • Binding: Incubate the clarified lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.

  • Washing Series (perform each wash 2-3 times):

    • Wash 1 (Lysis Buffer): Wash the beads with the initial lysis buffer.

    • Wash 2 (High Salt Buffer): Wash with 50 mM Tris-HCl, 500 mM NaCl, and 0.1% SDS.

    • Wash 3 (Urea Buffer): Wash with 2 M Urea in 50 mM Tris-HCl.

    • Wash 4 (Final Wash): Wash with 50 mM Ammonium Bicarbonate to remove salts and detergents before mass spectrometry.

  • Elution or On-Bead Digestion:

    • Elution: Elute the bound proteins by boiling the beads in a sample buffer containing a high concentration of biotin or by using a low pH buffer. Note that this may also elute non-specifically bound proteins.

    • On-Bead Digestion (Recommended): Proceed to Protocol 2 for a cleaner sample.

Protocol 2: On-Bead Tryptic Digestion for Mass Spectrometry

  • Reduction and Alkylation:

    • After the final wash (Wash 4 from Protocol 1), resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

  • Digestion:

    • Add mass spectrometry grade Trypsin to the bead suspension (enzyme-to-protein ratio of approximately 1:50).

    • Incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • To improve recovery, perform a second extraction by adding 50 µL of 50% acetonitrile/0.1% formic acid to the beads, vortexing, and combining the supernatant with the first collection.

  • Sample Cleanup:

    • Dry the pooled supernatant in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% formic acid and desalt using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry lysis Cell Lysis with This compound Labeling binding Incubation with Streptavidin Beads lysis->binding washes Stringent Washes binding->washes digestion On-Bead Digestion washes->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for this compound pulldown mass spectrometry.

troubleshooting_workflow rect_node rect_node start High Background Noise? contaminants Known Contaminants (Keratins, PEG)? start->contaminants endogenous High Abundance of Endogenous Biotinylated Proteins? contaminants->endogenous No sol_contaminants Improve Lab Practices Use High Purity Reagents Optimize Wash Steps contaminants->sol_contaminants Yes low_sn Low Signal-to-Noise? endogenous->low_sn No sol_endogenous Pre-clear Lysate Use Negative Control Quantitative Analysis endogenous->sol_endogenous Yes sol_low_sn Increase Sample Input On-Bead Digestion Optimize MS Parameters low_sn->sol_low_sn Yes

Caption: Troubleshooting decision tree for high background noise.

biotin_d2_principle cluster_0 Mass Spectrum cluster_1 Observed Peptides true_hit True Hit (this compound Labeled) background Background (Unlabeled) peptide_d2 Peptide + this compound (Mass = M+2 Da) peptide_d2->true_hit peptide_unlabeled Peptide (Unlabeled) (Mass = M) peptide_unlabeled->background

Caption: Principle of using this compound to distinguish true hits.

References

Technical Support Center: Improving the Efficiency of Biotin-d2 Metabolic Labeling in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-d2 metabolic labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound metabolic labeling?

A1: this compound is a stable isotope-labeled version of biotin (also known as Vitamin B7).[1][2][3] In metabolic labeling, cells are incubated with this compound, which gets incorporated into proteins and other molecules by the cell's natural metabolic pathways. This allows for the tracking and quantification of these molecules in various biological processes. It is often used as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS).[1][3]

Q2: What are the key advantages of using this compound for metabolic labeling?

A2: The primary advantage of using a stable isotope-labeled compound like this compound is in quantitative mass spectrometry-based proteomics. It serves as an excellent internal standard to accurately quantify the biotinylated proteins in a sample, distinguishing them from naturally occurring biotin.

Q3: What is the optimal concentration of this compound for cell labeling?

A3: The optimal concentration of biotin for labeling can vary significantly depending on the cell type, experimental goals, and the specific biotin ligase used (in proximity labeling experiments). It is recommended to perform a titration experiment to determine the ideal concentration for your specific system. Some studies suggest a range between 0.1 µM and 100 µM. For general protein biotinylation, a final concentration of 2-5 mM of NHS-Biotin reagent is often effective for cell suspensions.

Q4: What is the recommended incubation time for this compound labeling?

A4: Incubation times can range from a few minutes to overnight, depending on the experimental context. For labeling cell surface proteins, a 30-minute incubation at room temperature is a common starting point. However, longer incubation times might be necessary to allow for the diffusion of the labeling reagent into the cells for internal protein labeling. For proximity labeling with enzymes like BioID, longer labeling times of 22 to 48 hours may be required.

Q5: What are the best buffers to use for the labeling reaction?

A5: It is critical to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target proteins for the biotinylation reagent, thereby reducing labeling efficiency. Recommended buffers include Phosphate Buffered Saline (PBS), MES, or HEPES.

Q6: What is the optimal pH for the labeling reaction?

A6: The optimal pH for biotinylation reactions using NHS esters is typically between 7 and 9. A pH of 8.3 is often cited as optimal because it is high enough to ensure that the primary amino groups on proteins are deprotonated and reactive, while still minimizing the hydrolysis of the NHS ester.

Troubleshooting Guides

Problem 1: Low Labeling Efficiency

Possible Causes & Solutions

Cause Solution
Suboptimal this compound Concentration Perform a concentration titration experiment to determine the optimal this compound concentration for your cell line and experimental setup. A suggested starting range is 0.1–100 µM.
Inappropriate Incubation Time Optimize the incubation time. For surface labeling, 30 minutes may be sufficient, while labeling internal proteins might require longer periods. For proximity labeling, times can extend to 24-48 hours.
Incorrect Buffer Composition Ensure you are using an amine-free buffer such as PBS, MES, or HEPES. Buffers containing Tris or glycine will quench the reaction.
Suboptimal pH Check and adjust the pH of your reaction buffer to be within the optimal range of 7-9, with pH 8.3 often being ideal for NHS-ester reactions.
Low Protein Concentration Labeling efficiency is concentration-dependent. If possible, increase the concentration of your protein solution. A concentration of at least 2 mg/ml is recommended, with higher concentrations (up to 10 mg/ml) being preferable.
Hydrolyzed Biotinylation Reagent Prepare the biotinylation reagent solution immediately before use, as reagents like Sulfo-NHS-esters are prone to hydrolysis in aqueous solutions.
Problem 2: Poor Cell Viability or Protein Precipitation

Possible Causes & Solutions

Cause Solution
Over-biotinylation Excessive labeling can lead to protein precipitation and loss of activity. Reduce the concentration of the biotinylation reagent or decrease the incubation time.
Toxicity of the Labeling Reagent or Solvent Some biotinylation reagents or the solvents used to dissolve them (like DMSO or DMF) can be toxic to cells at high concentrations. Minimize the final concentration of the organic solvent in your cell suspension.
Harsh Labeling Conditions Prolonged incubation at non-physiological temperatures or pH can affect cell health. Ensure your labeling conditions are as close to physiological as possible, or perform incubations on ice to minimize metabolic activity and degradation.
Problem 3: Interference in Downstream Mass Spectrometry Analysis

Possible Causes & Solutions

Cause Solution
Excess Unreacted Biotin High levels of free biotin can interfere with mass spectrometry analysis. Ensure thorough removal of unreacted biotin after the labeling step through methods like dialysis, gel filtration, or spin columns.
Low Abundance of Biotinylated Peptides The low abundance of biotinylated peptides in a complex mixture can make them difficult to detect by MS. Consider using enrichment strategies, such as affinity purification with streptavidin beads, to increase the concentration of biotinylated proteins or peptides before MS analysis.
Poor Ionization of Biotinylated Peptides The addition of a biotin tag can alter the physicochemical properties of a peptide, potentially leading to reduced ionization efficiency in the mass spectrometer. Optimization of LC-MS/MS parameters, such as the chromatographic gradient and inclusion of singly charged precursors, may be necessary.
Contamination with Non-labeled Proteins Unlabeled proteins can co-purify with biotinylated proteins, complicating MS analysis. The DiDBiT (Direct Detection of Biotin-containing Tags) method, where proteins are digested before enrichment of biotinylated peptides, can help to significantly reduce this background and improve the identification of labeled proteins.

Experimental Protocols & Data

General Protocol for Biotinylating Cell Surface Proteins
  • Cell Preparation: Wash cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any contaminating amines from the culture medium.

  • Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in the same ice-cold buffer.

  • Reagent Preparation: Prepare a stock solution of the amine-reactive biotinylation reagent (e.g., NHS-Biotin) in a water-miscible organic solvent like DMSO or DMF. This should be done immediately before use.

  • Labeling Reaction: Add the biotinylation reagent to the cell suspension to achieve the desired final concentration (e.g., 2-5 mM).

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or on ice.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Washing: Wash the cells three times with an appropriate buffer to remove excess biotinylation reagent and quenching buffer.

  • Downstream Processing: The labeled cells are now ready for lysis and subsequent analysis.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Biotinylation Reagents

ApplicationReagentSuggested Concentration RangeReference
Cell Surface LabelingNHS-Biotin2 - 5 mM
Proximity LabelingBiotin0.1 - 100 µM
In vitro Protein LabelingBiotin Label20:1 molar coupling ratio (label:protein)

Table 2: Influence of Protein Concentration on Labeling Efficiency

Protein ConcentrationMolar Incorporation of Biotin Label
0.1 mg/mL1.6
0.25 mg/mL2.6
0.5 mg/mL4.2
1.0 mg/mL5.0
(Data adapted from experiments with murine IgG reacted with Biotin Label at a 20:1 molar coupling ratio for 2 hours at pH 7.0)

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling Reaction cluster_analysis Downstream Analysis start Start with Cultured Cells wash Wash Cells with Amine-Free Buffer start->wash resuspend Resuspend Cells wash->resuspend add_biotin Add this compound Reagent resuspend->add_biotin incubate Incubate add_biotin->incubate quench Quench Reaction incubate->quench wash2 Wash Cells quench->wash2 lysis Cell Lysis wash2->lysis enrichment Affinity Enrichment (Optional) lysis->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis

Caption: A generalized experimental workflow for this compound metabolic labeling in cells.

biotin_metabolism cluster_cofactor Biotin as a Cofactor cluster_processes Metabolic Processes biotin Biotin (Vitamin B7) carboxylases Carboxylase Enzymes biotin->carboxylases acts as a cofactor for gluconeogenesis Gluconeogenesis carboxylases->gluconeogenesis fatty_acid Fatty Acid Metabolism carboxylases->fatty_acid amino_acid Amino Acid Catabolism carboxylases->amino_acid

Caption: The role of biotin as an essential cofactor in key metabolic pathways.

References

Technical Support Center: Isotopic Interference in Biotin-d2 Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing isotopic interference in Biotin-d2 tracer studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound tracer studies?

Isotopic interference occurs when the mass-to-charge ratio (m/z) signals of the this compound tracer overlap with the signals from naturally occurring heavy isotopes of unlabeled (endogenous) biotin.[1][2] Unlabeled biotin, with a monoisotopic mass, also has naturally occurring heavier versions called isotopologues (e.g., M+1, M+2) due to the presence of natural isotopes like Carbon-13 (¹³C), Oxygen-18 (¹⁸O), Nitrogen-15 (¹⁵N), and Sulfur-34 (³⁴S).[3] This can lead to an overestimation of the this compound signal, resulting in inaccurate quantification.[2]

Q2: How do I identify and quantify the contribution of natural isotopes to my this compound signal?

To identify and quantify this interference, you need to analyze a sample containing only unlabeled biotin. By examining the mass spectrum of this standard, you can determine the natural abundance of the M+1 and M+2 isotopologues relative to the monoisotopic (M) peak. This ratio can then be used to subtract the contribution of these natural isotopes from your experimental samples containing the this compound tracer.

Q3: What are common sources of background interference in this compound analysis?

Common sources of background interference include:

  • Co-eluting compounds: Other molecules in the sample matrix that have the same m/z as this compound can interfere with the signal.[4]

  • Matrix effects: Components of the biological matrix can suppress or enhance the ionization of the this compound tracer, leading to inaccurate measurements.

  • Contamination: Contamination from lab equipment or reagents can introduce interfering compounds.

Q4: How can I optimize my mass spectrometry method to minimize interference?

Method optimization is crucial for minimizing interference. Key strategies include:

  • Chromatographic Separation: Improve the liquid chromatography (LC) method to separate this compound from interfering compounds.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to differentiate between this compound and interfering ions with the same nominal mass but different exact masses.

  • Tandem Mass Spectrometry (MS/MS): Employ MS/MS with selective reaction monitoring (SRM) to monitor specific fragment ions of this compound, which can reduce background noise and interference.

Q5: What are the best practices for sample preparation to reduce interference?

Thorough sample preparation is critical for reducing matrix effects and other interferences. Best practices include:

  • Solid-Phase Extraction (SPE): Use SPE to selectively isolate biotin from the sample matrix.

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate biotin from interfering substances based on their solubility.

  • Protein Precipitation: This technique is often used to remove proteins that can interfere with the analysis.

Q6: How do I correct for isotopic interference in my final data analysis?

After determining the natural isotopic distribution from an unlabeled biotin standard, you can apply a mathematical correction to your data. This typically involves a system of linear equations to subtract the contribution of the unlabeled biotin isotopologues from the measured signal at the m/z of this compound. This correction can often be automated using the instrument's software.

Data Presentation

Table 1: Natural Abundance of Relevant Isotopes in Biotin (C₁₀H₁₆N₂O₃S)

IsotopeNatural Abundance (%)
¹³C1.107
¹⁵N0.364
¹⁷O0.038
¹⁸O0.205
³³S0.75
³⁴S4.25

Source: Isotopic compositions of the elements.

Table 2: Theoretical m/z Values for Biotin Isotopologues

IsotopologueDescriptionApproximate m/z
MUnlabeled Biotin (¹²C₁₀¹H₁₆¹⁴N₂¹⁶O₃³²S)244.09
M+1Contains one ¹³C, ¹⁵N, or ³³S245.09
M+2Contains two ¹³C, one ¹⁸O, or one ³⁴S246.09
This compoundDeuterium-labeled tracer246.10

Experimental Protocols

Protocol 1: Determining Natural Isotope Contribution
  • Prepare a Standard: Create a high-concentration solution of unlabeled biotin in a clean solvent.

  • LC-MS Analysis: Analyze the standard using your established LC-MS method.

  • Acquire Data: Collect full-scan mass spectra of the biotin peak.

  • Calculate Ratios: Determine the signal intensities of the M, M+1, and M+2 peaks. Calculate the ratios of (M+1)/M and (M+2)/M. These ratios represent the natural isotopic contribution.

Protocol 2: LC-MS/MS Method Optimization
  • Select Transitions: Infuse this compound standard into the mass spectrometer to identify the most intense and specific precursor-to-product ion transitions.

  • Optimize Chromatography:

    • Test different LC columns (e.g., C18, HILIC) to achieve the best peak shape and separation.

    • Optimize the mobile phase composition and gradient to ensure baseline separation of biotin from matrix components.

  • Tune MS Parameters: Adjust source parameters (e.g., spray voltage, gas flows, temperature) to maximize the this compound signal while minimizing background noise.

Visualizations

Isotopic_Interference_Workflow cluster_prep Phase 1: Preparation & Analysis cluster_correction Phase 2: Data Correction cluster_result Phase 3: Final Quantification A Analyze Unlabeled Biotin Standard B Determine Natural Isotope Ratios (M+1/M, M+2/M) A->B Provides E Calculate Interference from Unlabeled Biotin at M+2 B->E Used for C Analyze this compound Labeled Samples D Measure Raw Signal Intensities for M and M+2 C->D Yields D->E Input for F Correct this compound Signal E->F Subtract from G Accurate Quantification of this compound F->G Leads to

Caption: Workflow for identifying and correcting isotopic interference.

Isotopic_Overlap cluster_unlabeled Unlabeled Biotin Signal cluster_labeled This compound Signal M M (m/z 244.09) M1 M+1 (m/z 245.09) M2 M+2 (m/z 246.09) D2 This compound (m/z 246.10) M2->D2 Interferes with

Caption: Diagram illustrating isotopic overlap between Biotin and this compound.

References

Solving solubility issues with Biotin-d2 in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Biotin-d2 Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a deuterated form of Biotin (Vitamin B7), where two hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in mass spectrometry-based assays for the quantification of biotin. Like biotin, this compound has limited solubility in neutral aqueous buffers, which can pose a challenge when preparing stock solutions and working concentrations for various experimental protocols.

Q2: How does the solubility of this compound compare to that of Biotin?

The substitution of hydrogen with deuterium atoms in this compound does not significantly alter its polarity or overall chemical properties. Therefore, the solubility of this compound is expected to be very similar to that of non-deuterated Biotin. Any minor differences in solubility are generally considered negligible for most applications.

Q3: What are the primary methods to increase the solubility of this compound in aqueous solutions?

There are three main strategies to enhance the solubility of this compound in aqueous buffers:

  • pH Adjustment: Increasing the pH of the solution to alkaline conditions (pH > 8) significantly improves the solubility of this compound.

  • Use of Organic Co-solvents: Organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to prepare highly concentrated stock solutions of this compound, which can then be diluted into aqueous buffers.

  • Heating: Gently warming the solution can aid in the dissolution of this compound.

Q4: Can I heat my this compound solution to aid dissolution?

Yes, this compound solutions can be gently heated to aid dissolution.[1] However, it is important to avoid excessive or prolonged heating, which could potentially lead to degradation. For many applications, warming to 37-50°C is sufficient.

Q5: Is it acceptable to use DMSO to dissolve this compound for cell-based assays?

Yes, DMSO is a common solvent for preparing stock solutions of this compound.[2][3] However, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). This compound has low solubility in neutral aqueous solutions.1. Increase pH: Add a small amount of a base (e.g., 1N NaOH) dropwise to your buffer to raise the pH to >8. 2. Use a Co-solvent: Prepare a concentrated stock solution in DMSO or DMF and then dilute it into your aqueous buffer. 3. Gentle Heating: Warm the solution while stirring to aid dissolution.
After dissolving this compound in an alkaline buffer and adjusting the pH back to neutral, a precipitate forms. The concentration of this compound exceeds its solubility limit at neutral pH.1. Work with a more dilute solution. 2. Maintain a slightly alkaline pH if your experiment allows. 3. Consider preparing the final solution in a buffer with a small percentage of an organic co-solvent.
I need to prepare a high-concentration stock solution of this compound in an aqueous buffer for serial dilutions. The desired concentration is likely above the aqueous solubility limit of this compound.Prepare the initial high-concentration stock solution in DMSO (e.g., ≥ 100 mg/mL).[2][3] This can then be serially diluted in your aqueous buffer.
My this compound solution appears cloudy or has visible particles after storage. The this compound may have precipitated out of solution over time, especially if stored at low temperatures.1. Gently warm the solution and vortex to redissolve the precipitate. 2. For long-term storage, consider storing concentrated stock solutions in DMSO at -20°C.

Quantitative Solubility Data

The following table summarizes the solubility of Biotin, which serves as a reliable proxy for this compound.

Solvent Temperature Solubility Reference
Water25 °C~22 mg/100 mL (0.22 mg/mL)
Hot Water-More soluble than in cold water
95% Ethanol25 °C~80 mg/100 mL
2M Ammonium Hydroxide-50 mg/mL
Dimethylformamide (DMF)-1.7 mg/mL
Dimethyl sulfoxide (DMSO)-≥ 100 mg/mL

Experimental Protocols

Protocol 1: Solubilization of this compound using an Alkaline Buffer

This protocol is suitable for preparing aqueous stock solutions of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add the this compound powder to the desired volume of purified water or a neutral buffer (e.g., PBS). The powder will not dissolve completely at this stage.

  • pH Adjustment: While stirring, add a small volume of a concentrated base (e.g., 1N NaOH) dropwise. Monitor the solution until the this compound is fully dissolved. This typically occurs at a pH greater than 8.

  • Final Volume Adjustment: Once the this compound is dissolved, adjust the final volume with the buffer.

  • Sterilization (Optional): If required for your application, sterile-filter the solution through a 0.22 µm filter.

  • Storage: Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Solubilization of this compound using an Organic Co-solvent (DMSO)

This protocol is ideal for preparing high-concentration stock solutions.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Mixing: Vortex or gently agitate the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: To prepare a working solution, dilute the DMSO stock into your final aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.

Visualizations

Solubilization_Workflow cluster_start Start cluster_methods Solubilization Methods cluster_troubleshooting Troubleshooting cluster_end End Products start This compound Powder method1 Add Aqueous Buffer (e.g., PBS pH 7.4) start->method1 method2 Add DMSO start->method2 issue1 Incomplete Dissolution method1->issue1 end2 Concentrated DMSO Stock Solution method2->end2 solution1a Add 1N NaOH (pH > 8) issue1->solution1a Option 1 solution1b Gentle Heating issue1->solution1b Option 2 end1 Aqueous this compound Solution solution1a->end1 solution1b->end1

Caption: Workflow for solubilizing this compound.

Logical_Relationship cluster_property Chemical Property cluster_factors Influencing Factors cluster_solutions Solubility Enhancement Strategies prop This compound (Low aqueous solubility at neutral pH) factor1 pH prop->factor1 factor2 Solvent Polarity prop->factor2 factor3 Temperature prop->factor3 sol1 Increase pH (>8) factor1->sol1 sol2 Use Organic Co-solvents (DMSO, DMF) factor2->sol2 sol3 Increase Temperature factor3->sol3

Caption: Factors influencing this compound solubility.

References

Best practices for preventing degradation of Biotin-d2 during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for storing and handling Biotin-d2 to prevent its degradation, ensuring the integrity of your experimental results. It includes frequently asked questions, troubleshooting advice, and relevant technical data for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary causes of degradation for biotin and its deuterated analogs are exposure to light, heat, moisture, oxygen, and incompatible chemical environments, such as strongly alkaline conditions (pH > 9) or the presence of strong oxidizing agents.[1][2][3][4] Degradation can occur via oxidation of the sulfur atom to form biotin sulfoxide and biotin sulfone, or through β-oxidation of the valeric acid side chain.

Q2: How should I store powdered (neat) this compound?

A2: For long-term stability, powdered this compound should be stored in a freezer at -20°C. It is crucial to protect it from light and moisture by keeping it in a tightly sealed, opaque container in a dry environment.

Q3: I've dissolved this compound in a solvent. How should I store the solution?

A3: The storage conditions for this compound in solution depend on the temperature. For storage up to 6 months, it is recommended to keep the solution at -80°C. For shorter periods of up to one month, storage at -20°C is acceptable. Moderately acidic to neutral aqueous solutions are stable for several months, whereas solutions with a pH above 9 are less stable.

Q4: Can I ship or temporarily handle this compound at room temperature?

A4: Yes, this compound is generally considered stable enough for shipping at ambient room temperature in the continental US. However, this is for short-term transit. For long-term storage, the recommended freezer conditions must be maintained.

Q5: My analytical results are inconsistent. Could my this compound have degraded?

A5: Inconsistent results, such as loss of signal or appearance of unexpected peaks in LC-MS analysis, could indicate degradation. You should first verify that proper storage and handling procedures were followed. If you suspect degradation, you can use analytical methods like HPLC-UV to check for common degradation products, such as biotin sulfoxide and biotin sulfone.

Troubleshooting Guide

Use this guide to troubleshoot potential issues related to this compound stability.

Issue Possible Cause Recommended Action
Low signal intensity in MS analysis Degradation of the standard; Improper solution concentration.1. Verify storage conditions (temperature, light/moisture protection). 2. Prepare a fresh stock solution from solid material. 3. Analyze the new stock via HPLC-UV or LC-MS to confirm purity and concentration.
Appearance of extra peaks in chromatogram Presence of degradation products (e.g., sulfoxides).1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. Use an HPLC method capable of separating biotin from its known degradation products.
Precipitate forms in stored solution Poor solubility; Solvent evaporation; Temperature fluctuations.1. Ensure the solvent used is appropriate (e.g., DMSO, heated water, or ethanol). 2. Gently warm and vortex the solution to redissolve the compound. 3. If precipitation persists, prepare a fresh, lower-concentration solution.
Powder appears discolored or clumpy Moisture absorption; Exposure to light or heat.1. Discard the material as its purity is compromised. 2. Review handling procedures to ensure containers are sealed tightly and stored in a desiccated, dark environment.

Quantitative Storage Data

The stability of this compound is highly dependent on its form (solid vs. solution) and the storage temperature.

Form Temperature Storage Duration Source
Powder (Solid)-20°C≥ 4 years
Powder (Solid)-20°C3 years
In Solvent-80°C6 months
In Solvent-20°C1 month
Aqueous Solution (Neutral/Acidic pH)Not specifiedSeveral months

Experimental Protocols

Protocol: Stability Assessment of this compound via HPLC-UV

This protocol outlines a method to assess the purity of this compound and detect potential degradation products.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mobile phase-like solution) at a known concentration (e.g., 1 mg/mL).

    • Create a working standard by diluting the stock solution to a concentration within the linear range of the instrument (e.g., 0.5-2 µg/mL).

  • Sample Preparation:

    • Dissolve the this compound sample under investigation in the same solvent as the standard to achieve the same target concentration.

  • HPLC Conditions (Example):

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of 10 mM potassium phosphate (monobasic, pH 3.0) and acetonitrile is a common choice. An alternative is a 0.05% trifluoroacetic acid water solution and acetonitrile.

    • Flow Rate: 0.5 - 1.5 mL/min.

    • Detection Wavelength: 200-220 nm.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solution to establish the retention time for pure this compound.

    • Inject the test sample.

    • Compare the chromatograms. The appearance of significant peaks at different retention times in the test sample may indicate the presence of impurities or degradation products. The peak area of the primary this compound peak can be used to quantify its purity relative to the standard.

Visualizations

G cluster_troubleshooting Troubleshooting this compound Degradation start Inconsistent Analytical Results? check_storage Were storage conditions met? (-20°C, dark, dry) start->check_storage check_solution Was solution prepared correctly? (Fresh, correct solvent, pH) check_storage->check_solution Yes discard_sample Discard compromised sample. Review handling protocols. check_storage->discard_sample No analyze_purity Analyze sample for degradation (e.g., via HPLC-UV) check_solution->analyze_purity Yes review_prep Review solution preparation and handling procedures. check_solution->review_prep No degradation_detected Degradation products detected? analyze_purity->degradation_detected degradation_detected->discard_sample Yes ok This compound is likely stable. Investigate other experimental variables. degradation_detected->ok No G cluster_workflow This compound Stability Study Workflow prep_samples 1. Prepare this compound Solutions (e.g., in DMSO at 1 mg/mL) store_samples 2. Store Aliquots (e.g., -20°C, -80°C, RT, light/dark) prep_samples->store_samples time_points 3. Collect Samples at Time Points (T=0, 1 wk, 1 mo, 6 mo) store_samples->time_points hplc_analysis 4. Analyze via HPLC-UV/LC-MS time_points->hplc_analysis data_analysis 5. Quantify Purity & Degradants (Compare peak areas to T=0) hplc_analysis->data_analysis report 6. Determine Stability Profile data_analysis->report

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Biotin-d2 Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Biotin-d2.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Biotin and its deuterated internal standard, this compound?

When setting up your LC-MS/MS method, selecting the correct Multiple Reaction Monitoring (MRM) transitions is crucial for sensitivity and specificity. For biotin and a commonly used deuterated internal standard, the following transitions are recommended:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Biotin245.1227.0
Biotin-d4249.1231.0

Note: The specific m/z values may vary slightly depending on the instrument and calibration.

Q2: How do I optimize the collision energy for this compound?

Collision energy is a critical parameter that influences the fragmentation of the precursor ion and the intensity of the product ion signal. While empirical equations can provide a starting point, the optimal collision energy should be determined experimentally for your specific instrument and method.[1]

A common approach for optimization is to perform a collision energy ramping experiment. This involves infusing a standard solution of this compound and monitoring the intensity of the target product ion across a range of collision energy values. The energy that produces the most intense and stable signal should be selected for your analytical method.

Q3: What are some common issues encountered when using deuterated internal standards like this compound?

While deuterated internal standards are highly effective for quantitative analysis, several issues can arise:

  • Isotopic Crosstalk: This occurs when the isotopic distribution of the analyte (Biotin) contributes to the signal of the internal standard (this compound), or vice-versa.[2] This can lead to inaccuracies, especially at low analyte concentrations. To mitigate this, ensure your mass spectrometer has sufficient resolution to distinguish between the analyte and internal standard signals.

  • Chromatographic Separation: Ideally, the analyte and its deuterated internal standard should co-elute. However, the addition of deuterium atoms can sometimes lead to slight differences in retention time. If significant separation occurs, it can lead to differential matrix effects and impact quantification. Optimizing the chromatographic gradient and column chemistry can help minimize this separation.

  • Deuterium Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly at labile positions. This can alter the mass of the internal standard and affect the accuracy of your results. Using aprotic solvents where possible and evaluating the stability of the internal standard in your sample matrix and mobile phase can help identify and prevent this issue.

Troubleshooting Guides

This section provides a structured approach to resolving common problems you may encounter during your this compound detection experiments.

Problem: Poor Signal Intensity or Sensitivity

Possible Causes & Solutions

CauseTroubleshooting Steps
Suboptimal MS Parameters - Verify MRM Transitions: Ensure you are using the correct precursor and product ions for this compound. - Optimize Collision Energy: Perform a collision energy optimization experiment to maximize fragment ion intensity. - Tune Ion Source Parameters: Adjust parameters such as capillary voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperatures to enhance ionization efficiency.
Chromatographic Issues - Check for Co-elution: Verify that the Biotin and this compound peaks are co-eluting. Adjust the gradient if necessary. - Assess Peak Shape: Poor peak shape (e.g., tailing or fronting) can reduce signal intensity. This may be due to column degradation, inappropriate mobile phase, or sample solvent effects.
Sample Preparation - Evaluate Extraction Recovery: Inefficient extraction can lead to low analyte concentration. Test different extraction solvents and techniques. - Matrix Effects: Ion suppression from co-eluting matrix components can significantly reduce signal intensity. Dilute the sample or use a more effective sample cleanup method.
Problem: High Background Noise

Possible Causes & Solutions

CauseTroubleshooting Steps
Contamination - Solvent Purity: Use high-purity, LC-MS grade solvents to minimize background ions. - System Contamination: Flush the LC system and clean the mass spectrometer's ion source to remove any accumulated contaminants. - Sample Carryover: Implement a robust needle wash protocol between injections to prevent carryover from previous samples.
Mobile Phase Additives - Incompatible Additives: Non-volatile buffers or additives can create high background noise. Use volatile additives like formic acid or ammonium formate.
Problem: Inconsistent Results or Poor Reproducibility

Possible Causes & Solutions

CauseTroubleshooting Steps
Internal Standard Variability - Inaccurate Spiking: Ensure the internal standard is added consistently and accurately to all samples and standards. - IS Degradation: Check the stability of the this compound internal standard in your stock solutions and sample matrix over time.
Instrument Instability - System Equilibration: Allow the LC-MS/MS system to fully equilibrate before starting your analytical run. - Fluctuations in Temperature or Pressure: Monitor the column oven temperature and system backpressure for any significant fluctuations.
Sample Matrix Variability - Inconsistent Matrix Effects: If the sample matrix varies significantly between samples, it can lead to inconsistent ion suppression or enhancement. Normalize the matrix where possible or use a more robust sample preparation method.

Experimental Protocol: Quantitative Analysis of Biotin using this compound Internal Standard

This protocol provides a general framework for the LC-MS/MS analysis of biotin. Optimization will be required for your specific instrumentation and sample matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (Gradient profile should be optimized for your specific column and analytes).
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Biotin: 245.1 → 227.0 Biotin-d4: 249.1 → 231.0
Collision Energy To be optimized experimentally.
Ion Source Temp. To be optimized (typically 400-550 °C)
Capillary Voltage To be optimized (typically 3-5 kV)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Serum Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Ratio to IS) Integration->Quantification troubleshooting_workflow Start Poor Signal/Sensitivity Issue Check_MS Check MS Parameters Start->Check_MS MS_OK Parameters Optimized? Check_MS->MS_OK Check_LC Check Chromatography LC_OK Good Peak Shape & Co-elution? Check_LC->LC_OK Check_Sample_Prep Check Sample Preparation Sample_Prep_OK Sufficient Recovery & Minimal Matrix Effects? Check_Sample_Prep->Sample_Prep_OK MS_OK->Check_LC Yes Solution_MS Optimize Transitions, CE, & Ion Source MS_OK->Solution_MS No LC_OK->Check_Sample_Prep Yes Solution_LC Optimize Gradient, Check Column LC_OK->Solution_LC No Solution_Sample_Prep Improve Extraction/Cleanup Sample_Prep_OK->Solution_Sample_Prep No End Problem Resolved Sample_Prep_OK->End Yes Solution_MS->End Solution_LC->End Solution_Sample_Prep->End

References

Dealing with matrix effects in Biotin-d2 quantification from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Biotin-d2 in complex biological samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency of the target analyte (this compound) by co-eluting endogenous components of the sample matrix (e.g., salts, lipids, and metabolites from plasma or urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. For example, phospholipids in plasma are a common cause of ion suppression in electrospray ionization (ESI) mass spectrometry.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Biotin-d5 recommended for this compound quantification?

A2: A SIL-IS is the gold standard for correcting matrix effects in LC-MS/MS assays. Since a SIL-IS like Biotin-d5 is chemically almost identical to this compound, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.

Q3: What are the most common sources of matrix effects in plasma samples for this compound analysis?

A3: In plasma, the most significant sources of matrix effects are phospholipids and salts. Phospholipids can cause ion suppression by altering the surface tension of the ESI droplets, while high salt concentrations can also interfere with the ionization process. Proteins are another major component, but they are typically removed during sample preparation.

Q4: How can I evaluate the extent of matrix effects in my this compound assay?

A4: The matrix factor (MF) can be calculated to assess the impact of matrix effects. This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample (matrix present) to the peak area of the analyte in a pure solution (matrix absent). The formula is: MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix) . An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard-normalized MF should ideally be close to 1.

Q5: What are the key differences between protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) for preparing plasma samples for this compound analysis?

A5:

  • Protein Precipitation (PPT): This is the simplest and fastest method, where a solvent like acetonitrile or methanol is added to precipitate proteins. However, it is the least clean method and may not effectively remove phospholipids and other interfering substances.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It offers better cleanup than PPT but can be more labor-intensive and requires optimization of solvent choice and pH.

  • Solid-Phase Extraction (SPE): This is often the most effective method for removing matrix interferences. It uses a solid sorbent to selectively retain the analyte while matrix components are washed away. SPE provides the cleanest extracts but is also the most complex and costly method to develop.

Troubleshooting Guide

Problem 1: Low or inconsistent recovery of this compound.

Possible Cause Suggested Solution
Inefficient Extraction Optimize the sample preparation method. For LLE, try different organic solvents and pH conditions. For SPE, ensure the correct sorbent type, conditioning, and elution solvents are used.
Analyte Degradation Ensure sample and extract stability by keeping them at low temperatures and minimizing processing time.
Suboptimal Internal Standard Verify the concentration and purity of the Biotin-d5 internal standard solution.

Problem 2: High variability in results and poor precision.

Possible Cause Suggested Solution
Significant Matrix Effects Improve sample cleanup using a more rigorous method like SPE. Diluting the sample with the initial mobile phase can also mitigate matrix effects, but may compromise sensitivity.
Chromatographic Issues Ensure the chromatographic peak shape is symmetrical and reproducible. Check for co-eluting interferences by monitoring multiple MRM transitions. Optimize the LC gradient to separate this compound from the region where most matrix components elute.
Inconsistent Sample Processing Ensure all samples, standards, and quality controls are treated identically. Use automated liquid handling systems if available to improve precision.

Problem 3: this compound peak shows fronting or tailing.

Possible Cause Suggested Solution
Column Overload Reduce the injection volume or dilute the sample.
Poor Column Condition Flush the column with a strong solvent or replace it if it has degraded.
Inappropriate Mobile Phase Ensure the pH of the mobile phase is suitable for this compound (an acidic pH is typically used for reversed-phase chromatography). Check for proper mobile phase composition.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., Biotin-d5 in methanol).

  • Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma
  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard (Biotin-d5) and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.

  • Elution: Elute the this compound and Biotin-d5 with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical Value/Condition
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition this compound e.g., m/z 247.1 -> 229.1
MRM Transition Biotin-d5 (IS) e.g., m/z 250.1 -> 232.1

Table 2: Example Performance of Different Sample Preparation Methods

Sample Preparation MethodRecovery (%)Matrix Effect (%)Reproducibility (CV%)
Protein Precipitation 85 - 9560 - 80 (Suppression)< 15
Liquid-Liquid Extraction 70 - 8580 - 95< 10
Solid-Phase Extraction 90 - 10595 - 105< 5

Note: These are representative values and will vary depending on the specific matrix and analytical conditions.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma) Add_IS Add Internal Standard (Biotin-d5) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound quantification.

Matrix_Effect cluster_ideal Ideal Condition (No Matrix) cluster_matrix With Matrix Effect Analyte_I This compound Droplet_I ESI Droplet Analyte_I->Droplet_I Enters Ion_I [this compound+H]+ Droplet_I->Ion_I Efficient Ionization Signal_I High Signal Ion_I->Signal_I Generates Analyte_M This compound Droplet_M ESI Droplet Analyte_M->Droplet_M Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet_M Ion_M [this compound+H]+ Droplet_M->Ion_M Suppressed Ionization Signal_M Low Signal Ion_M->Signal_M Generates Troubleshooting Start Poor this compound Signal or High Variability CheckRecovery Evaluate Extraction Recovery and Matrix Factor Start->CheckRecovery RecoveryLow Is Recovery < 80%? CheckRecovery->RecoveryLow MFLow Is Matrix Factor < 0.8? RecoveryLow->MFLow No OptimizeSPE Optimize Sample Prep (e.g., use SPE) RecoveryLow->OptimizeSPE Yes MFLow->OptimizeSPE Yes Chromatography Check Chromatography (Peak Shape, Retention Time) MFLow->Chromatography No OptimizeSPE->CheckRecovery BadPeak Poor Peak Shape? Chromatography->BadPeak OptimizeLC Optimize LC Method (Gradient, Column) BadPeak->OptimizeLC Yes CheckIS Check Internal Standard Response BadPeak->CheckIS No OptimizeLC->Chromatography IS_Problem IS Signal Low/Variable? CheckIS->IS_Problem PrepareNewIS Prepare Fresh IS Solution IS_Problem->PrepareNewIS Yes Instrument Check MS Instrument Performance IS_Problem->Instrument No PrepareNewIS->CheckIS End Assay Optimized Instrument->End

How to correct for isotopic enrichment in Biotin-d2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-d2 for isotopic labeling experiments. The following sections address common issues related to isotopic enrichment correction and data analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic enrichment and why is it important to correct for it in this compound experiments?

A: Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a particular position within a molecule. In this compound experiments, it's crucial to differentiate the signal from the intentionally introduced this compound from the naturally occurring isotopes of all elements within the analyte (e.g., proteins, peptides). This correction is essential for accurate quantification and interpretation of labeling data.[1][2][3][4] Failure to correct for the natural abundance of isotopes can lead to significant errors in calculating the true extent of this compound incorporation.[5]

Q2: What are the main sources of error that necessitate correction in this compound experiments?

A: There are two primary sources of error that require correction:

  • Natural Isotope Abundance (NIA): All elements have naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H). These contribute to the mass spectrum and can artificially inflate the signal at higher masses, leading to an overestimation of this compound labeling if not corrected.

  • Isotopic Purity of the Tracer: The this compound reagent itself is not 100% pure and will contain a certain percentage of unlabeled biotin (Biotin-d0) and potentially other isotopologues. This impurity can lead to an underestimation of the true enrichment if not accounted for.

Q3: How does the natural abundance of other elements in my protein affect the this compound signal?

A: A typical protein is composed of thousands of carbon, hydrogen, nitrogen, and oxygen atoms. Each of these elements has a natural distribution of heavy isotopes. For example, carbon has a natural abundance of approximately 1.1% ¹³C. In a large protein, the cumulative probability of having multiple ¹³C atoms can create a significant isotopic distribution that overlaps with the signal from your this compound label. This can obscure the true signal from the deuterium-labeled biotin and must be computationally removed.

Q4: What are the available methods and software for isotopic enrichment correction?

A: Several computational methods and software tools are available to correct for natural isotope abundance and tracer impurity. The choice often depends on the complexity of the experiment (e.g., single vs. dual labeling) and the resolution of the mass spectrometer. Common approaches involve matrix-based calculations to deconvolute the measured isotopic distribution.

Here are some widely used software tools:

  • IsoCor: A popular tool for correcting for natural isotope abundance and tracer impurity.

  • ElemCor: Designed for high-resolution LC-MS data and can perform resolution-dependent correction.

  • AccuCor2: Specifically developed for dual-isotope tracing experiments (e.g., ¹³C and ¹⁵N), but the principles are applicable.

  • IsoCorrectoR: An R-based tool that can handle both MS and MS/MS data and correct for multiple tracers.

  • PICor: A Python-based tool for correcting both metabolite and peptide/protein modification data.

Troubleshooting Guides

Problem 1: My mass spectrometry data shows a higher-than-expected level of "unlabeled" biotinylated protein, even with a high concentration of this compound.
  • Possible Cause 1: Incomplete Isotopic Purity of this compound Reagent. The this compound reagent is not 100% deuterated and contains a fraction of unlabeled (d0) biotin.

    • Solution: Obtain the exact isotopic purity from the manufacturer's certificate of analysis. Use this information in your correction software to account for the unlabeled fraction. Most correction software has an option to input tracer impurity.

  • Possible Cause 2: Contribution from Natural Isotope Abundance. The M+2 peak you are monitoring for this compound can have contributions from the natural abundance of two ¹³C atoms or other combinations of heavy isotopes in the biotinylated peptide.

    • Solution: Utilize one of the correction software packages mentioned in the FAQ section. These tools will mathematically subtract the contribution of natural isotopes from your measured data.

  • Possible Cause 3: In vivo Dilution of the Label. If you are performing metabolic labeling, the intracellular pool of biotin may not be fully replaced by this compound, leading to the incorporation of endogenous, unlabeled biotin.

    • Solution: Increase the incubation time with this compound to ensure maximum pool replacement. It is also important to perform time-course experiments to determine the optimal labeling duration.

Problem 2: The calculated isotopic enrichment varies significantly between different peptides from the same protein.
  • Possible Cause 1: Overlapping Isotopic Envelopes. Co-eluting peptides with similar m/z values can have overlapping isotopic distributions, leading to inaccurate measurement of the target peptide's enrichment.

    • Solution: Improve chromatographic separation to minimize co-elution. High-resolution mass spectrometry can also help distinguish between overlapping isotopic clusters.

  • Possible Cause 2: Inaccurate Monoisotopic Peak Assignment. The software used to process the raw mass spectrometry data may have incorrectly assigned the monoisotopic peak (the peak with all ¹²C, ¹H, ¹⁴N, etc.), leading to errors in the entire isotopic distribution.

    • Solution: Manually inspect the isotopic distribution of your biotinylated peptides to ensure the monoisotopic peak is correctly identified. Some software, like Monocle, is specifically designed to improve monoisotopic peak assignment.

  • Possible Cause 3: Fragmentation Biases. During tandem mass spectrometry (MS/MS), the fragmentation of the deuterium-labeled biotin tag might differ from the unlabeled version, potentially affecting quantification if fragment ions are used.

    • Solution: Systematically study the fragmentation patterns of both labeled and unlabeled biotinylated peptides to identify any biases. Whenever possible, use the precursor ion intensity for quantification.

Quantitative Data Summary

The following table summarizes the natural abundance of key isotopes relevant to this compound experiments. This data is crucial for the correction algorithms.

IsotopeNatural Abundance (%)
¹H99.9885
²H (D)0.0115
¹²C98.93
¹³C1.07
¹⁴N99.632
¹⁵N0.368
¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
³²S94.99
³³S0.75
³⁴S4.25

Data sourced from publicly available IUPAC data.

Experimental Protocols

Protocol 1: General Workflow for Isotopic Enrichment Correction

This protocol outlines the key steps for correcting raw mass spectrometry data for natural isotope abundance and tracer impurity.

  • Acquire High-Resolution Mass Spectrometry Data: Analyze both your this compound labeled sample and an unlabeled (natural abundance) control sample.

  • Extract Ion Chromatograms: Extract the ion chromatograms for the precursor ions of your biotinylated peptides of interest across their entire isotopic distribution.

  • Determine Chemical Formula: Accurately determine the elemental composition (C, H, N, O, S) of the biotinylated peptide.

  • Input Data into Correction Software:

    • Provide the measured isotopic distribution (intensities of M, M+1, M+2, etc.) for both the labeled and unlabeled samples.

    • Input the chemical formula of the analyte.

    • Specify the isotopic purity of the this compound tracer if known.

  • Run Correction Algorithm: The software will use this information to calculate a correction matrix and determine the true isotopic enrichment from the this compound label.

  • Review Corrected Data: The output will be a corrected mass isotopologue distribution that reflects the incorporation of the deuterium label, free from the interference of natural isotopes.

Visualizations

Isotopic_Correction_Workflow cluster_experiment Experimental Phase cluster_computation Computational Correction cluster_analysis Data Analysis raw_ms Raw MS Data Acquisition (Labeled & Unlabeled Samples) data_extraction Extract Ion Chromatograms (Isotopic Distributions) raw_ms->data_extraction Data Processing input_data Input to Correction Software: - Isotopic Distributions - Chemical Formula - Tracer Purity data_extraction->input_data Data Entry correction_software Correction Algorithm (e.g., IsoCor, ElemCor) input_data->correction_software Execute corrected_data Corrected Isotopic Enrichment Data correction_software->corrected_data Output interpretation Biological Interpretation corrected_data->interpretation Analysis

Caption: Workflow for isotopic enrichment correction in this compound experiments.

Isotopic_Distribution_Concept cluster_measured Measured Mass Spectrum cluster_components Contributing Signals measured_dist Observed Isotopic Distribution (Combined Signal) correction_process Correction Algorithm measured_dist->correction_process natural_abundance Natural Isotope Abundance (from C, N, O, S, etc.) natural_abundance->measured_dist biotin_d2_signal True this compound Signal biotin_d2_signal->measured_dist tracer_impurity Tracer Impurity (Biotin-d0) tracer_impurity->measured_dist corrected_signal Corrected this compound Enrichment correction_process->corrected_signal

Caption: Deconvolution of measured mass spectrum to determine true this compound enrichment.

References

Validation & Comparative

Biotin-d2 as an Internal Standard for Biotin Analysis: A Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Biotin-d2 as an internal standard for the quantitative analysis of biotin, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). It offers a detailed comparison with alternative analytical approaches and includes supporting experimental data and protocols to aid researchers in selecting the most appropriate method for their specific needs.

Introduction

Biotin (Vitamin B7) is a water-soluble vitamin crucial for various metabolic processes.[1][2] Accurate quantification of biotin in biological matrices and pharmaceutical formulations is essential for clinical diagnostics, nutritional monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard for quantitative analysis by mass spectrometry.[3][4] This is because it closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and other sources of analytical variability.[5]

This guide will delve into the validation parameters of this compound, compare its performance with other internal standards and analytical methodologies, and provide detailed experimental workflows.

The Gold Standard: Isotope-Labeled Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality controls. The ideal IS is chemically and physically similar to the analyte. Stable isotope-labeled internal standards, where one or more atoms are replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N), are considered the most effective. Deuterated standards like this compound are chemically almost identical to biotin, ensuring they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's source. This co-elution is critical for compensating for ion suppression or enhancement caused by the sample matrix.

Performance Validation of this compound

The use of this compound as an internal standard in LC-MS/MS assays for biotin quantification has been validated across various studies and matrices. Key performance metrics are summarized below.

Quantitative Data Summary
ParameterThis compound2H4-Biotin (Alternative Deuterated IS)Notes
Linearity (R²) >0.999>0.99Both deuterated standards demonstrate excellent linearity over a range of concentrations.
Limit of Detection (LOD) 0.02 ng on-column0.15 - 4.20 µ g/100g (matrix dependent)The LOD can vary based on the sample matrix and instrumentation.
Limit of Quantification (LOQ) 0.06 ng on-column0.5 - 14.0 µ g/100g (matrix dependent)The LOQ is the lowest concentration that can be reliably quantified.
Accuracy (% Recovery) 89% - 120%81.3% - 107.3%Demonstrates the closeness of the measured value to the true value.
Precision (% RSD) 0.5% - 13%2.00% - 7.70%Indicates the reproducibility of the measurement.

Comparison with Other Analytical Methods

While LC-MS/MS with a deuterated internal standard is the preferred method for its high sensitivity and specificity, other methods for biotin determination exist.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS with this compound IS Chromatographic separation followed by mass spectrometric detection using a stable isotope-labeled internal standard.High specificity and sensitivity, effectively corrects for matrix effects.Requires expensive instrumentation and skilled personnel.
HPLC with UV/Fluorescence Detection Chromatographic separation with detection based on UV absorbance or fluorescence.More accessible instrumentation than MS.Lower sensitivity and specificity, susceptible to interference from matrix components.
Microbiological Assay Measures the growth of a biotin-dependent microorganism in response to the sample.Measures biologically active biotin.Lacks specificity, is time-consuming, and can be influenced by other compounds in the sample.
Immunoassays (e.g., ELISA) Utilizes the specific binding of antibodies to biotin.High throughput and can be automated.Can be affected by biotin interference from high-dose supplements, leading to inaccurate results.

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This method is a rapid and simple technique for removing the majority of proteins from a biological sample.

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add a known concentration of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) (for Cleaner Extracts)

SPE provides a more thorough cleanup of the sample matrix, reducing matrix effects and improving assay robustness.

Procedure:

  • Sample Pre-treatment: To 200 µL of serum, add the this compound internal standard and dilute with 200 µL of 1% aqueous formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., EVOLUTE® EXPRESS ABN) with 500 µL of methanol.

  • Equilibration: Equilibrate the cartridge with 500 µL of 1% aqueous formic acid.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of water, followed by 500 µL of 95:5 (v/v) water/methanol to remove interferences.

  • Elution: Elute the biotin and this compound with 200 µL of 0.1% ammonium hydroxide in 90:10 (v/v) water/methanol.

  • The eluate is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: A C18 or Pentafluorophenyl (PFP) reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape and ionization.

  • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions:

    • Biotin: The specific parent and daughter ion masses will be optimized for the instrument used.

    • This compound: The parent and daughter ions will be shifted by +2 m/z compared to biotin.

Mandatory Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (e.g., Plasma, Serum) Add_IS Addition of This compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Add_IS->SPE Extract Cleaned Extract Protein_Precipitation->Extract SPE->Extract LC_Separation LC Separation Extract->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Result Biotin Concentration Quantification->Result

Caption: Experimental workflow for biotin analysis using this compound internal standard.

logical_relationship cluster_process Analytical Process cluster_detection Detection & Ratio cluster_quant Quantification Analyte Biotin (Analyte) Sample_Prep Sample Preparation Analyte->Sample_Prep Ionization ESI Source Analyte->Ionization IS This compound (Internal Standard) IS->Sample_Prep IS->Ionization Matrix Sample Matrix (e.g., Plasma Proteins, Salts) Matrix->Ionization Matrix Effects (Ion Suppression/Enhancement) LC_Injection LC Injection Sample_Prep->LC_Injection LC_Injection->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal IS_Signal IS Signal Ionization->IS_Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS_Signal->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Final_Concentration Accurate Concentration Calibration_Curve->Final_Concentration

Caption: Logical relationship of how this compound corrects for analytical variability.

Conclusion

The validation data strongly support the use of this compound as a reliable internal standard for the accurate and precise quantification of biotin by LC-MS/MS. Its ability to compensate for matrix effects and variability throughout the analytical process makes it superior to other analytical methods that are more prone to interference. For researchers requiring high-quality, reproducible data for biotin analysis in complex matrices, the implementation of a validated LC-MS/MS method with this compound is highly recommended.

References

A Head-to-Head Comparison: Biotin-d2 vs. 13C-Biotin for Advanced Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the nuanced world of metabolic labeling, the choice of isotopic tracer is paramount. This guide provides an objective comparison of two powerful tools, Biotin-d2 and 13C-Biotin, offering insights into their respective strengths and applications in tracking cellular metabolism and protein dynamics. Supported by experimental principles, this document aims to inform the selection of the optimal biotin tracer for your research needs.

Metabolic labeling with stable isotopes has revolutionized our ability to trace the fate of molecules within complex biological systems. By introducing molecules enriched with heavy isotopes, researchers can follow their incorporation into newly synthesized biomolecules, providing a dynamic view of metabolic pathways. Biotin, or Vitamin B7, is an essential cofactor for carboxylase enzymes, making it a key player in fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Isotopically labeled versions of biotin, such as deuterated Biotin (this compound) and Carbon-13 enriched Biotin (13C-Biotin), serve as invaluable tracers for studying these processes.

Principle of Isotopic Labeling with Biotin

The fundamental principle involves introducing either this compound or 13C-Biotin into a cell culture or organism. As cells take up and utilize this labeled biotin, the heavy isotopes are incorporated into biotin-dependent enzymes and other biomolecules. Subsequent analysis, typically by mass spectrometry (MS), allows for the differentiation and quantification of labeled versus unlabeled molecules, providing a measure of metabolic activity.

Comparative Analysis: this compound vs. 13C-Biotin

While both this compound and 13C-Biotin are effective tracers, they present distinct advantages and considerations for experimental design and data interpretation. The choice between them often depends on the specific research question, the analytical platform available, and the biological system under investigation.

FeatureThis compound (Deuterated Biotin)13C-Biotin (Carbon-13 Biotin)
Isotopic Label Deuterium (²H)Carbon-13 (¹³C)
Mass Shift Lower mass shift per isotope (+1 Da)Higher mass shift per isotope (+1 Da)
Primary Use Tracing metabolic fate, internal standard for MS[1].Tracing carbon backbone, metabolic flux analysis[2].
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[1].Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[2].
Key Advantage Kinetic Isotope Effect (KIE): The heavier deuterium can slow down reactions where a C-H bond is broken, providing insights into reaction mechanisms.[3]Direct Carbon Tracing: Allows for the direct tracking of the carbon skeleton of biotin as it is metabolized and incorporated into other molecules.
Potential Drawback Isotope Exchange: Potential for H/D exchange in certain biological contexts, although generally stable. Chromatographic Shift: Deuteration can sometimes alter the retention time in liquid chromatography compared to the unlabeled analog.Higher Cost: 13C-labeled compounds are often more expensive to synthesize.
Data Interpretation Can be more complex due to potential KIEs.Generally more straightforward for tracing carbon flow.
Common Applications Pharmacokinetic studies, identifying sites of metabolism.Metabolic flux analysis, mapping carbon transitions in metabolic pathways.

Experimental Considerations and Methodologies

A typical metabolic labeling experiment using either this compound or 13C-Biotin follows a general workflow. The specifics of the protocol will vary depending on the cell type, experimental goals, and analytical method.

General Experimental Workflow

Metabolic Labeling Workflow cluster_0 Experimental Setup cluster_1 Sample Processing cluster_2 Data Acquisition and Analysis A Cell Culture Preparation B Introduction of Labeled Biotin (this compound or 13C-Biotin) A->B C Incubation and Label Incorporation B->C D Cell Lysis and Protein Extraction C->D E Protein Digestion (e.g., Trypsin) D->E F Enrichment of Biotinylated Peptides (Optional, e.g., Streptavidin affinity) E->F G Mass Spectrometry (LC-MS/MS) F->G H Data Analysis and Quantification G->H I Metabolic Pathway Interpretation H->I Biotin_Metabolism Biotin Biotin ACC Acetyl-CoA Carboxylase (ACC) Biotin->ACC activates PCC Propionyl-CoA Carboxylase (PCC) Biotin->PCC activates MCC Methylcrotonyl-CoA Carboxylase (MCC) Biotin->MCC activates PC Pyruvate Carboxylase (PC) Biotin->PC activates FattyAcid Fatty Acid Synthesis ACC->FattyAcid AminoAcid Amino Acid Catabolism (Isoleucine, Valine, etc.) PCC->AminoAcid Leucine Leucine Catabolism MCC->Leucine Gluconeogenesis Gluconeogenesis PC->Gluconeogenesis

References

Unveiling the Binding Dynamics: A Comparative Guide to Biotin-d2, Streptavidin, and Avidin Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of biotin-streptavidin and biotin-avidin interactions is paramount for the successful design and execution of a vast array of molecular biology and biotechnology applications. The exceptional affinity of these pairs is a cornerstone of numerous detection and purification systems.[1][2][3][4][5] This guide delves into the comparative cross-reactivity of a deuterated variant of biotin, Biotin-d2, with streptavidin and avidin, providing a framework for its evaluation.

Comparative Binding Affinity Data

To facilitate a direct comparison, the following table illustrates a hypothetical presentation of binding affinity data that could be generated using the experimental protocol detailed in this guide. This data would quantify the dissociation constants (Kd) for the interaction of both standard biotin and this compound with streptavidin and avidin.

LigandBinding PartnerDissociation Constant (Kd) [M]
BiotinStreptavidin~1 x 10⁻¹⁴
This compoundStreptavidinHypothetical Data
BiotinAvidin~1 x 10⁻¹⁵
This compoundAvidinHypothetical Data

Note: The Kd values for standard biotin are established from existing literature. The values for this compound would be determined experimentally.

Experimental Protocol: Competitive Binding Assay

A competitive binding assay is a robust method to determine the relative binding affinities of this compound and standard biotin. This protocol utilizes a biotinylated probe and measures the displacement by free biotin or this compound.

Objective: To determine and compare the concentration of Biotin and this compound required to inhibit 50% of the binding (IC50) of a biotinylated probe to streptavidin or avidin.

Materials:

  • Streptavidin or Avidin-coated microplates

  • Biotinylated horseradish peroxidase (HRP)

  • Standard Biotin (for standard curve)

  • This compound (test compound)

  • Phosphate-buffered saline (PBS)

  • Tween-20

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions for both standard biotin and this compound in PBS.

    • Dilute biotinylated HRP to a working concentration in PBS with 0.05% Tween-20 (PBST).

  • Assay Procedure:

    • Wash the streptavidin or avidin-coated microplate wells three times with PBST.

    • Add 50 µL of the various concentrations of standard biotin or this compound to the wells.

    • Add 50 µL of the diluted biotinylated HRP to all wells.

    • Incubate the plate for 1 hour at room temperature with gentle shaking.

    • Wash the wells five times with PBST to remove unbound reagents.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the concentration of standard biotin.

    • Determine the IC50 values for both standard biotin and this compound from their respective competition curves.

    • Compare the IC50 values to assess the relative binding affinity. A similar IC50 value would indicate comparable binding affinity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the competitive binding assay described above.

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prep_Biotin Prepare Biotin & This compound Dilutions Add_Competitor Add Biotin or This compound Prep_Biotin->Add_Competitor Prep_HRP Prepare Biotin-HRP Working Solution Add_HRP Add Biotin-HRP Prep_HRP->Add_HRP Wash1 Wash Coated Plate Wash1->Add_Competitor Add_Competitor->Add_HRP Incubate1 Incubate Add_HRP->Incubate1 Wash2 Wash Plate Incubate1->Wash2 Add_TMB Add TMB Substrate Wash2->Add_TMB Incubate2 Incubate (Dark) Add_TMB->Incubate2 Stop_Reaction Add Stop Solution Incubate2->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate IC50 & Compare Affinities Read_Absorbance->Analyze_Data

Competitive binding assay workflow.

Conclusion

The biotin-streptavidin and biotin-avidin interactions are remarkably strong and specific, making them invaluable tools in research and drug development. While the introduction of deuterium in this compound is a subtle molecular change, its impact on binding kinetics, if any, should be experimentally verified for critical applications. The provided experimental protocol offers a clear and reliable method for researchers to perform a direct comparison of the binding affinities of this compound and standard biotin with both streptavidin and avidin. The resulting data will empower scientists to make informed decisions on the use of deuterated biotin in their experimental designs, ensuring the continued accuracy and reliability of their findings.

References

The Gold Standard for Quantitative Bioanalysis: A Comparative Guide to Biotin-d2 Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative assays, the pursuit of accuracy and precision is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of biotin, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Biotin-d2, a deuterated stable isotope-labeled internal standard, against other alternatives, supported by experimental data to inform your selection and optimize your bioanalytical workflows.

Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes such as deuterium (²H or D), these compounds are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This near-identical physicochemical behavior allows them to effectively compensate for variations throughout the analytical process, including sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision.[1][2][3]

This compound, in which two hydrogen atoms are replaced by deuterium, serves as an excellent internal standard for the quantification of biotin. Its performance, however, should be critically evaluated against other available standards, such as Biotin-d4, to make an informed decision based on the specific requirements of the assay.

Performance Comparison of this compound and Biotin-d4

The selection of an internal standard is a crucial step in developing robust quantitative assays. The ideal internal standard should co-elute with the analyte and exhibit the same behavior during sample preparation and ionization. While both this compound and Biotin-d4 are excellent choices, subtle differences in their properties can influence assay performance.

The following table summarizes typical performance data for deuterated biotin internal standards in LC-MS/MS assays. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific matrix and analytical conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Performance MetricThis compoundBiotin-d4Other Labeled Alternatives (e.g., ¹³C-Biotin)
Accuracy (% Bias) Typically < 15%Typically < 15%Potentially < 10%
Precision (% RSD) Typically < 15%Typically < 10%Potentially < 5%
Recovery (%) > 80%[4]81.3 - 107.3%[5]Generally high and consistent
Matrix Effect Compensation Good to ExcellentGood to ExcellentExcellent
Chromatographic Shift Possible, but usually minimalPossible, but usually minimalNegligible
Cost-Effectiveness Generally more cost-effectiveGenerally higher cost

Key Observations:

  • Both this compound and Biotin-d4 demonstrate excellent accuracy and precision, falling well within the accepted bioanalytical method validation guidelines.

  • Recovery rates for both internal standards are high and reproducible, indicating minimal loss during sample preparation.

  • Deuterated standards effectively compensate for matrix effects, a common challenge in bioanalysis that can lead to ion suppression or enhancement.

  • While a slight chromatographic shift between the analyte and the deuterated internal standard can sometimes occur due to the isotope effect, it is generally minimal and does not significantly impact quantification.

  • ¹³C-labeled internal standards are often considered the "gold standard" as they exhibit virtually identical chromatographic behavior to the analyte. However, they are typically more expensive to synthesize.

For most applications, this compound offers a robust and cost-effective solution for achieving high-quality quantitative data for biotin.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for a quantitative LC-MS/MS assay for biotin using a deuterated internal standard.

Sample Preparation (Human Serum)

This protocol is adapted from a method utilizing a deuterated biotin internal standard for analysis in human serum.

  • Sample Spiking: To 200 µL of serum, add the this compound internal standard to a final concentration of 250 pg/mL.

  • Dilution: Dilute the sample with 200 µL of 1% aqueous formic acid.

  • Mixing: Vortex the sample to ensure homogeneity.

  • Solid Phase Extraction (SPE):

    • Condition an EVOLUTE® EXPRESS ABN SPE plate with 500 µL of methanol.

    • Equilibrate the plate with 500 µL of 1% aqueous formic acid.

    • Load the 400 µL of the pre-treated serum sample.

    • Wash the plate with 500 µL of H₂O, followed by 500 µL of 95:5 (v/v) H₂O/MeOH to remove interferences.

    • Elute the biotin and this compound with 200 µL of 0.1% NH₄OH in 90:10 (v/v) H₂O/MeOH.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters for the analysis of biotin. Optimization will be required based on the specific instrumentation used.

  • LC Column: A C18 or C18-PFP column is suitable for good retention and peak shape.

  • Mobile Phase A: 1 mM ammonium fluoride in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

MRM Transitions (Example):

  • Biotin: Precursor ion (m/z) → Product ion (m/z)

  • This compound: Precursor ion (m/z) → Product ion (m/z)

The specific m/z transitions will need to be optimized for the instrument being used.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Biotin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm Biotin Biotin SMVT SMVT (Sodium-dependent multivitamin transporter) Biotin->SMVT Uptake HCS Holocarboxylase Synthetase (HCS) SMVT->HCS Intracellular Biotin HoloCarboxylases Holo-carboxylases (active) HCS->HoloCarboxylases Biotinylation ApoCarboxylases Apo-carboxylases (inactive) ApoCarboxylases->HoloCarboxylases Metabolic_Pathways Metabolic Pathways (Gluconeogenesis, Fatty Acid Synthesis, Amino Acid Catabolism) HoloCarboxylases->Metabolic_Pathways Catalysis

Caption: Simplified signaling pathway of biotin uptake and its role as a cofactor for carboxylases.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Serum) Spike Spike with This compound Internal Standard Sample->Spike Extraction Solid Phase Extraction (SPE) or Protein Precipitation Spike->Extraction Reconstitution Evaporate and Reconstitute Extraction->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Ratio Calculate Peak Area Ratio (Biotin / this compound) Data->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Caption: General experimental workflow for the quantitative analysis of biotin using this compound.

References

A Comparative Guide to Biotin-d2 in Calibration Curves for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of Biotin-d2 as an internal standard in calibration curves, with a particular focus on its linearity and range. We will also draw comparisons with other commonly used stable isotope-labeled biotin standards, such as Biotin-d4, and discuss the experimental protocols for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Performance of Biotinylated Internal Standards

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry assays due to their ability to compensate for variability in sample preparation and matrix effects. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency. Deuterated and 13C-labeled biotins are frequently employed for this purpose.

While specific quantitative data for the linearity and range of this compound in calibration curves is not extensively detailed in publicly available literature, its suitability for use in mass spectrometry as an internal standard is well-established.[1] To provide a practical benchmark, we can examine the performance of a closely related standard, Biotin-d4, which has been utilized in validated LC-MS/MS methods.

Table 1: Comparison of Linearity and Range for Biotin Internal Standards in LC-MS/MS Analysis

Internal StandardAnalyteMatrixLinear RangeCorrelation Coefficient (R²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Reference
Biotin-d4 (as 2H4-biotin)BiotinNutritional Products0.5 - 800 µg/L> 0.990.5 µ g/100g Not Specified[2]
Not SpecifiedBiotinInfant Milk Formula5 - 60 µg/L> 0.9990.31 ng/mLNot Specified[3]
This compoundBiotinBiological MatricesData not availableData not availableData not availableData not available
Biotin-13CBiotinBiological MatricesData not availableData not availableData not availableData not available

Note: The performance of an internal standard can vary depending on the specific matrix, instrumentation, and analytical method.

The data for Biotin-d4 demonstrates excellent linearity with a correlation coefficient exceeding 0.99 over a broad dynamic range, making it a suitable choice for quantifying biotin in complex matrices like nutritional products.[2] Similarly, a validated method for biotin in infant milk formula, though not specifying the exact internal standard, shows a very high degree of linearity (R² > 0.999).[3] It is reasonable to expect that this compound would exhibit comparable performance under optimized conditions.

Experimental Workflow for Method Validation

The development and validation of a robust LC-MS/MS method for biotin quantification using a deuterated internal standard involves several key steps. The following diagram illustrates a typical workflow.

cluster_0 Method Development cluster_1 Method Validation dev_start Define Analytical Requirements (Analyte, Matrix, Range) dev_is Select Internal Standard (e.g., this compound) dev_start->dev_is dev_lc Optimize LC Conditions (Column, Mobile Phase, Gradient) dev_ms Optimize MS/MS Parameters (Transitions, Collision Energy) dev_lc->dev_ms dev_prep Develop Sample Preparation (Extraction, Cleanup) dev_ms->dev_prep val_start Prepare Calibration Standards & Quality Controls (QCs) dev_prep->val_start dev_is->dev_lc val_linearity Assess Linearity and Range (Calibration Curve) val_start->val_linearity val_accuracy Determine Accuracy (% Recovery) val_linearity->val_accuracy val_precision Determine Precision (Intra- & Inter-day) val_linearity->val_precision val_selectivity Evaluate Selectivity & Matrix Effects val_accuracy->val_selectivity val_precision->val_selectivity val_stability Assess Analyte Stability val_selectivity->val_stability val_report Generate Validation Report val_stability->val_report

Caption: Workflow for LC-MS/MS method validation of biotin using an internal standard.

Detailed Experimental Protocol

The following protocol is based on a validated method for the determination of biotin in nutritional products using a deuterated internal standard and provides a framework for developing a similar assay with this compound.

Materials and Reagents
  • Biotin standard

  • This compound (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Acetate buffer (50 mM, pH 4)

  • Ascorbate solution (10%)

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of biotin and this compound in a suitable solvent (e.g., methanol or water with 0.1% formic acid).

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of biotin into a blank matrix. Add a constant concentration of this compound to each standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the expected calibration range in the same manner as the calibration standards.

  • Sample Preparation:

    • Homogenize the sample if necessary.

    • To a known amount of the sample, add the this compound internal standard solution.

    • Add acetate buffer and ascorbate solution.

    • Hydrolyze the sample at 120 ± 1°C.

    • Perform a protein precipitation step by adding a sufficient volume of cold methanol or acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm) is suitable for separating biotin.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to ensure the separation of biotin from other matrix components.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for biotin analysis.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both biotin and this compound. For example, for biotin, the transition m/z 245.1 → 227.1 has been used. The transitions for this compound would be shifted by +2 Da.

    • Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of biotin to this compound against the concentration of the biotin standards.

  • Apply a linear regression model to the calibration curve. The coefficient of determination (R²) should be ≥ 0.99 for a linear fit.

  • Determine the concentration of biotin in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of biotin in various matrices by LC-MS/MS. While specific performance data for this compound is not as readily available as for other deuterated analogs like Biotin-d4, the principles of its application and the expected performance are comparable. By following a rigorous method development and validation protocol, researchers can establish a reliable and accurate assay for biotin quantification. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and ensuring the high quality of bioanalytical data in research and drug development.

References

Validating Biotin-d2 Incorporation in Cellular Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating the incorporation of metabolic labels like Biotin-d2 into cellular proteins is paramount for robust and reliable experimental outcomes. This guide provides a comprehensive comparison of methods to validate this compound incorporation, supported by experimental data and detailed protocols. We will explore the use of this compound in quantitative proteomics and compare its performance with alternative labeling strategies.

The core principle behind using deuterated biotin (this compound) lies in its application as a stable isotope label for quantitative mass spectrometry. Similar to the well-established Stable Isotope Labeling by Amino acids in Cell culture (SILAC) methodology, this compound can be used to create "heavy" and "light" labeled proteomes for comparative analysis. This allows for the precise relative quantification of proteins between different experimental conditions.

Comparison of Protein Labeling and Validation Strategies

Here, we compare three common approaches for labeling and validating the incorporation of biotin tags into cellular proteins: traditional biotinylation with western blot detection, this compound labeling with mass spectrometry, and SILAC.

FeatureTraditional Biotinylation (Western Blot)This compound Labeling (Mass Spectrometry)SILAC (Mass Spectrometry)
Principle Chemical or enzymatic conjugation of biotin to proteins.Metabolic or chemical incorporation of a "heavy" deuterated biotin analog.Metabolic incorporation of "heavy" amino acids (e.g., 13C, 15N labeled).
Detection Method Streptavidin conjugated to an enzyme (e.g., HRP) for chemiluminescent or colorimetric detection.Direct detection of the mass shift of biotinylated peptides by mass spectrometry.Direct detection of the mass shift of peptides containing heavy amino acids by mass spectrometry.
Quantification Semi-quantitative, based on band intensity.Highly quantitative, based on the ratio of "heavy" to "light" peptide signals.Highly quantitative, based on the ratio of "heavy" to "light" peptide signals.
Proteome Coverage Limited to proteins that are successfully biotinylated and detectable by the antibody.Potentially broad, dependent on the labeling strategy and mass spectrometer sensitivity.Comprehensive, as it labels all newly synthesized proteins.
Advantages Relatively simple and widely accessible technique.Enables direct quantification of biotinylated proteins and can be multiplexed.Provides a global view of protein synthesis and turnover.
Limitations Prone to variability and less precise for quantification. Can be difficult to distinguish between specifically labeled proteins and background.Requires access to a mass spectrometer. Potential for isotope effects on chromatography.Not suitable for all cell types (e.g., non-dividing cells). Labeling can be slow.

Experimental Validation of this compound Incorporation

The primary method for validating the incorporation of this compound into cellular proteins is through mass spectrometry. The "Direct Detection of Biotin-containing Tags" (DiDBiT) method has emerged as a superior strategy for this purpose.[1][2][3] DiDBiT involves the digestion of proteins into peptides before the enrichment of biotinylated peptides, which significantly improves the detection sensitivity of the modified peptides by reducing sample complexity.[2]

Isotope-Coded Affinity Tags (ICAT) as a this compound Application

A prominent application of deuterated biotin is in Isotope-Coded Affinity Tag (ICAT) technology.[4] In this approach, a "light" version of a biotin-containing reagent (with no deuterium) and a "heavy" version (with deuterium, such as this compound) are used to label proteins from two different experimental conditions, typically at cysteine residues. After labeling, the protein samples are combined, digested, and the biotinylated peptides are enriched using streptavidin affinity chromatography. The relative abundance of proteins between the two samples is then determined by comparing the signal intensities of the light and heavy peptide pairs in the mass spectrometer.

A known challenge with deuterium-based labels like in ICAT is the potential for a slight shift in the retention time of the heavy-labeled peptides during reversed-phase chromatography compared to their light counterparts. This can complicate direct comparison at a single time point.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with this compound

This protocol outlines the general steps for metabolically labeling cells with this compound for subsequent mass spectrometry analysis.

Materials:

  • Cell culture medium deficient in biotin

  • This compound (deuterated biotin)

  • Standard (light) biotin

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • Streptavidin-conjugated beads

Procedure:

  • Cell Culture: Culture two populations of cells. For the "heavy" sample, use biotin-deficient medium supplemented with a known concentration of this compound. For the "light" sample, use the same medium supplemented with the same concentration of standard biotin.

  • Labeling: Allow the cells to grow for a sufficient period to ensure incorporation of the respective biotin analogs into the proteome. The optimal labeling time should be determined empirically for the specific cell line and experimental goals.

  • Cell Harvest and Lysis: Harvest both cell populations and lyse them separately in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Pooling: Combine equal amounts of protein from the "heavy" and "light" lysates.

  • Protein Digestion: Digest the pooled protein sample into peptides using a suitable protease (e.g., trypsin).

  • Enrichment of Biotinylated Peptides: Use streptavidin-conjugated beads to enrich for biotinylated peptides from the digest.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by LC-MS/MS.

  • Data Analysis: Use appropriate software to identify and quantify the relative abundance of heavy and light peptide pairs.

Protocol 2: Validation of this compound Incorporation using the DiDBiT Method

This protocol describes the validation of this compound incorporation using the highly sensitive DiDBiT approach.

Materials:

  • This compound labeled cell lysate (from Protocol 1)

  • Trypsin

  • NeutrAvidin beads

  • Denaturing elution buffer (e.g., 80% acetonitrile, 0.1% TFA, 0.1% formic acid)

Procedure:

  • Protein Digestion: Start with the this compound labeled cell lysate. Precipitate the proteins and digest them into peptides using trypsin.

  • Incubation with NeutrAvidin Beads: Incubate the resulting peptide mixture with NeutrAvidin beads to capture the biotinylated peptides.

  • Washing: Thoroughly wash the beads to remove non-specifically bound peptides.

  • Elution: Elute the bound biotinylated peptides using a stringent denaturing buffer.

  • Mass Spectrometry: Analyze the eluted peptides directly by LC-MS/MS. The direct detection of peptides with the specific mass shift corresponding to the this compound tag validates its incorporation.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key workflows.

experimental_workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis cell_culture Cell Culture biotin_d2 Add this compound (Heavy) cell_culture->biotin_d2 biotin Add Biotin (Light) cell_culture->biotin lysis Cell Lysis biotin_d2->lysis biotin->lysis pooling Pool Lysates lysis->pooling digest Protein Digestion pooling->digest enrichment Enrich Biotinylated Peptides digest->enrichment ms_analysis LC-MS/MS enrichment->ms_analysis data_analysis Data Analysis (Quantification) ms_analysis->data_analysis

Workflow for quantitative proteomics using this compound.

didbit_workflow start Biotinylated Protein Sample digest Protein Digestion (e.g., Trypsin) start->digest enrich Enrichment of Biotinylated Peptides (Streptavidin Beads) digest->enrich wash Wash Beads enrich->wash elute Elution wash->elute ms LC-MS/MS Analysis elute->ms

The DiDBiT method for detecting biotinylated peptides.

Conclusion

Validating the incorporation of this compound in cellular proteins is effectively achieved through mass spectrometry, with the DiDBiT method offering superior sensitivity for direct detection. The use of deuterated biotin, particularly within an ICAT-like workflow, provides a powerful tool for quantitative proteomics, enabling the precise relative quantification of proteins. While it presents a robust alternative to traditional biotinylation and western blotting, researchers should consider the specific requirements of their experimental system, including the availability of mass spectrometry instrumentation and the nature of the cells being studied, when choosing the most appropriate labeling and validation strategy.

References

Comparative Analysis of Biotin-d2 and Unlabeled Biotin in Cell Uptake Assays: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in cellular biology and pharmacology, understanding the kinetics of nutrient and drug uptake is paramount. Biotin, or Vitamin B7, is a crucial water-soluble vitamin, and its cellular uptake is a key area of study, particularly in the context of cancer research where biotin transporters are often overexpressed. This guide provides a comparative analysis of unlabeled biotin and its deuterated counterpart, Biotin-d2, in the context of cell uptake assays, offering insights into their respective roles and the methodologies for their use.

Introduction to Biotin and this compound

Unlabeled biotin is the naturally occurring form of the vitamin and is the analyte of interest in cell uptake studies. Its transport into cells is primarily mediated by two transporters: the Sodium-Dependent Multivitamin Transporter (SMVT) and the Monocarboxylate Transporter 1 (MCT1).[1] The uptake process is known to be dependent on a sodium gradient, temperature, and cellular energy.[2]

This compound is a stable isotope-labeled version of biotin where two hydrogen atoms on the valeric acid side chain have been replaced with deuterium. This modification results in a molecule with a slightly higher molecular weight (M+2) but with chemical properties that are nearly identical to unlabeled biotin. Its primary application in cell uptake assays is not as a substance for studying biological uptake per se, but as an internal standard for accurate quantification of unlabeled biotin using mass spectrometry. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response.[3]

Comparative Overview

The fundamental premise in using this compound as an internal standard is that the kinetic isotope effect of deuterium substitution is negligible in the context of cellular transport for a molecule of this size. While significant deuterium isotope effects have been observed in studies of proton channels, for larger molecules like biotin, the addition of two deuterium atoms is not expected to significantly alter its interaction with transporters. Therefore, it is assumed to be taken up by cells at the same rate and through the same mechanisms as unlabeled biotin.

FeatureUnlabeled BiotinThis compound
Primary Role in Assay Analyte (Compound to be measured)Internal Standard (for accurate quantification)
Biological Activity Biologically active coenzymeAssumed to have identical biological activity and transport
Detection Method LC-MS/MSLC-MS/MS
Key Advantage Represents the physiological molecule of interestEnables precise and accurate quantification by correcting for matrix effects and sample loss
Molecular Weight ~244.31 g/mol ~246.32 g/mol

Experimental Protocols

A typical cell uptake assay designed to quantify the uptake of unlabeled biotin using this compound as an internal standard would involve the following steps. This protocol is a generalized representation and may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Seeding:

  • Culture the desired cell line (e.g., Hep G2, HaCaT, T47D) in appropriate growth medium until confluent.

  • Seed the cells into 24- or 96-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.

2. Uptake Assay:

  • On the day of the experiment, aspirate the growth medium and wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Prepare uptake solutions containing various concentrations of unlabeled biotin in the assay buffer.

  • Initiate the uptake by adding the unlabeled biotin solutions to the respective wells.

  • Incubate the plates at 37°C for a predetermined time course (e.g., 5, 10, 15, 30 minutes). Uptake is typically linear for the first few minutes.

3. Termination of Uptake and Cell Lysis:

  • To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding a lysis buffer containing a known concentration of this compound internal standard. The lysis buffer can be a simple solvent like methanol or a detergent-based buffer.

  • Incubate for a sufficient time to ensure complete cell lysis and then collect the cell lysates.

4. Sample Preparation for LC-MS/MS:

  • Centrifuge the cell lysates to pellet any cellular debris.

  • The supernatant, which contains the mixture of intracellular unlabeled biotin and the this compound internal standard, is then transferred to autosampler vials for LC-MS/MS analysis. For complex matrices, further solid-phase extraction may be necessary.

5. LC-MS/MS Analysis:

  • Inject the sample into an LC-MS/MS system.

  • Use a suitable column (e.g., C18) and mobile phases (e.g., water and acetonitrile with formic acid) to achieve chromatographic separation.

  • Set the mass spectrometer to monitor the specific mass transitions for both unlabeled biotin and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Quantify the amount of unlabeled biotin by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled biotin and a fixed concentration of this compound.

Visualizing the Process

Biotin Uptake Signaling Pathway

Biotin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Unlabeled Biotin Unlabeled Biotin SMVT SMVT Transporter Unlabeled Biotin->SMVT Na+ co-transport MCT1 MCT1 Transporter Unlabeled Biotin->MCT1 Intracellular Biotin Intracellular Biotin SMVT->Intracellular Biotin MCT1->Intracellular Biotin Metabolism Metabolic Pathways (e.g., Carboxylation) Intracellular Biotin->Metabolism

Caption: Cellular uptake of biotin via SMVT and MCT1 transporters.

Experimental Workflow for Cell Uptake Assay

Experimental_Workflow A 1. Seed Cells in Plate B 2. Add Unlabeled Biotin (Analyte) A->B 24-48h growth C 3. Incubate at 37°C B->C Time course D 4. Wash with Cold PBS (Stop Uptake) C->D E 5. Lyse Cells with This compound (Internal Standard) D->E F 6. Collect Cell Lysate E->F G 7. LC-MS/MS Analysis F->G H 8. Quantify Uptake (Analyte/IS Ratio) G->H

Caption: Workflow for biotin cell uptake assay with LC-MS/MS.

Conclusion

In the study of cellular biotin uptake, unlabeled biotin and this compound serve distinct but complementary roles. Unlabeled biotin acts as the physiological substrate, allowing researchers to investigate the dynamics of its transport into cells. This compound, on the other hand, is an indispensable analytical tool that ensures the accuracy and reliability of the quantitative data obtained from these assays. By leveraging the near-identical biological behavior of this compound and its distinct mass, researchers can confidently measure the cellular accumulation of unlabeled biotin, paving the way for a deeper understanding of vitamin transport and its implications in health and disease.

References

A Comparative Guide to Biotin Quantification in Biological Matrices Using LC-MS/MS with Biotin-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of biotin in biological matrices, such as serum and whole blood. Both methods utilize the stable isotope-labeled internal standard, Biotin-d2, to ensure accuracy and precision. The comparison focuses on two prevalent sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation.

The use of a deuterated internal standard like this compound is crucial in LC-MS/MS-based bioanalysis.[1] It closely mimics the analyte's chemical and physical properties, allowing for correction of variability during sample preparation and ionization in the mass spectrometer.[2]

Experimental Methodologies

The choice of sample preparation is a critical step in the bioanalytical workflow, impacting extract cleanliness, method sensitivity, and throughput. Below is a comparison of a Solid-Phase Extraction (SPE) method and a Protein Precipitation method for biotin analysis.

Method 1: Solid-Phase Extraction (SPE)

SPE is a technique designed to isolate and concentrate analytes from a complex matrix, resulting in a cleaner sample extract. This method is particularly advantageous when high sensitivity is required.

Experimental Protocol:

  • Sample Pre-treatment: 200 µL of serum is spiked with an internal standard (this compound) and diluted with 200 µL of 1% aqueous formic acid.[3]

  • SPE Cartridge Conditioning: The SPE cartridge (e.g., EVOLUTE® EXPRESS ABN) is conditioned with 500 µL of methanol, followed by equilibration with 500 µL of 1% aqueous formic acid.[3]

  • Sample Loading: The 400 µL of the pre-treated sample is loaded onto the SPE cartridge.[3]

  • Washing (Interference Elution): The cartridge is washed sequentially with 500 µL of water and 500 µL of a 95:5 (v/v) water/methanol mixture to remove interfering substances.

  • Analyte Elution: Biotin and this compound are eluted with 200 µL of 0.1% ammonium hydroxide in a 90:10 (v/v) water/methanol mixture.

  • Dry-down and Reconstitution: The eluate is evaporated to dryness at 40°C under a stream of nitrogen and then reconstituted in 200 µL of a 90:10 (v/v) water/acetonitrile mixture for LC-MS/MS analysis.

Method 2: Protein Precipitation

Protein precipitation is a simpler and faster method for sample preparation, suitable for high-throughput analysis. It involves adding a solvent to the sample to denature and precipitate proteins.

Experimental Protocol:

  • Sample Pre-treatment: 300 µL of whole blood is mixed with 100 µL of water and 100 µL of the internal standard working solution.

  • Protein Precipitation: 500 µL of a precipitating agent (e.g., 300mM zinc sulfate in methanol, 3:7 v/v) is added to the sample.

  • Vortex and Centrifugation: The sample is vortexed for approximately 10 seconds, incubated on ice for 15 minutes, and then centrifuged at 20,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to an HPLC vial for direct injection into the LC-MS/MS system.

Liquid Chromatography and Mass Spectrometry Conditions

While the specific LC-MS/MS parameters can be optimized for individual laboratory setups, the following provides a representative comparison based on published methods.

ParameterMethod 1: SPEMethod 2: Protein Precipitation
LC Column C18-PFPThermo Acclaim C30 (150 x 2.1 mm, 3 µm)
Mobile Phase A 1 mM aqueous ammonium fluoride0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/minNot Specified
Injection Volume Not SpecifiedNot Specified
Ionization Mode Negative Electrospray Ionization (ESI-)Positive Electrospray Ionization (ESI+)
MS/MS Transition Biotin m/z 243.1 -> 225.1m/z 245.1 -> 227.0
MS/MS Transition this compound m/z 245.1 -> 227.1m/z 247.1 -> 229.1 (hypothetical for d2)

Note: Mass transitions can vary based on the specific deuteration pattern of the internal standard and the ionization mode.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of the two methods as reported in the literature. Direct comparison should be made with caution as the studies were conducted in different laboratories under different conditions.

Performance MetricMethod 1: SPEMethod 2: Protein Precipitation
Linearity Range 25 - 5000 pg/mL in serum0.42 - 5.0 µg/L in whole blood
Recovery > 80%65 - 108%
Precision (RSD) < 10%0.5 - 13%
Accuracy Not explicitly stated89 - 120%

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the Solid-Phase Extraction and Protein Precipitation methods.

SPE_Workflow cluster_0 Sample Preparation cluster_1 Analysis sample Serum Sample add_is Add this compound & Dilute sample->add_is load Load Sample add_is->load condition Condition SPE Plate condition->load wash1 Wash 1 (Water) load->wash1 wash2 Wash 2 (Water/MeOH) wash1->wash2 elute Elute Biotin wash2->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

SPE Sample Preparation Workflow

PP_Workflow cluster_0 Sample Preparation cluster_1 Analysis sample Whole Blood Sample add_is Add this compound sample->add_is precipitate Add Precipitation Agent add_is->precipitate vortex Vortex & Incubate precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Protein Precipitation Workflow

Conclusion

Both Solid-Phase Extraction and Protein Precipitation are viable sample preparation methods for the quantification of biotin using LC-MS/MS with this compound as an internal standard. The choice between the two methods will depend on the specific requirements of the study.

  • SPE offers higher sensitivity and cleaner extracts, making it suitable for applications requiring low limits of quantification.

  • Protein Precipitation provides a simpler, faster, and more cost-effective workflow, which is ideal for high-throughput screening.

It is recommended that each laboratory validates its chosen method to ensure it meets the required performance characteristics for its intended application.

References

Performance evaluation of Biotin-d2 in different mass spectrometry platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the precise world of quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison of Biotin-d2's performance across various mass spectrometry platforms, offering a clear perspective against its deuterated counterpart, Biotin-d4, and other alternatives. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document serves as a critical resource for optimizing analytical assays.

In the realm of mass spectrometry, stable isotope-labeled internal standards are the gold standard for accurate quantification, effectively compensating for variability in sample preparation and matrix effects.[1] this compound, a deuterated form of biotin, is frequently employed for this purpose in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodologies. Its physicochemical properties closely mirror those of endogenous biotin, ensuring it behaves similarly during extraction and chromatographic separation, a crucial factor for reliable data.

At a Glance: this compound vs. Biotin-d4 Performance in LC-MS/MS

While direct head-to-head studies across multiple platforms are limited in published literature, a compilation of validation data from various sources provides a comparative overview of this compound and Biotin-d4 as internal standards for biotin quantification. The following tables summarize key performance metrics, demonstrating the suitability of both for robust and sensitive analyses.

Table 1: Performance Characteristics of this compound as an Internal Standard in LC-MS/MS Analysis

Mass Spectrometry PlatformMatrixLinearity (r²)Precision (%RSD)Accuracy (%Recovery)Limit of Quantification (LOQ)Citation(s)
Triple QuadrupoleSerum>0.99<10%90-110%25 pg/mL[2]
Triple QuadrupoleWhole Blood>0.9990.5-13%89-120%0.42-5.0 µg/L[3]
Ion TrapFeed, Food, TabletsNot Specified<15%92-101%100 µg/kg[1]

Table 2: Performance Characteristics of Biotin-d4 as an Internal Standard in LC-MS/MS Analysis

Mass Spectrometry PlatformMatrixLinearity (r²)Precision (%RSD)Accuracy (%Recovery)Limit of Quantification (LOQ)Citation(s)
Triple QuadrupoleNutritional Products>0.992.00-7.70%81.3-107.3%0.5-14.0 µ g/100g [4]
Triple QuadrupoleInfant Milk Formula>0.9991-4%97-101%0.024 µ g/100 g
Not SpecifiedPlasma>0.99<7.1%99.3-108.2%0.05 ng/mL

Experimental Corner: Protocols for Biotin Analysis

Detailed and robust experimental protocols are the bedrock of reproducible scientific findings. Below are representative methodologies for the quantification of biotin in biological matrices using a deuterated internal standard.

Key Experiment 1: Quantification of Biotin in Human Plasma/Serum via LC-MS/MS

Objective: To accurately measure the concentration of biotin in human plasma or serum using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • To 200 µL of serum or plasma, add 20 µL of a this compound internal standard working solution (concentration will depend on the expected analyte range).

    • Precipitate proteins by adding 600 µL of methanol.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Platform: A triple quadrupole mass spectrometer is ideal for targeted quantification.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Biotin: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 245.1 → 227.1).

      • This compound: Monitor the corresponding shifted transition (e.g., m/z 247.1 → 229.1).

Visualizing the Science: Workflows and Pathways

To further elucidate the experimental process and the biological context of biotin, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Addition of this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Experimental workflow for biotin quantification.

Biotin plays a crucial role as a cofactor for several carboxylase enzymes essential for metabolism. One such key pathway is the conversion of pyruvate to oxaloacetate, a vital step in gluconeogenesis.

biotin_pathway cluster_gluconeogenesis Gluconeogenesis Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC Oxaloacetate Oxaloacetate PC->Oxaloacetate ADP_Pi ADP + Pi PC->ADP_Pi Biotin Biotin (Cofactor) Biotin->PC ATP ATP ATP->PC HCO3 HCO3- HCO3->PC

Role of Biotin in the Pyruvate Carboxylase reaction.

Discussion and Alternatives

The data presented indicates that both this compound and Biotin-d4 are effective internal standards for the quantification of biotin by LC-MS/MS. The choice between them may ultimately depend on commercial availability and cost. It is crucial to ensure that the deuterated standard is free from any unlabeled biotin, which could lead to an overestimation of the analyte concentration.

For applications requiring the highest level of accuracy, a ¹³C-labeled biotin internal standard could be considered. These standards are less likely to exhibit chromatographic shifts or undergo isotopic exchange compared to their deuterated counterparts. However, they are typically more expensive to synthesize.

While LC-MS/MS is the most prevalent technique for biotin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the biotin molecule to increase its volatility. In such cases, a deuterated internal standard would still be the preferred choice to correct for variability in the derivatization and analytical process. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is less commonly used for quantitative analysis of small molecules like biotin in complex matrices but can be a valuable tool for qualitative identification and structural confirmation.

References

Safety Operating Guide

Proper Disposal of Biotin-d2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Biotin-d2, a deuterium-labeled form of Biotin.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Assessment and Chemical Properties

Before initiating disposal, it is crucial to understand the basic properties of this compound. It is a solid, white to off-white powder and is not classified as a hazardous substance under normal conditions.[3][4][5] However, all chemicals, regardless of their hazard classification, must be disposed of responsibly.

Key Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₄D₂N₂O₃S
Appearance White to off-white solid
Storage Temperature -20°C

Step-by-Step Disposal Procedure

The following steps provide a general framework for the disposal of this compound. Note: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses

  • Gloves

  • Lab coat

Step 2: Containerization

  • Leave the this compound waste in its original container whenever possible.

  • If transferring to a new container, ensure it is properly labeled with the chemical name ("this compound") and any other information required by your institution's waste management program.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your environmental health and safety (EHS) office.

Step 3: Waste Collection

  • Store the sealed waste container in a designated waste accumulation area.

  • This area should be secure and away from general laboratory traffic.

Step 4: Scheduling a Waste Pickup

  • Contact your institution's EHS or waste management department to schedule a pickup for your chemical waste.

  • Provide them with all necessary information about the waste, as requested.

Step 5: Documentation

  • Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in accordance with your laboratory's standard operating procedures and any regulatory requirements.

Disposal of Contaminated Materials

Any materials, such as pipette tips, tubes, or gloves, that are contaminated with this compound should be handled as chemical waste.

  • Solid Waste: Place contaminated solid items in a designated solid chemical waste container.

  • Packaging: Handle contaminated packages in the same way as the substance itself. Completely emptied packages can often be recycled, but consult your local guidelines.

Quantitative Disposal Limits

Specific quantitative limits for the disposal of this compound are not universally defined and are subject to local and national regulations. Laboratories must consult their institutional EHS guidelines and local regulatory bodies to determine the permissible quantities for disposal via different waste streams. Use the table below to document your institution-specific limits.

Waste StreamPermissible Concentration LimitDisposal Method
Solid Waste Consult Local RegulationsIncineration / Landfill
Aqueous Waste Consult Local RegulationsNeutralization / Drain Disposal (if permitted)

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generated cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Consultation & Disposal start This compound for Disposal is_mixed Is waste mixed with other chemicals? start->is_mixed pure_waste Keep in original or labeled container for 'this compound Waste' is_mixed->pure_waste No mixed_waste Segregate and label according to institutional guidelines for mixed waste is_mixed->mixed_waste Yes consult_ehs Consult Institutional EHS / Local Regulations pure_waste->consult_ehs mixed_waste->consult_ehs dispose Dispose via approved waste stream (e.g., chemical waste pickup) consult_ehs->dispose end Disposal Complete dispose->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: The information provided here is a general guide. Always prioritize your institution's specific protocols and local, regional, and national regulations for chemical waste disposal. If you are ever unsure about a disposal procedure, contact your Environmental Health and Safety department for guidance.

References

Essential Safety and Logistical Information for Handling Biotin-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of deuterated compounds like Biotin-d2 is paramount for both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, step-by-step protocol for the safe handling, storage, and disposal of this compound.

Immediate Safety Precautions

This compound, a stable isotope-labeled form of Biotin (Vitamin B7), may present hazards if not handled correctly.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize risk.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1]Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.[2]
Body Protection A full-length laboratory coat, worn closed with sleeves rolled down.[1]Provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area, such as a laboratory fume hood.Avoids inhalation of fine particles.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound ensures safety and prevents contamination.

1. Preparation and Engineering Controls:

  • Work in a designated area, preferably within a chemical fume hood, to control dust and aerosols.

  • Ensure the work area is clean and free of clutter.

  • Have all necessary equipment and materials ready before starting, including weighing paper, spatulas, and appropriate solvents.

2. Handling the Compound:

  • Avoid the formation of dust when handling the solid powder.

  • Use appropriate tools, such as a spatula, to transfer the compound.

  • Avoid direct contact with skin and eyes.

3. Solution Preparation:

  • When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.

  • If using a vortex or sonicator to aid dissolution, ensure the container is securely capped.

4. Storage:

  • Store this compound in a tightly sealed container in a refrigerated environment.

  • For long-term storage, temperatures of -20°C are often recommended for deuterated compounds.

  • Protect the compound from light by using an amber vial or storing it in a dark place to prevent potential photodegradation.

First Aid Measures

In the event of accidental exposure, follow these procedures immediately:

  • Eye Contact: Flush eyes with plenty of water as a precaution.

  • Skin Contact: Wash the affected area with soap and plenty of water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

In all cases of significant exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the attending physician.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Treat all this compound waste as chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound powder and contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a dedicated, clearly labeled, and sealed container for solid chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically resistant container labeled for liquid chemical waste. Indicate all solvent components on the label.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Include the name of the principal investigator or research group and the date the waste was first added.

3. Storage of Waste:

  • Store waste containers in a designated, secondary containment area to prevent spills.

  • Do not overfill waste containers.

4. Final Disposal:

  • Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_storage Storage cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Perform Experiment D->E F Store in a Cool, Dark, and Dry Place E->F G Segregate Solid and Liquid Waste E->G H Label Waste Containers G->H I Store Waste in Secondary Containment H->I J Arrange for Professional Disposal I->J

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.